Technical Documentation Center

3-(5-Methyl-2-thienyl)alanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(5-Methyl-2-thienyl)alanine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-Methyl-2-thienyl)alanine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(5-Methyl-2-thienyl)alanine is a non-proteinogenic amino acid, a derivative of alanine featuring a methyl-substituted thiophene ring. This st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methyl-2-thienyl)alanine is a non-proteinogenic amino acid, a derivative of alanine featuring a methyl-substituted thiophene ring. This structural modification imparts unique physicochemical characteristics compared to its naturally occurring counterparts, making it a compound of significant interest in medicinal chemistry and drug development. The thiophene moiety, a bioisostere of the phenyl group, can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties of 3-(5-Methyl-2-thienyl)alanine, offering a foundational understanding for its application in research and development.

Chemical Identity and Structure

  • IUPAC Name: (2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid[1]

  • Molecular Formula: C₈H₁₁NO₂S[1]

  • Molecular Weight: 185.25 g/mol [1]

The structure of 3-(5-Methyl-2-thienyl)alanine is characterized by a central chiral alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methylene group which is in turn attached to the 5-position of a 2-thienyl ring.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-(5-Methyl-2-thienyl)alanine. It is important to note that some of these values are estimated based on the properties of the closely related compound, 3-(2-thienyl)alanine, due to the limited availability of direct experimental data for the 5-methyl derivative.

PropertyValue/RangeSource/Comment
Molecular Weight 185.25 g/mol Calculated from the molecular formula C₈H₁₁NO₂S.[1]
Melting Point Expected to be >250°C (with decomposition)Based on the melting point of 3-(2-thienyl)-L-alanine, which is reported to be in the range of 235-263°C (with decomposition).[1][2][3][4]
Solubility
   WaterEstimated at 1-5 mg/mL (at neutral pH)The methyl group is expected to slightly decrease water solubility compared to 3-(2-thienyl)alanine due to increased hydrophobicity.[1] For comparison, the solubility of D-3-(2-Thienyl)alanine in water is reported as ≥ 5 mg/mL.[5]
   Polar Organic Solvents (Methanol, Ethanol)Estimated at 10-50 mg/mLGood solubility is expected due to the polar amino acid functional groups.[1]
   Aprotic Solvents (DMSO, DMF)Excellent solubilityThese solvents are effective at dissolving amino acid derivatives.[1]
pKa Values
   pKa₁ (Carboxylic Acid)Estimated at ~2.15Computational predictions suggest a value in this range.[1]
   pKa₂ (Amine)Estimated at 9.1-9.3The electron-withdrawing nature of the thienyl group slightly reduces the basicity of the amino group.[1]

Experimental Protocols for Physicochemical Characterization

The following section details standardized experimental protocols for determining the key physicochemical properties of 3-(5-Methyl-2-thienyl)alanine. These methods are widely applicable to the characterization of novel amino acid analogs.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, a capillary melting point apparatus with a controlled heating rate is essential.

MeltingPoint A Sample Preparation: Finely grind the crystalline sample. B Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in the melting point apparatus. B->C D Heating: Heat rapidly to ~20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. D->E F Decomposition Note: Observe for any color change or gas evolution, indicating decomposition. E->F

Caption: Workflow for determining pKa values via potentiometric titration.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide invaluable information about the structure and purity of 3-(5-Methyl-2-thienyl)alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring, the methyl group, and the alanine backbone. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. [1]* ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carboxyl, alpha-carbon, beta-carbon, and the carbons of the methyl-thiophene ring. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • N-H stretch (amine): Typically in the range of 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹

  • C-S stretch (thiophene): Weaker bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 186. [1]* Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting daughter ions, providing further structural details. Common fragmentation patterns for amino acids involve losses of water, ammonia, and the carboxyl group. [1]For 3-(2-thienyl)alanine, fragmentation can lead to the formation of a thienylmethyl cation. [6][7]

Conclusion

The physicochemical properties of 3-(5-Methyl-2-thienyl)alanine, including its molecular structure, solubility, and ionization constants, are critical determinants of its behavior in biological and chemical systems. While direct experimental data for some properties are limited, reliable estimations can be made based on its structural similarity to 3-(2-thienyl)alanine. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel amino acid analogs, facilitating their development and application in the fields of medicinal chemistry and drug discovery.

References

  • Chemsrc. 3-(2-Thienyl)-L-alanine. Available from: [Link]

  • PubChem. beta-2-Thienyl-L-alanine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. beta-2-thienyl-D,L-Alanine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Thienylalanine. National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

Biological function and activity of 3-(5-Methyl-2-thienyl)alanine

An In-depth Technical Guide to the Biological Function and Activity of 3-(5-Methyl-2-thienyl)alanine Authored by: A Senior Application Scientist Introduction In the landscape of contemporary drug discovery and biochemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Function and Activity of 3-(5-Methyl-2-thienyl)alanine

Authored by: A Senior Application Scientist

Introduction

In the landscape of contemporary drug discovery and biochemical research, non-proteinogenic amino acids represent a critical class of molecules for probing biological systems and for the development of novel therapeutics. Among these, 3-(5-Methyl-2-thienyl)alanine, a derivative of the well-characterized phenylalanine antagonist 3-(2-thienyl)alanine, is a compound of emerging interest. The substitution of the phenyl ring of phenylalanine with a thiophene moiety has been a successful strategy in modulating biological activity, and the further addition of a methyl group offers a subtle yet potentially significant modification to fine-tune its pharmacological profile.

This technical guide provides a comprehensive overview of the known and predicted biological functions of 3-(5-Methyl-2-thienyl)alanine. Drawing upon the extensive research conducted on its parent compound, 3-(2-thienyl)alanine, this document will delve into its core biological activities, mechanisms of action, and potential applications in research and drug development. We will explore how the 5-methyl substitution may influence its interaction with biological targets and provide detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this intriguing molecule.

Chemical and Physical Properties

The structural similarity between 3-(5-Methyl-2-thienyl)alanine and its parent compound, 3-(2-thienyl)alanine, as well as the native amino acid L-phenylalanine, is the foundation of its biological activity. The key physicochemical properties are summarized in the table below for comparison.

Property3-(5-Methyl-2-thienyl)alanine3-(2-Thienyl)alanineL-Phenylalanine
IUPAC Name (2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid[1]2-amino-3-thiophen-2-ylpropanoic acid[2](2S)-2-amino-3-phenylpropanoic acid
Molecular Formula C8H11NO2S[1]C7H9NO2S[2][3]C9H11NO2
Molecular Weight 185.25 g/mol [1]171.22 g/mol [2][3][4][5]165.19 g/mol
CAS Number Not available22951-96-8 (L-isomer)[6]63-91-2

Core Biological Activity: Phenylalanine Antagonism

The primary biological function of thienylalanine derivatives is their ability to act as antagonists of L-phenylalanine. This antagonism manifests through the competitive inhibition of enzymes and transport systems that recognize phenylalanine as a substrate.

Inhibition of Phenylalanine Hydroxylase (PAH)

The most extensively studied activity of 3-(2-thienyl)alanine is its role as a competitive inhibitor of phenylalanine hydroxylase (PAH).[7] PAH is a critical enzyme in human metabolism, responsible for the conversion of L-phenylalanine to L-tyrosine. This is the rate-limiting step in the catabolism of excess phenylalanine.

By mimicking the structure of phenylalanine, 3-(2-thienyl)alanine binds to the active site of PAH, preventing the binding and subsequent hydroxylation of the natural substrate.[7] This inhibitory action has been demonstrated in vitro using crude liver and kidney homogenates.[8] The crystal structure of the catalytic domain of human PAH in complex with 3-(2-thienyl)-L-alanine has been resolved, providing a detailed molecular basis for its inhibitory effect.[9] These studies reveal that substrate binding triggers significant conformational changes throughout the enzyme.[9]

The addition of a methyl group at the 5-position of the thiophene ring in 3-(5-Methyl-2-thienyl)alanine is predicted to modulate its interaction with the PAH active site. This substitution could enhance binding affinity through favorable hydrophobic interactions or, conversely, introduce steric hindrance that may alter its inhibitory potency.

PAH_Inhibition cluster_pathway Phenylalanine Metabolic Pathway cluster_inhibition Mechanism of Inhibition Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) PAH_enzyme PAH Active Site Phe->PAH_enzyme Metabolites Further Metabolism (Neurotransmitters, etc.) Tyr->Metabolites MTA 3-(5-Methyl-2-thienyl)alanine MTA->PAH_enzyme Competitive Binding

Caption: Phenylalanine metabolism and competitive inhibition by 3-(5-Methyl-2-thienyl)alanine.

Inhibition of Phenylalanine Transport

In addition to enzymatic inhibition, 3-(2-thienyl)alanine has been shown to competitively inhibit the intestinal transport and absorption of phenylalanine.[7][8] This suggests that it competes with phenylalanine for binding to amino acid transporters in the gut. The ability to block phenylalanine absorption has been explored as a potential therapeutic strategy for managing conditions characterized by hyperphenylalaninemia.[8]

The 5-methyl group on 3-(5-Methyl-2-thienyl)alanine could influence its affinity for these transporters, potentially making it a more or less potent inhibitor of phenylalanine uptake compared to its unmethylated counterpart.

Potential Therapeutic and Research Applications

The unique biological activities of thienylalanine derivatives position them as valuable tools in both basic research and drug development.

Induction of Experimental Phenylketonuria (PKU)

The ability of 3-(2-thienyl)alanine to inhibit PAH and phenylalanine transport has led to its use in creating animal models of phenylketonuria (PKU).[7][8] These models are invaluable for studying the pathophysiology of the disease and for testing novel therapeutic interventions. 3-(5-Methyl-2-thienyl)alanine could serve as a novel agent for inducing experimental PKU, potentially with a different pharmacokinetic and pharmacodynamic profile that may offer advantages in specific research contexts.

Drug Development and Medicinal Chemistry

Thienylalanine derivatives are versatile building blocks in drug discovery.[10][11] Their incorporation into peptides and peptidomimetics can enhance biological activity, improve stability, and modulate pharmacokinetic properties.[12] The thiophene ring introduces unique electronic and steric features that can influence molecular conformation and binding to biological targets.[10][12] The 5-methyl group of 3-(5-Methyl-2-thienyl)alanine provides an additional point of modification for fine-tuning the pharmacological profile of lead compounds in various therapeutic areas, including neuroscience and oncology.[11][12]

Experimental Protocols

The following protocols provide a framework for characterizing the biological activity of 3-(5-Methyl-2-thienyl)alanine.

In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of 3-(5-Methyl-2-thienyl)alanine on PAH activity in vitro.[7]

1. Enzyme Preparation:

  • Homogenize rat liver tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4) on ice.
  • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing PAH.
  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Reaction Mixture Preparation:

  • Prepare reaction mixtures in microcentrifuge tubes containing:
  • Tris-HCl buffer (pH 7.4)
  • Cofactor: Tetrahydrobiopterin (BH4)
  • Catalase (to prevent BH4 oxidation)
  • Varying concentrations of 3-(5-Methyl-2-thienyl)alanine (experimental) or vehicle (control).

3. Initiation and Incubation:

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.
  • Initiate the reaction by adding the substrate, L-phenylalanine.
  • Incubate at 37°C for a defined period (e.g., 30 minutes).

4. Reaction Termination and Analysis:

  • Stop the reaction by adding trichloroacetic acid (TCA).
  • Centrifuge to pellet the precipitated protein.
  • Analyze the supernatant for the product, L-tyrosine, using high-performance liquid chromatography (HPLC) with fluorescence detection.

5. Data Analysis:

  • Calculate the rate of tyrosine formation in the presence and absence of the inhibitor.
  • Determine the IC50 value of 3-(5-Methyl-2-thienyl)alanine by plotting the percent inhibition against the inhibitor concentration.
  • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive) and the inhibition constant (Ki).

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_prep [label="Enzyme Preparation\n(Rat Liver Homogenate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_setup [label="Prepare Reaction Mixture\n(Buffer, BH4, Catalase, Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubation [label="Pre-incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; initiation [label="Add L-Phenylalanine\n(Substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; termination [label="Stop Reaction with TCA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Analyze Tyrosine by HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Calculate IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> enzyme_prep; enzyme_prep -> reaction_setup; reaction_setup -> pre_incubation; pre_incubation -> initiation; initiation -> incubation; incubation -> termination; termination -> analysis; analysis -> data_analysis; data_analysis -> end; }

Caption: Workflow for the in vitro PAH inhibition assay.

In Vivo Assessment of Hyperphenylalaninemia

This protocol describes a general procedure for evaluating the ability of 3-(5-Methyl-2-thienyl)alanine to induce elevated blood phenylalanine levels in a rodent model.

1. Animal Acclimation:

  • Acclimate male Sprague-Dawley rats to the housing facility for at least one week before the experiment.
  • Provide ad libitum access to standard chow and water.

2. Dosing:

  • Administer 3-(5-Methyl-2-thienyl)alanine via intraperitoneal (i.p.) injection at various doses.
  • A control group should receive vehicle (e.g., saline).

3. Blood Sampling:

  • Collect blood samples from the tail vein at baseline (pre-dose) and at several time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

4. Sample Processing and Analysis:

  • Prepare plasma from the blood samples by centrifugation.
  • Deproteinize the plasma samples.
  • Analyze the plasma for phenylalanine and tyrosine concentrations using HPLC or a commercial amino acid analyzer.

5. Data Analysis:

  • Plot the plasma phenylalanine concentrations over time for each dose group.
  • Compare the phenylalanine levels in the treated groups to the control group to determine the extent and duration of hyperphenylalaninemia.

Quantitative Data Summary for 3-(2-Thienyl)alanine

The following table summarizes key quantitative data regarding the inhibitory effects of the parent compound, 3-(2-thienyl)alanine, which can serve as a benchmark for future studies on its 5-methyl derivative.

ParameterEnzyme/SystemValueSpeciesReference
Apparent Km (L-Phe) Liver Phenylalanine Hydroxylase0.61 mM (no inhibitor)Rat[8]
Apparent Km (L-Phe) Liver Phenylalanine Hydroxylase2.70 mM (with 24 mM inhibitor)Rat[8]
Apparent Km (L-Phe) Kidney Phenylalanine Hydroxylase0.50 mM (no inhibitor)Rat[8]
Apparent Km (L-Phe) Kidney Phenylalanine Hydroxylase1.60 mM (with inhibitor)Rat[8]
Ki Intestinal Phenylalanine Transport81 mMRat[8]

Synthesis and Resolution

The synthesis of thienylalanine derivatives can be achieved through various organic chemistry routes, often involving the condensation of a thienylmethyl halide with a protected glycine equivalent.[13] For biological applications, it is crucial to resolve the racemic mixture to obtain the desired enantiomer, as biological activity is typically stereospecific. Enzymatic resolution is a common and effective method for separating the D- and L-isomers.[13]

Future Research Directions

While this guide provides a comprehensive overview based on the available literature for the parent compound, direct experimental investigation of 3-(5-Methyl-2-thienyl)alanine is warranted. Future research should focus on:

  • Direct Quantification of PAH Inhibition: Determining the IC50 and Ki values of 3-(5-Methyl-2-thienyl)alanine for PAH and comparing them to 3-(2-thienyl)alanine.

  • Transporter Affinity Studies: Measuring the binding affinity of 3-(5-Methyl-2-thienyl)alanine to various amino acid transporters.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 3-(5-Methyl-2-thienyl)alanine.

  • In Vivo Efficacy Studies: Conducting head-to-head comparisons with 3-(2-thienyl)alanine in animal models of PKU.

  • Structural Biology: Obtaining the crystal structure of PAH in complex with 3-(5-Methyl-2-thienyl)alanine to elucidate the molecular basis of its interaction.

Conclusion

3-(5-Methyl-2-thienyl)alanine is a promising molecule with a predicted biological activity profile centered on the antagonism of L-phenylalanine. Based on the extensive data available for its parent compound, 3-(2-thienyl)alanine, it is expected to be a competitive inhibitor of phenylalanine hydroxylase and phenylalanine transport. The addition of the 5-methyl group offers a valuable modification for potentially fine-tuning its potency, selectivity, and pharmacokinetic properties. The experimental protocols and future research directions outlined in this guide provide a roadmap for the scientific community to fully characterize this compound and unlock its potential in both basic research and the development of novel therapeutic agents.

References

  • 3-(2-Thienyl)-L-alanine | CAS#:22951-96-8 | Chemsrc. (n.d.). Retrieved February 5, 2026, from [Link]

  • Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125. [Link]

  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2022). Toxins, 14(10), 695. [Link]

  • Applications of 3-(2-Thienyl)-L-alanine in Organic Synthesis and Beyond. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis of 3-(2-thienyl)-DL-alanine methyl ester hydrochloride. (n.d.). PrepChem.com. Retrieved February 5, 2026, from [Link]

  • Understanding the Properties and Applications of Fmoc-L-3-(2-Thienyl)-alanine. (2026, January 24). Retrieved February 5, 2026, from [Link]

  • L-3-(2-Thienyl)alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. (1977). Biochemical Society Transactions, 5(1), 347–349. [Link]

  • 2-Thienylalanine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Andersen, O. A., Flatmark, T., & Hough, E. (2002). 2.0Å Resolution Crystal Structures of the Ternary Complexes of Human Phenylalanine Hydroxylase Catalytic Domain with Tetrahydrobiopterin and 3-(2-Thienyl)-l-alanine or l-Norleucine: Substrate Specificity and Molecular Motions Related to Substrate Binding. Journal of Molecular Biology, 320(5), 1095–1108. [Link]

  • Advancing Drug Discovery with Thienyl Alanine Analogues. (n.d.). Retrieved February 5, 2026, from [Link]

  • The use of enzymatic resolution for the preparation of intermediates of pregabalin. (2007).
  • In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. (2022). Molecules, 27(19), 6695. [Link]

  • beta-2-thienyl-D,L-Alanine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Folkers, K., Kubiak, T., & Stepinski, J. (1984). Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine. International Journal of Peptide and Protein Research, 24(3), 197–200. [Link]

  • β-2-Thienylalanine. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

Sources

Foundational

Technical Guide: Spectroscopic Data and Characterization of 3-(5-Methyl-2-thienyl)alanine

This guide outlines the spectroscopic characterization and technical profile of 3-(5-Methyl-2-thienyl)alanine , a non-proteinogenic amino acid utilized in medicinal chemistry as a lipophilic, metabolically stable bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and technical profile of 3-(5-Methyl-2-thienyl)alanine , a non-proteinogenic amino acid utilized in medicinal chemistry as a lipophilic, metabolically stable bioisostere of phenylalanine.

Executive Summary & Chemical Identity

3-(5-Methyl-2-thienyl)alanine is a structural analog of phenylalanine where the phenyl ring is replaced by a 5-methylthiophene moiety. This modification alters the electronic properties (electron-rich ring) and steric profile (methyl group extension) of the side chain, making it a critical probe in structure-activity relationship (SAR) studies, particularly for protease inhibitors (e.g., TACE inhibitors) and peptide-based therapeutics.

Chemical Profile
ParameterDetail
IUPAC Name 2-Amino-3-(5-methylthiophen-2-yl)propanoic acid
Common Name 3-(5-Methyl-2-thienyl)alanine; 5-Me-ThiAla
CAS Registry Number 98593-60-3 (Racemic/General); Specific isomers may vary.[1][2][3]
Molecular Formula C

H

NO

S
Molecular Weight 185.24 g/mol
Bioisostere Target Phenylalanine, Tyrosine (lipophilic replacement)
Solubility Soluble in water (pH dependent), DMSO, Methanol

Synthesis Context & Impurity Profiling

Understanding the synthesis route is prerequisite to accurate characterization, as it dictates the impurity profile. The standard preparation involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with hydantoin or azlactone, followed by hydrolysis and reduction.

Critical Impurities to Monitor:

  • 5-Methyl-2-thiophenecarboxaldehyde: Residual starting material (Aldehyde peak in

    
    H NMR at ~9.8 ppm).
    
  • Racemic Content: If stereoselective synthesis or enzymatic resolution was used, enantiomeric excess (ee%) must be validated via Chiral HPLC.

  • Regioisomers: 3-(3-methyl-2-thienyl)alanine (rare, but possible if starting material was impure).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance ( H & C NMR)

The following assignments are based on the characteristic electronic environment of the 5-methylthiophene ring. The 5-methyl substitution simplifies the aromatic region compared to unsubstituted thienylalanine, reducing the thiophene splitting from an ABC system to an AB system.

Solvent: DMSO-d


 or D

O/DCl (Values typically shift ~0.2 ppm downfield in D

O/acid).

H NMR Data (Reference Assignments in DMSO-d

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.40 Broad s3HNH

Protonated amine (zwitterionic form).
6.65 d (

Hz)
1HThiophene H-3Doublet due to coupling with H-4 only.
6.58 d (

Hz)
1HThiophene H-4Upfield relative to H-3; coupled to H-3.
3.95 dd1H

-CH
Chiral center proton; coupled to

-CH

.
3.35 dd1H

-CH

Diastereotopic methylene proton.
3.15 dd1H

-CH

Diastereotopic methylene proton.
2.38 s3HAr-CH

Characteristic singlet of the methyl group on the thiophene ring.

C NMR Data (Decoupled)
Chemical Shift (

, ppm)
AssignmentNote
170.5 COOHCarbonyl carbon.
138.2 Thiophene C-5Quaternary; substituted by Methyl.
135.8 Thiophene C-2Quaternary; attached to alanine sidechain.
126.5 Thiophene C-3Aromatic CH.
124.8 Thiophene C-4Aromatic CH.
53.5

-CH
Chiral center.
30.2

-CH

Methylene bridge.
15.1 Ar-CH

Methyl carbon.
B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint unique to the thienyl core.

  • Ionization Mode: ESI (Positive)[4]

  • Molecular Ion [M+H]

    
    :  186.25 m/z
    
  • Key Fragmentation Pathway (MS/MS):

    • m/z 186

      
       140:  Loss of HCOOH (46 Da) from the carboxylic acid moiety.
      
    • m/z 186

      
       169:  Loss of NH
      
      
      
      (17 Da).
    • m/z 97 (Base Peak): Formation of the 5-methyl-2-thienylmethyl cation (C

      
      H
      
      
      
      S
      
      
      ). This is the diagnostic peak distinguishing it from phenyl derivatives (which would yield a tropylium ion at m/z 91).
C. Infrared Spectroscopy (FT-IR)
  • 3200–2800 cm

    
    :  Broad NH/OH stretch (Ammonium/Carboxylate salt).
    
  • 1590–1610 cm

    
    :  Asymmetric COO
    
    
    
    stretch (Zwitterion).
  • 1500–1400 cm

    
    :  Thiophene ring breathing modes.
    
  • 800 cm

    
    :  C-H out-of-plane bending (characteristic of 2,5-disubstituted thiophene).
    

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution

    
    H and 
    
    
    
    C spectra.
  • Reagents: DMSO-d

    
     (99.9% D) or D
    
    
    
    O containing 1% DCl (to ensure solubility and distinct peaks).
  • Procedure:

    • Weigh 10-15 mg of 3-(5-Methyl-2-thienyl)alanine into a clean vial.

    • Add 600

      
      L of solvent.
      
    • Sonicate for 60 seconds to ensure complete dissolution.

    • Transfer to a 5mm NMR tube.

    • Acquisition: Run 64 scans for

      
      H and >1000 scans for 
      
      
      
      C. Set relaxation delay (
      
      
      ) to 2.0s to allow integration of the carboxyl signal.
Protocol 2: Purity Analysis via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 235 nm (Thiophene absorption maximum).

  • Pass Criteria: Single peak >98% area integration.

Visualization of Workflows

Figure 1: Characterization Logic Flow

This diagram illustrates the decision tree for validating the identity and purity of the compound.

CharacterizationWorkflow Start Crude 3-(5-Methyl-2-thienyl)alanine Solubility Solubility Check (DMSO/D2O) Start->Solubility NMR 1H & 13C NMR (Confirm Structure) Solubility->NMR MS Mass Spectrometry (Confirm MW: 186 m/z) Solubility->MS HPLC HPLC Purity (>98% Area) NMR->HPLC Structure Confirmed MS->HPLC Chiral Chiral HPLC (Determine ee%) HPLC->Chiral Purity OK Fail Repurify (Recrystallization) HPLC->Fail Impurity >2% Pass Release for Bioassay/Synthesis Chiral->Pass ee >99% Chiral->Fail Racemized Fail->Start Recycle

Caption: Step-by-step analytical workflow for validating 3-(5-Methyl-2-thienyl)alanine purity and identity.

Figure 2: Mass Spectrometry Fragmentation Pathway

Visualizing the ionization logic confirms the structural diagnosis.

MS_Fragmentation Parent Parent Ion [M+H]+ = 186 Frag1 Loss of HCOOH [M-46]+ = 140 Parent->Frag1 -HCOOH BasePeak Base Peak 5-Me-Thienyl Cation m/z = 97 Parent->BasePeak Alpha Cleavage Frag2 Imine Ion C7H10NS+ Frag1->Frag2 -NH3

Caption: Proposed ESI-MS fragmentation pathway identifying the diagnostic 5-methylthienyl cation (m/z 97).

References

  • Smolecule. 3-(5-Methyl-2-thienyl)alanine Product Information & CAS 98593-60-3. Retrieved from .

  • Lambert, M. H., et al. (2005).[5] "Substrate Specificity and Novel Selective Inhibitors of TNF-α Converting Enzyme (TACE)." Combinatorial Chemistry & High Throughput Screening, 8(4). .

  • PubChem. 2-Thienylalanine (Parent Compound Reference for Spectral Analogies). CID 91444.[6] .

  • BenchChem. Spectroscopic Analysis of Alanine Derivatives (Methodology Reference). .

Sources

Exploratory

Technical Monograph: 3-(5-Methyl-2-thienyl)alanine in Medicinal Chemistry

The following technical guide details the molecular properties, synthesis, and applications of 3-(5-Methyl-2-thienyl)alanine , a non-proteinogenic amino acid used in peptidomimetic drug design. Executive Summary 3-(5-Met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular properties, synthesis, and applications of 3-(5-Methyl-2-thienyl)alanine , a non-proteinogenic amino acid used in peptidomimetic drug design.

Executive Summary

3-(5-Methyl-2-thienyl)alanine is a structural analog of phenylalanine where the phenyl ring is replaced by a 5-methylthiophene moiety. In drug discovery, it serves as a critical bioisostere , offering a similar steric profile to phenylalanine but with distinct electronic properties and lipophilicity. The addition of the methyl group at the 5-position of the thiophene ring blocks a common metabolic soft spot (the


-position of the heteroatom), potentially enhancing the metabolic stability of peptide-based therapeutics.

This guide distinguishes between the alpha-amino acid (the phenylalanine analog) and the beta-amino acid isomer, providing definitive physicochemical data and synthetic protocols for the alpha-variant used in solid-phase peptide synthesis (SPPS).

Physicochemical Profile

The following data characterizes the alpha-amino acid form, (2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid.

Molecular Identity Table
PropertyData
Common Name 3-(5-Methyl-2-thienyl)alanine
IUPAC Name 2-Amino-3-(5-methylthiophen-2-yl)propanoic acid
Chemical Formula C

H

NO

S
Molecular Weight (Average) 185.24 g/mol
Monoisotopic Mass 185.0511 Da
Chiral Center C

(Available as L-, D-, or DL- forms)
Lipophilicity (cLogP) ~1.5 (Estimated; slightly more lipophilic than Phe due to methyl group)
CAS Number (Generic) Note: CAS 98593-60-3 refers to the beta-isomer.[1][2] Specific CAS for the alpha-L-isomer is often vendor-specific.
Structural Comparison: Phenylalanine vs. Thienylalanine Analogs

The thiophene ring is electronically rich (pi-excessive) compared to benzene. The 5-methyl group adds steric bulk and hydrophobicity.

  • Phenylalanine: Aromatic, planar, metabolic oxidation at para-position.

  • 3-(2-Thienyl)alanine: Bioisostere, slightly smaller van der Waals volume than Phe.

  • 3-(5-Methyl-2-thienyl)alanine: Sterically similar to Phe; methyl group blocks the reactive 5-position, preventing metabolic oxidation/ring opening.

Synthetic Pathways[2][4][5]

The synthesis of 3-(5-Methyl-2-thienyl)alanine is classically achieved via the Erlenmeyer-Plöchl Azlactone Synthesis . This route is robust, scalable, and allows for the generation of racemic product which can be enzymatically resolved to the pure L-enantiomer.

Reaction Logic[6][7]
  • Condensation: 5-Methylthiophene-2-carboxaldehyde condenses with N-acetylglycine (or hippuric acid) to form an azlactone.

  • Hydrolysis/Reduction: The azlactone ring is opened and the double bond reduced (often using P/HI or catalytic hydrogenation) to yield the racemic amino acid.

  • Resolution: Enzymatic resolution (e.g., Acylase I) separates the L-isomer.

Pathway Visualization (DOT)

G Figure 1: Erlenmeyer-Plöchl Synthesis of 3-(5-Methyl-2-thienyl)alanine Start 5-Methylthiophene- 2-carboxaldehyde Azlactone Azlactone Intermediate Start->Azlactone Ac2O, NaOAc (Perkin Condensation) Gly N-Acetylglycine Gly->Azlactone Enamide Acylaminoacrylic Acid Azlactone->Enamide Hydrolysis (H3O+) Racemic DL-3-(5-Methyl- 2-thienyl)alanine Enamide->Racemic Reduction (H2/Pd-C or P/HI) L_Isomer L-Isomer (Target) Racemic->L_Isomer Enzymatic Resolution (Acylase I)

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of racemic N-acetyl-3-(5-methyl-2-thienyl)alanine (Precursor to free amino acid).

Reagents Required[1][6][8][9]
  • 5-Methylthiophene-2-carboxaldehyde (CAS: 5834-16-2)

  • N-Acetylglycine

  • Acetic Anhydride[3]

  • Sodium Acetate (anhydrous)

  • Red Phosphorus / Hydroiodic Acid (for reduction) or H2/Pd-C

Step-by-Step Methodology
Phase 1: Azlactone Formation
  • Setup: In a 500 mL round-bottom flask, combine 0.1 mol of 5-methylthiophene-2-carboxaldehyde, 0.1 mol of N-acetylglycine, and 0.08 mol of anhydrous sodium acetate.

  • Solvent: Add 50 mL of acetic anhydride.

  • Reflux: Heat the mixture to gentle reflux for 2 hours. The solution will darken as the condensation proceeds.

  • Quench: Cool the mixture to room temperature and pour into 200 mL of ice-cold water.

  • Isolation: The crude azlactone precipitates as a yellow/orange solid. Filter and wash with cold water. Recrystallize from ethanol/water to purify.

Phase 2: Hydrolysis and Reduction[4]
  • Hydrolysis: Suspend the azlactone in 10% aqueous acetone and reflux for 4 hours to open the ring, yielding the

    
    -unsaturated acid.
    
  • Reduction (Catalytic Hydrogenation): Dissolve the unsaturated acid in methanol. Add 10% Pd/C catalyst (5% w/w). Hydrogenate at 3 atm (45 psi) for 12 hours.

  • Workup: Filter off the catalyst through Celite. Evaporate the solvent to yield N-acetyl-3-(5-methyl-2-thienyl)alanine.

Phase 3: Deacetylation (Optional for free amino acid)
  • Reflux the N-acetyl derivative in 6M HCl for 4 hours.

  • Evaporate to dryness. Neutralize with ammonia to isoelectric point (pH ~6.0) to precipitate the free amino acid.

Applications in Drug Design[11][12]

Bioisosterism & Metabolic Stability

In medicinal chemistry, replacing a phenyl ring with a thiophene ring is a classic strategy to alter metabolic profiles.

  • Steric Bulk: The 5-methyl group occupies a similar volume to the para-hydrogen of phenylalanine but extends slightly further, potentially engaging hydrophobic pockets in the target receptor (e.g., GPCRs).

  • Metabolic Blockade: Unsubstituted thiophenes are prone to oxidation at the 5-position (forming reactive sulfoxides/epoxides). Methylation at this position blocks this pathway, increasing the half-life (

    
    ) of the peptide drug.
    
Fmoc-Protection for SPPS

For solid-phase peptide synthesis, the Fmoc-derivative is required.[5]

  • Compound: Fmoc-3-(5-methyl-2-thienyl)-L-alanine

  • Molecular Weight: ~407.48 g/mol

  • Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Usage: Standard coupling protocols (HBTU/DIEA) apply. No side-chain protection is necessary for the thiophene ring.

References

  • Sigma-Aldrich. 3-(2-Thienyl)-L-alanine Product Specification.Link

  • Smolecule. 3-(5-Methyl-2-thienyl)alanine Structure and Synonyms.Link

  • PubChem. Compound Summary for 2-Thienylalanine (Parent Analog).Link

  • Organic Syntheses. 2-Thiophenecarboxaldehyde Synthesis (Precursor). Coll. Vol. 4, p.918 (1963). Link

  • MedChemExpress. Fmoc-3-(2-thienyl)-L-alanine Properties.Link

Sources

Foundational

Thermal stability and decomposition of 3-(5-Methyl-2-thienyl)alanine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(5-Methyl-2-thienyl)alanine A Predictive Framework for Researchers, Scientists, and Drug Development Professionals Abstract 3-(5-Methyl-2-thieny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(5-Methyl-2-thienyl)alanine

A Predictive Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Methyl-2-thienyl)alanine is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development due to its unique structural properties conferred by the substituted thiophene ring. Understanding the thermal stability and decomposition profile of this compound is critical for establishing appropriate storage conditions, developing robust manufacturing processes, and ensuring the quality and safety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for characterizing the thermal behavior of 3-(5-Methyl-2-thienyl)alanine. In the absence of specific literature on this molecule, this document synthesizes data from analogous sulfur-containing amino acids and thiophene derivatives to establish a predictive stability profile. It further outlines detailed, field-proven methodologies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to experimentally determine its properties, analyze decomposition kinetics, and elucidate potential degradation pathways.

Introduction: The Need for Thermal Characterization

The incorporation of unnatural amino acids, such as 3-(5-Methyl-2-thienyl)alanine, into peptide-based therapeutics is a key strategy for enhancing metabolic stability, modulating bioactivity, and improving pharmacokinetic profiles. The thiophene moiety, a bioisostere of the phenyl ring, introduces specific electronic and steric properties. However, the stability of such complex molecules under thermal stress is a primary concern during all stages of drug development. Thermal decomposition can lead to loss of potency, formation of toxic impurities, and unpredictable product performance.

Therefore, a thorough investigation of the thermal properties of 3-(5-Methyl-2-thienyl)alanine is not merely an academic exercise but a prerequisite for its successful application. This guide addresses this need by providing:

  • A scientifically grounded, predictive overview of its thermal behavior.

  • Detailed, step-by-step protocols for definitive experimental analysis.

  • A logical framework for interpreting the resulting data to understand decomposition mechanisms and kinetics.

Predicted Thermal Stability Profile

Based on the known thermal behavior of related structural classes, we can construct a hypothetical, yet scientifically plausible, stability profile for 3-(5-Methyl-2-thienyl)alanine.

  • Decomposition Temperature: Standard amino acids typically undergo decomposition in the range of 185°C to 280°C[1]. Sulfur-containing amino acids, specifically, have been shown to decompose between 190–240°C[2]. It is therefore predicted that 3-(5-Methyl-2-thienyl)alanine will exhibit significant thermal decomposition within this temperature window. The bulky, aromatic thienyl group may impart slightly higher thermal stability compared to simpler aliphatic amino acids.

  • Thermodynamic Signature: The decomposition of amino acids is an endothermic process, requiring energy to break covalent bonds[1]. Consequently, a Differential Scanning Calorimetry (DSC) analysis is expected to show one or more significant endothermic peaks corresponding to the mass loss events observed in Thermogravimetric Analysis (TGA).

  • Decomposition Products: The decomposition is anticipated to be complex, yielding a mixture of gaseous products and a solid residue. Gaseous products are likely to include water (H₂O), ammonia (NH₃), and potentially carbon dioxide (CO₂) from the amino acid backbone[1]. The thiophene ring may degrade to release sulfur-containing compounds like hydrogen sulfide (H₂S)[2][3]. The solid residue is expected to be a complex, peptide-rich polymer[1].

Experimental Protocols for Thermal Analysis

To move from a predictive to a definitive understanding, a systematic experimental approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose[4][5].

Workflow for Thermal Stability Assessment

The logical flow of experimentation involves initial screening with TGA and DSC, followed by kinetic analysis using data from multiple TGA runs.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Kinetic Analysis A Sample Preparation (3-5 mg, dry powder) B TGA Analysis (Single Ramp, e.g., 10°C/min) Atmosphere: N2 A->B Determine T_onset, T_peak, Mass Loss % C DSC Analysis (Single Ramp, e.g., 10°C/min) Atmosphere: N2 A->C Identify Endothermic/ Exothermic Events D Multi-Rate TGA (e.g., 2, 5, 10, 20°C/min) B->D Proceed if decomposition is observed F Calculate Activation Energy (Ea) & Pre-exponential Factor (A) C->F Correlate thermal events with kinetic data E Data Processing (Iso-conversional Methods) D->E Flynn-Wall-Ozawa or KAS E->F G Comprehensive Thermal Stability Report F->G

Caption: Experimental workflow for thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the percentage of mass loss at different stages, and to acquire data for kinetic analysis.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 3-5 mg of finely ground, dry 3-(5-Methyl-2-thienyl)alanine powder into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the run to ensure an inert atmosphere.

  • Thermal Program (Screening):

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Thermal Program (Kinetic Study): Repeat the experiment using different heating rates, for example, 2, 5, 15, and 20°C/min. Performing runs at multiple heating rates is crucial as decomposition events will shift to higher temperatures with faster rates, a phenomenon that allows for the calculation of kinetic parameters[6].

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Determine the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG curve).

    • Calculate the total mass loss and the mass loss for each distinct decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, solid-solid transitions, and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to be used as a reference.

  • Atmosphere: Maintain a nitrogen purge through the DSC cell (20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic (heat-absorbing) and exothermic (heat-releasing) peaks.

    • Correlate the endothermic peak corresponding to decomposition with the mass loss event from the TGA data.

    • Integrate the area under any observed peaks to calculate the enthalpy of the transition (ΔH).

Predicted Decomposition Pathways and Kinetics

The degradation of 3-(5-Methyl-2-thienyl)alanine is likely to proceed through parallel and sequential reactions involving both the amino acid and the thienyl moieties.

Proposed Decomposition Pathways

The initial decomposition steps are likely dominated by the less stable amino acid portion, followed by the degradation of the more robust aromatic thiophene ring at higher temperatures.

G cluster_0 Amino Acid Moiety Decomposition cluster_1 Thiophene Ring Decomposition A 3-(5-Methyl-2-thienyl)alanine B Decarboxylation (-CO2) A->B C Deamination (-NH3) A->C D Intramolecular Condensation A->D E Desulfurization (-H2S) A->E Higher Temp. F Ring Opening A->F Higher Temp. G Oxidation (in Air) (S-oxides, Epoxides) A->G Oxidative Atmosphere H Gaseous Products (CO2, NH3, H2O, H2S) B->H C->H I Solid Residue (Peptide-like polymers, Carbonaceous material) D->I E->H F->I

Caption: Predicted decomposition pathways of the molecule.

  • Pathway A (Amino Acid Degradation): At lower temperatures (e.g., 190-250°C), the carboxylic acid and amine groups are the most probable sites of initial decomposition. This can occur via decarboxylation (loss of CO₂) and deamination (loss of NH₃)[1]. Intermolecular condensation reactions can also occur, leading to the formation of peptide bonds and a solid, polymeric residue.

  • Pathway B (Thiophene Ring Degradation): At higher temperatures, the thiophene ring will begin to break down. In an inert atmosphere, the primary pathway is likely desulfurization, releasing hydrogen sulfide (H₂S) and forming various hydrocarbon species[7]. In an oxidative atmosphere (air), the sulfur atom is susceptible to oxidation, potentially forming thiophene-S-oxides, which are often unstable intermediates that can lead to further degradation[8].

Decomposition Kinetics

The kinetics of the decomposition process can be modeled to predict the compound's lifetime under different thermal conditions. For many sulfur-containing amino acids, the initial decomposition phase can be described by first-order kinetics[2]. A more robust analysis can be performed using model-free iso-conversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, which do not require prior assumptions about the reaction mechanism[9].

These methods use TGA data from multiple heating rates (β) to calculate the activation energy (Eₐ) as a function of the conversion fraction (α). The activation energy represents the minimum energy required to initiate the decomposition reaction and is a key indicator of thermal stability. A higher Eₐ value implies greater stability.

Summary of Key Thermal Parameters

The following table presents a template for summarizing the quantitative data obtained from the experimental protocols described above. The values provided are hypothetical, based on analogous compounds, and should be determined experimentally.

ParameterSymbolPredicted Value RangeMethod of DeterminationSignificance
Onset Decomposition Temp. T_onset190 - 220 °CTGATemperature at which degradation begins; critical for defining handling and storage limits.
Peak Decomposition Temp. T_peak210 - 240 °CTGA (DTG Curve)Temperature of maximum decomposition rate.
Total Mass Loss Δm50 - 70% (up to 600°C)TGAIndicates the proportion of volatile decomposition products.
Decomposition Enthalpy ΔH_d70 - 150 kJ/molDSCQuantifies the energy absorbed during decomposition; confirms endothermic nature.
Activation Energy Eₐ150 - 200 kJ/molMulti-rate TGA (FWO/KAS)A measure of the energy barrier for decomposition; higher values indicate greater stability.

Conclusion and Forward Outlook

While direct experimental data for 3-(5-Methyl-2-thienyl)alanine is not yet publicly available, a strong predictive framework can be built upon the well-documented thermal behavior of sulfur-containing amino acids and thiophene derivatives. This guide posits that the compound will likely undergo endothermic decomposition between 190°C and 240°C, initiated by the degradation of the amino acid functionality, followed by the breakdown of the thiophene ring at higher temperatures.

The self-validating experimental protocols for TGA and DSC detailed herein provide a clear and robust pathway for researchers and drug development professionals to definitively characterize the thermal stability of this and other novel amino acid analogues. The resulting data on decomposition temperatures, kinetics, and potential byproducts are essential for ensuring the development of safe, stable, and efficacious therapeutic products. It is strongly recommended that the predictive information in this guide be confirmed through rigorous experimental application of the described methodologies.

References

  • Kinetics of thermal decomposition of sulfur-containing amino acids. ResearchGate. Available at: [Link]

  • Kinetics of thermal decomposition: calculating the activation energy. MC² – Material and Chemical Characterisation Facility. Available at: [Link]

  • Thermogravimetry±infrared evolved gas analysis of the anomalous thermal decomposition of thiophene fulgamic acid. ScienceDirect. Available at: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. SpringerLink. Available at: [Link]

  • Theoretical Studies of Unimolecular Decomposition of Thiophene at High Temperatures. ResearchGate. Available at: [Link]

  • Thiophene - Wikipedia. Wikipedia. Available at: [Link]

  • Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. Cardiff University. Available at: [Link]

  • Application of differential scanning calorimetry to the characterization of biochemical compounds. Part I. Some amino acids and model peptides. Sabinet. Available at: [Link]

  • Decomposition kinetics using TGA. TA Instruments. Available at: [Link]

  • Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. ResearchGate. Available at: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available at: [Link]

  • Characterizing Protein Stability by DSC. TA Instruments. Available at: [Link]

  • Thermal Decomposition Kinetic Analysis of Organic Compounds. ResearchGate. Available at: [Link]

Sources

Exploratory

A-Technical-Guide-to-3-(5-Methyl-2-thienyl)alanine:-Structure-Synthesis-and-Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-(5-Methyl-2-thienyl)alanine is a non-canonical amino acid that is gaining significant attention in the fields of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methyl-2-thienyl)alanine is a non-canonical amino acid that is gaining significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, which incorporates a methyl-substituted thiophene ring, offers novel opportunities for designing peptidomimetics and small molecules with enhanced biological activity and tailored pharmacokinetic profiles. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of this versatile building block.

The thiophene moiety, a sulfur-containing aromatic heterocycle, is a privileged pharmacophore in drug discovery, with numerous FDA-approved drugs containing this ring system.[1][2] The incorporation of the thiophene ring into an alanine scaffold can influence a molecule's electronic properties, lipophilicity, and interactions with biological targets.[3] This makes 3-(5-Methyl-2-thienyl)alanine an attractive component for developing new therapeutic agents.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-(5-Methyl-2-thienyl)alanine is crucial for its effective use in research and development.

Table 1: Physicochemical Properties of 3-(5-Methyl-2-thienyl)alanine

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(5-methylthiophen-2-yl)propanoic acid[5]
CAS Number 98593-60-3[5]
Molecular Formula C8H11NO2S[5]
Molecular Weight 185.25 g/mol [5]
Appearance White to light yellow powder or crystal
Melting Point 255-263 °C (decomposes)[6][7]
Solubility Slightly soluble in water[7]
Protocol 1: Spectroscopic Characterization

Confirming the identity and purity of 3-(5-Methyl-2-thienyl)alanine is essential. The following spectroscopic techniques are recommended:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environments within the molecule. Expected signals include those for the alpha-proton, beta-protons, the methyl group, and the protons on the thiophene ring.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. Distinct signals are expected for the carboxyl carbon, alpha-carbon, beta-carbon, the methyl carbon, and the carbons of the thiophene ring.

2. Mass Spectrometry (MS):

  • Determines the molecular weight of the compound. The expected monoisotopic mass is approximately 185.0561.

3. Infrared (IR) Spectroscopy:

  • Identifies the functional groups present. Characteristic absorption bands for the amino group (N-H stretching), the carboxyl group (C=O and O-H stretching), and the thiophene ring are expected.

Synthesis and Manufacturing

The synthesis of 3-(5-Methyl-2-thienyl)alanine can be achieved through various organic synthesis routes. One common approach involves the use of azlactone intermediates, which allows for the stereoselective synthesis of the L-enantiomer.[5]

Workflow for a General Synthesis Approach

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product 5-methyl-2-thiophenecarboxaldehyde 5-methyl-2-thiophenecarboxaldehyde Azlactone_formation Azlactone Formation 5-methyl-2-thiophenecarboxaldehyde->Azlactone_formation N-acetylglycine N-acetylglycine N-acetylglycine->Azlactone_formation Reduction_and_Hydrolysis Reduction & Hydrolysis Azlactone_formation->Reduction_and_Hydrolysis Final_Product 3-(5-Methyl-2-thienyl)alanine Reduction_and_Hydrolysis->Final_Product

Caption: Generalized synthetic workflow for 3-(5-Methyl-2-thienyl)alanine.

Protocol 2: Illustrative Synthesis Steps
  • Azlactone Formation: 5-methyl-2-thiophenecarboxaldehyde is condensed with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., sodium acetate) to form the corresponding azlactone.

  • Reduction: The azlactone is then subjected to a reduction step to introduce the chiral center. This can be achieved using various methods, including catalytic hydrogenation with a chiral catalyst to favor the formation of the desired enantiomer.

  • Hydrolysis: The resulting intermediate is hydrolyzed under acidic or basic conditions to open the azlactone ring and deprotect the amino group, yielding 3-(5-Methyl-2-thienyl)alanine.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Pharmacological Profile and Potential Mechanism of Action

While specific pharmacological data for 3-(5-Methyl-2-thienyl)alanine is not extensively documented in the public domain, the broader class of thiophene-containing compounds exhibits a wide range of biological activities.[2][8] Thiophene derivatives have been developed as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[1][2][8]

The introduction of the 5-methyl-2-thienyl group in place of the phenyl group in phenylalanine can lead to several potential pharmacological effects:

  • Enzyme Inhibition: The molecule could act as an inhibitor of enzymes that process aromatic amino acids, such as phenylalanine hydroxylase.

  • Receptor Binding: The thiophene ring may interact with specific receptor pockets, potentially acting as an agonist or antagonist.

  • Metabolic Stability: The thiophene ring can alter the metabolic profile of a molecule compared to a benzene ring, which can be advantageous in drug design.[9]

Potential Signaling Pathway Interaction

Compound 3-(5-Methyl-2-thienyl)alanine (or derivative) Target Target Protein (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Inhibition of Proliferation) Signaling->Response Leads to cluster_workflow Screening Cascade Library Compound Library (including thiophene derivatives) Assay Primary Biochemical Assay (e.g., Enzyme Inhibition) Library->Assay Hit_ID Hit Identification Assay->Hit_ID Cell_Assay Secondary Cell-Based Assay (Toxicity/Efficacy) Hit_ID->Cell_Assay Active Hits Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Confirmed Hits

Caption: A typical high-throughput screening workflow.

Protocol 3: Cell-Based Assay for Bioactivity
  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for an oncology target) in appropriate media and conditions.

  • Compound Treatment: Seed the cells in multi-well plates and treat with a range of concentrations of 3-(5-Methyl-2-thienyl)alanine or its derivatives.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Assay: Assess cell viability or proliferation using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) to determine the compound's potency.

Conclusion and Future Directions

3-(5-Methyl-2-thienyl)alanine is a valuable and versatile tool for chemical biologists and medicinal chemists. Its unique structural features offer the potential to create novel therapeutic agents with improved properties. Future research will likely focus on its incorporation into a wider range of peptide and small molecule scaffolds to explore its full therapeutic potential across various disease areas. The development of more efficient and scalable synthetic routes will also be crucial for its broader application in drug development programs.

References

  • Smolecule. (n.d.). 3-(5-Methyl-2-thienyl)alanine.
  • Biosynth. (n.d.). Applications of 3-(2-Thienyl)-L-alanine in Organic Synthesis and Beyond.
  • The Good Scents Company. (n.d.). 3-(5-methyl-2-furyl) butanal.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-(2-Thienyl)-L-alanine.
  • MedchemExpress.com. (n.d.). D-3-(2-Thienyl)alanine.
  • Google Patents. (n.d.). CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
  • Chemsrc. (n.d.). 3-(2-Thienyl)-L-alanine.
  • LookChem. (n.d.). Cas no 22951-96-8 (3-(2-Thienyl)-L-alanine).
  • National Center for Biotechnology Information. (n.d.). beta-2-thienyl-D,L-Alanine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Thienylalanine. PubChem.
  • Sigma-Aldrich. (n.d.). 3-(2-Thienyl)-L-alanine.
  • Kumar, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics.
  • Dalvie, D. K., et al. (2012). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia.
  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals.
  • Ambeed. (2026). Understanding the Properties and Applications of Fmoc-L-3-(2-Thienyl)-alanine.
  • Frontiers Media S.A. (2023). Advances in the synthesis of β-alanine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(5-Methyl-2-thienyl)alanine: A Comprehensive Guide for Researchers

Introduction: The Significance of 3-(5-Methyl-2-thienyl)alanine in Drug Discovery 3-(5-Methyl-2-thienyl)alanine is a non-proteinogenic amino acid that has garnered significant interest within the medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-(5-Methyl-2-thienyl)alanine in Drug Discovery

3-(5-Methyl-2-thienyl)alanine is a non-proteinogenic amino acid that has garnered significant interest within the medicinal chemistry and drug development sectors. As a derivative of thienylalanine, it serves as a valuable building block in the synthesis of novel therapeutic agents. The incorporation of the thiophene moiety, a sulfur-containing aromatic heterocycle, into peptide structures can profoundly influence their pharmacological properties. Specifically, the thienyl group can enhance binding affinity to biological targets, improve metabolic stability, and modulate the overall pharmacokinetic profile of a drug candidate. The additional methyl group at the 5-position of the thiophene ring offers a further point of modification, allowing for fine-tuning of steric and electronic properties to optimize drug-receptor interactions. This guide provides detailed protocols for the chemical and enzymatic synthesis of 3-(5-Methyl-2-thienyl)alanine, offering researchers a comprehensive resource for accessing this important molecular scaffold.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of 3-(5-Methyl-2-thienyl)alanine is essential for its effective application in research and development. Below is a summary of key data, including spectroscopic information obtained from analogous compounds and patented synthesis.

PropertyValueSource/Comment
Molecular Formula C₈H₁₁NO₂SCalculated
Molecular Weight 185.24 g/mol Calculated
Appearance White to off-white solidExpected, based on similar amino acids
Melting Point Not explicitly reported. For the related 3-(2-thienyl)-L-alanine, the melting point is in the range of 255-263 °C (decomposes)[1].
¹H-NMR (300 MHz, D₂O) δ 7.30 (d, 1H, aromatic H), 6.92 (d, 1H, aromatic H), 3.94 (m, 1H, α-CH), 3.40 (m, 2H, β-CH₂), 2.20 (s, 3H, -CH₃)[2]
¹³C-NMR (75 MHz, D₂O) δ 212 (COOH), 140, 135, 134, 128 (aromatic C), 59 (α-C), 32 (β-C), 17 (-CH₃)[2]
IR Spectroscopy Characteristic peaks for N-H, C-H, C=O, and C-S bonds are expected. For L-alanine, characteristic peaks are observed for NH₃⁺ stretching and bending, COO⁻ stretching, and CH bending vibrations[3].
Mass Spectrometry Expected [M+H]⁺ = 186.0532Calculated

Synthetic Strategies: Chemical and Enzymatic Routes

The synthesis of 3-(5-Methyl-2-thienyl)alanine can be approached through both classical chemical methods and biocatalytic routes. This guide details two primary strategies: a multi-step chemical synthesis commencing from 2-methylthiophene and an enzymatic transamination to afford the enantiomerically pure L-amino acid.

I. Chemical Synthesis of Racemic 3-(5-Methyl-2-thienyl)alanine

This pathway involves three key stages: formylation of 2-methylthiophene, subsequent conversion to an azlactone via the Erlenmeyer-Plöchl reaction, and finally, hydrolysis and reduction to the target amino acid.

A 2-Methylthiophene B 5-Methyl-2-thiophenecarboxaldehyde A->B Vilsmeier-Haack Formylation C 4-((5-Methyl-2-thienyl)methylene)-2-phenyloxazol-5(4H)-one (Azlactone) B->C Erlenmeyer-Plöchl Reaction D 3-(5-Methyl-2-thienyl)alanine (Racemic) C->D Hydrolysis & Reduction

Caption: Chemical synthesis workflow for 3-(5-Methyl-2-thienyl)alanine.

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 2-methylthiophene[4].

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and an equal volume of an inert solvent such as dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add 2-methylthiophene (1 equivalent) dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield 5-methyl-2-thiophenecarboxaldehyde.

ParameterValueReference
Starting Material 2-Methylthiophene[4]
Reagents POCl₃, DMF[4]
Typical Yield Good to Excellent[4]

The Erlenmeyer-Plöchl reaction condenses an aldehyde with N-acylglycine in the presence of acetic anhydride to form an azlactone[5][6].

Protocol:

  • In a round-bottom flask, combine 5-methyl-2-thiophenecarboxaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.5 equivalents).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture at 100 °C with stirring for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the azlactone product.

  • Add a small amount of cold ethanol to the slurry and filter the solid product.

  • Wash the crystals with cold ethanol and then with water to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain 4-((5-methyl-2-thienyl)methylene)-2-methyloxazol-5(4H)-one.

The azlactone intermediate is hydrolyzed to the corresponding α,β-unsaturated N-acetylamino acid, which is then reduced to the final product.

Protocol:

  • Suspend the azlactone from the previous step in a 1 M aqueous sodium carbonate solution.

  • Heat the mixture at reflux for 2-4 hours to hydrolyze the azlactone.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the α-N-acetylamino acrylic acid derivative.

  • Filter the precipitate, wash with cold water, and dry.

  • Dissolve the dried intermediate in a suitable solvent like ethanol.

  • Add a catalyst such as palladium on carbon (10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (3-4 atm) at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

  • The resulting N-acetyl-3-(5-methyl-2-thienyl)alanine can be deprotected by heating with aqueous hydrochloric acid.

  • After cooling, neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the racemic 3-(5-Methyl-2-thienyl)alanine.

  • Filter the product, wash with cold water and a small amount of ethanol, and dry under vacuum.

II. Enzymatic Synthesis of L-3-(5-Methyl-2-thienyl)alanine

This method offers an efficient route to the enantiomerically pure L-amino acid via a transamination reaction catalyzed by an aminotransferase.

cluster_0 Transaminase Biocatalysis A 2-Hydroxy-3-(5-methyl-2-thienyl)acrylic acid C L-3-(5-Methyl-2-thienyl)alanine A->C Aminotransferase D Oxaloacetate A->D B L-Aspartate (Amino Donor) B->C Aminotransferase B->D

Caption: Enzymatic synthesis of L-3-(5-Methyl-2-thienyl)alanine.

This precursor can be synthesized from 5-methyl-2-thiophenecarboxaldehyde and N-acetylglycine via the Erlenmeyer-Plöchl reaction followed by hydrolysis of the resulting azlactone under conditions that yield the α-keto acid. A more direct approach involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with rhodanine followed by hydrolysis.

The following protocol is adapted from a patented procedure[2].

Protocol:

  • Preparation of Solutions:

    • Solution 1 (Substrate Solution): Dissolve 300 mg of 2-hydroxy-3-(5-methyl-2-thienyl)acrylic acid, 290 mg of L-aspartic acid (as the amino donor), and 4 mg of pyridoxal phosphate (as a cofactor) in 35 mL of water. Adjust the pH to a range suitable for the chosen transaminase (typically pH 7-8.5).

    • Solution 2 (Enzyme Preparation): Prepare a cell suspension of a suitable microorganism expressing a transaminase enzyme (e.g., E. coli expressing an L-specific aminotransferase) in distilled water (e.g., 5 mL cell suspension in 10 mL water).

  • Enzymatic Reaction:

    • Combine Solution 1 and Solution 2 in a reaction vessel.

    • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for several hours (e.g., 6 hours).

    • Monitor the formation of the product by high-performance liquid chromatography (HPLC).

  • Product Isolation and Purification:

    • Once the reaction has reached completion (or equilibrium), terminate the reaction by centrifuging to remove the cells.

    • The supernatant containing the product can be purified by preparative HPLC.

    • Combine the product-containing fractions and lyophilize to obtain pure L-3-(5-Methyl-2-thienyl)alanine.

ParameterValueReference
Starting Material 2-Hydroxy-3-(5-methyl-2-thienyl)acrylic acid[2]
Enzyme L-specific aminotransferase[2]
Amino Donor L-Aspartate[2]
Reported Yield ~50% (isolated)[2]
Enantiomeric Purity >99.8% L-enantiomer[2]

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Acetic anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Hydrogenation: Hydrogen gas is highly flammable. Perform in a well-ventilated area with appropriate safety measures for handling flammable gases.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used. Standard laboratory safety practices should be followed at all times.

Conclusion

This guide provides two robust and distinct methodologies for the synthesis of 3-(5-Methyl-2-thienyl)alanine. The chemical synthesis route offers a classical approach to the racemic product, which can be valuable for initial screening and as a starting point for chiral resolution. The enzymatic synthesis provides direct access to the enantiomerically pure L-amino acid, which is often crucial for pharmaceutical applications. The choice of synthetic route will depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, and available resources. By following the detailed protocols and considering the safety precautions outlined, researchers can confidently synthesize this important building block for their drug discovery and development programs.

References

  • Weston, A. W., & Michaels, R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 98.
  • Conway, P. A., Devine, K., & Paradisi, F. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 13). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Thienyl)-L-alanine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-Thienylalanine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Drauz, K., et al. (1994). Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use.
  • ResearchGate. (n.d.). Shows the FT-IR spectra of pure L-alanine single crystal. Retrieved February 5, 2026, from [Link]

  • Blicke, F. F., & Burckhalter, J. H. (1942). 2-Chloromethylthiophene. Organic Syntheses, 22, 30.
  • King, W. J., & Nord, F. F. (1949). 2-Thiophenecarboxaldehyde. Organic Syntheses, 29, 93.
  • Erlenmeyer, E. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1–8.
  • Plöchl, J. (1884). Ueber einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616–1624.
  • Name Reactions in Organic Synthesis. (n.d.). Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press. Retrieved from [Link]

Sources

Application

Enantioselective Synthesis of L-3-(5-Methyl-2-thienyl)alanine: A Guide to Biocatalytic and Chemical Approaches

Introduction: The Significance of L-3-(5-Methyl-2-thienyl)alanine L-3-(5-Methyl-2-thienyl)alanine is a non-proteinogenic α-amino acid, a class of molecules that are critical building blocks in the development of novel th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of L-3-(5-Methyl-2-thienyl)alanine

L-3-(5-Methyl-2-thienyl)alanine is a non-proteinogenic α-amino acid, a class of molecules that are critical building blocks in the development of novel therapeutics and peptidomimetics. The incorporation of such unnatural amino acids can confer unique structural and functional properties to peptides, including enhanced metabolic stability, constrained conformations, and novel biological activities. The thiophene moiety, in particular, is a bioisostere of the phenyl ring found in phenylalanine, and its derivatives are of significant interest in medicinal chemistry. The enantiomeric purity of these amino acids is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides detailed protocols for two distinct and effective strategies for the enantioselective synthesis of L-3-(5-Methyl-2-thienyl)alanine: a highly selective biocatalytic transamination and a robust chemical synthesis via asymmetric phase-transfer catalysis.

Method 1: Biocatalytic Synthesis via Enzymatic Transamination

This approach leverages the high stereoselectivity of enzymes to produce the desired L-enantiomer from a prochiral precursor. This method is characterized by mild reaction conditions, high enantiomeric excess, and a favorable environmental profile.

Scientific Rationale

The biocatalytic method detailed here is adapted from a patented process that utilizes a whole-cell system containing a transaminase. This enzyme catalyzes the stereoselective transfer of an amino group from a donor molecule, in this case, L-aspartate, to the α-keto acid precursor, 2-hydroxy-3-(5-methyl-2-thienyl)-acrylic acid. The enzyme's active site is exquisitely shaped to facilitate the addition of the amino group to only one face of the substrate, leading to the exclusive formation of the L-amino acid. Pyridoxal phosphate (PLP) acts as a crucial cofactor in this transamination reaction.

Experimental Workflow: Biocatalytic Synthesis

Biocatalytic_Workflow cluster_prep Solution Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification Sol1 Solution 1: Substrate, L-Aspartate, PLP in H2O Reaction Combine Solutions 1 & 2 Incubate at controlled temperature (e.g., 6 hours) Sol1->Reaction Sol2 Solution 2: Cell Suspension in H2O Sol2->Reaction Purification Preparative HPLC Reaction->Purification Reaction Mixture Product L-3-(5-Methyl-2-thienyl)alanine Purification->Product Isolated Product Chemical_Workflow cluster_precursor Precursor Synthesis cluster_alkylation Asymmetric Alkylation cluster_deprotection Deprotection Precursor Synthesis of 2-(Bromomethyl)-5-methylthiophene Alkylation Phase-Transfer Catalyzed Alkylation of Glycine Schiff Base Precursor->Alkylation Electrophile Deprotection Acidic Hydrolysis Alkylation->Deprotection Protected Amino Acid Product L-3-(5-Methyl-2-thienyl)alanine Deprotection->Product Final Product

Method

Application Note: Complete ¹H and ¹³C NMR Assignment of 3-(5-Methyl-2-thienyl)alanine

Introduction 3-(5-Methyl-2-thienyl)alanine is a non-canonical amino acid that incorporates a substituted thiophene ring, a structural motif of interest in medicinal chemistry and drug development due to its diverse pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-Methyl-2-thienyl)alanine is a non-canonical amino acid that incorporates a substituted thiophene ring, a structural motif of interest in medicinal chemistry and drug development due to its diverse pharmacological activities.[1] Accurate structural characterization is paramount for understanding its biological activity and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol and a complete assignment of the ¹H and ¹³C NMR spectra of 3-(5-Methyl-2-thienyl)alanine, offering a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.[2][3][4]

The structural assignment is based on fundamental NMR principles, including chemical shift theory, spin-spin coupling analysis, and data from analogous compounds such as 2-methylthiophene and alanine derivatives.[5][6][7][8] This guide is designed to be a self-validating system, explaining the causality behind the experimental choices and data interpretation.

Predicted ¹H and ¹³C NMR Spectra

The following sections detail the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 3-(5-Methyl-2-thienyl)alanine. The predictions are based on established substituent effects on thiophene and alanine scaffolds.

Molecular Structure and Numbering Scheme

G cluster_thiophene Thiophene Ring cluster_alanine Alanine Moiety cluster_methyl Methyl Group C2 C2 C3 C3 C_beta C2->C_beta C4 C4 C5 C5 S1 S1 C_methyl C-CH3 C5->C_methyl C_alpha N N (NH2) C_carboxyl C' (COOH) H_alpha H_beta H_methyl H-CH3

Caption: Molecular structure and numbering scheme for 3-(5-Methyl-2-thienyl)alanine.

Experimental Protocol: NMR Data Acquisition

This section outlines a standard protocol for the acquisition of high-quality NMR data for 3-(5-Methyl-2-thienyl)alanine.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the amino acid and the presence of exchangeable protons (amine and carboxylic acid).[9] Other potential solvents include D₂O with pH adjustment or CD₃OD. The choice of solvent can influence chemical shifts, particularly for labile protons.[10][11][12][13]

  • Concentration: Prepare a solution of approximately 5-10 mg of 3-(5-Methyl-2-thienyl)alanine in 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Spectrometer and Parameters:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[9]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

¹H NMR Spectral Assignment

The predicted ¹H NMR spectrum of 3-(5-Methyl-2-thienyl)alanine in DMSO-d₆ is expected to show signals corresponding to the thiophene ring protons, the alanine moiety protons, and the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~6.7-6.9dJ(H3,H4) ≈ 3.5Located on the thiophene ring, coupled to H4.
H4~6.6-6.8dJ(H4,H3) ≈ 3.5Coupled to H3 on the thiophene ring.
~3.8-4.2ddJ(Hα,Hβa) ≈ 5-7, J(Hα,Hβb) ≈ 7-9Alpha-proton of the alanine moiety, coupled to the two diastereotopic beta-protons.
Hβa, Hβb~3.0-3.4m-Diastereotopic beta-protons of the alanine moiety, coupled to Hα and each other.
-CH₃~2.4s-Methyl group protons on the thiophene ring, singlet due to no adjacent protons.[5]
-NH₂~8.0-8.5br s-Amine protons, broad singlet, chemical shift is concentration and temperature dependent.
-COOH~12.0-13.0br s-Carboxylic acid proton, broad singlet, chemical shift is concentration and temperature dependent.

Note: Chemical shifts are predictions and may vary based on solvent, concentration, and temperature.

¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C' (COOH)~170-175Carboxylic acid carbonyl carbon.
C2~140-145Thiophene carbon attached to the alanine side chain.
C5~138-142Thiophene carbon attached to the methyl group.
C3~125-128Thiophene methine carbon.
C4~123-126Thiophene methine carbon.
~55-60Alpha-carbon of the alanine moiety.
~35-40Beta-carbon of the alanine moiety.
-CH₃~15Methyl carbon on the thiophene ring.

Note: Chemical shifts are predictions and may vary based on experimental conditions.

Structural Verification Workflow

The following workflow illustrates the logical steps for a complete and validated NMR assignment.

G A Acquire 1D ¹H NMR C Acquire 2D COSY A->C D Acquire 2D HSQC A->D E Acquire 2D HMBC A->E F Assign ¹H Signals A->F B Acquire 1D ¹³C NMR B->D B->E G Assign ¹³C Signals B->G H Confirm ¹H-¹H Couplings C->H I Correlate ¹H and Direct ¹³C D->I J Confirm Long-Range Correlations E->J F->H F->I F->J G->I G->J K Final Structure Validation H->K I->K J->K

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note presents a comprehensive guide to the ¹H and ¹³C NMR assignment of 3-(5-Methyl-2-thienyl)alanine. By following the detailed experimental protocol and utilizing the predicted spectral data and interpretation logic, researchers can confidently verify the structure of this non-canonical amino acid. The use of 2D NMR techniques is highly recommended for unambiguous assignment and to provide a self-validating dataset. This information is crucial for ensuring the purity and identity of the compound in various research and development applications.

References

  • ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the.... Retrieved February 5, 2026, from [Link]

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 16(12), 10474-10486. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 5, 2026, from [Link]

  • Sivakumar, S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(5), 481-492. [Link]

  • ResearchGate. (n.d.). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. Retrieved February 5, 2026, from [Link]

  • Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012-3018. [Link]

  • Nilsson, K. P. R., et al. (2020). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Angewandte Chemie International Edition, 59(38), 16423-16428. [Link]

  • Nilsson, K. P. R., et al. (2020). Proteophenes – Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. Advanced Science, 7(18), 2001333. [Link]

  • Kricheldorf, H. R. (1981). 15N NMR spectroscopy of amino acids: 7—solvent effects on α- and ω-amino. Organic Magnetic Resonance, 15(2), 162-166. [Link]

  • Sheppard, D., Guo, C., & Tugarinov, V. (2009). 4D 1H-13C NMR spectroscopy for assignments of alanine methyls in large and complex protein structures. Journal of the American Chemical Society, 131(4), 1364-1365. [Link]

  • Tugarinov, V., et al. (2009). 4D H-1-C-13 NMR Spectroscopy for Assignments of Alanine Methyls in Large and Complex Protein Structures. Journal of the American Chemical Society, 131(4), 1364-1365. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Proteophenes – Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. Retrieved February 5, 2026, from [Link]

  • [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021, February 17). NMR.Support. Retrieved February 5, 2026, from [Link]

  • Tzakos, A. G., et al. (2004). Protein chemical shifts arising from alpha-helices and beta-sheets depend on solvent exposure. Proceedings of the National Academy of Sciences, 101(50), 17351-17355. [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 3-(5-Methyl-2-thienyl)alanine into Peptides

Introduction: Expanding the Chemical Diversity of Peptides The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These unique building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These unique building blocks introduce novel structural and electronic properties, leading to peptides with enhanced stability, improved receptor binding affinity, and unique functionalities.[1] 3-(5-Methyl-2-thienyl)alanine, a derivative of alanine featuring a methylated thiophene ring, is a particularly valuable non-natural amino acid. The thiophene moiety introduces a distinct aromatic and steric profile compared to natural residues like phenylalanine or tryptophan, which can profoundly influence peptide conformation and biological activity.[2] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-protected 3-(5-Methyl-2-thienyl)alanine into synthetic peptides using solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-3-(5-Methyl-2-thienyl)-L-alanine

The successful incorporation of any non-natural amino acid begins with a thorough understanding of its physical and chemical properties. Fmoc-3-(5-Methyl-2-thienyl)-L-alanine is amenable to standard Fmoc/tBu-based solid-phase synthesis strategies.[3] The key characteristics of the Fmoc-protected building block are summarized below.

PropertyValueSignificance in Peptide Synthesis
Molecular Formula C₂₃H₂₁NO₄SAccurate mass determination for synthesis and quality control.
Molecular Weight 407.48 g/mol Essential for calculating reagent stoichiometry.
Appearance White to off-white powderVisual indicator of material quality.
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Base-labile Nα-protecting group, enabling orthogonal protection schemes in SPPS.[1]
Side Chain 5-Methyl-2-thienylProvides unique aromaticity, hydrophobicity, and steric bulk, influencing peptide structure and function.[2]
Solubility Soluble in DMF, NMP, DCMCompatible with standard solvents used in SPPS.[4]

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The method of choice for incorporating 3-(5-Methyl-2-thienyl)alanine is the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4] This approach involves the stepwise addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The entire process can be automated or performed manually.

The core principle of SPPS is its cyclical nature, consisting of deprotection, activation, and coupling steps, with thorough washing of the resin between each chemical transformation to remove excess reagents and byproducts.[5]

SPPS_Workflow Start Start with Resin-Bound Peptide (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Step 1 Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., Fmoc-3-(5-Me-2-thienyl)Ala) + Activator (HATU/HCTU) + Base (DIPEA) Wash1->Coupling Step 2 Wash2 Wash (DMF) Coupling->Wash2 Cycle_End Repeat Cycle for Next Amino Acid Wash2->Cycle_End Cycle_End->Deprotection Elongate Chain Final_Deprotection Final N-terminal Fmoc Deprotection Cycle_End->Final_Deprotection Final Residue Added Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Step 3 Precipitation Precipitate & Wash (Cold Ether) Cleavage->Precipitation Step 4 Purification Purify Peptide (RP-HPLC) Precipitation->Purification Step 5 End Characterize (LC-MS, MALDI-TOF) Purification->End Step 6

Figure 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

Protocol 1: Coupling of Fmoc-3-(5-Methyl-2-thienyl)-L-alanine

The thienylalanine side chain, particularly with the added methyl group, presents significant steric bulk, similar to other challenging residues like Aib or N-methylated amino acids.[6] This steric hindrance can slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. To mitigate this, a robust coupling strategy is essential.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU and HCTU are recommended as they form highly reactive OAt and O-6-ClBt esters, respectively, which are more effective than standard HBTU/HOBt for coupling sterically hindered amino acids.[7]

  • Double Coupling: A double coupling strategy is advised to ensure the reaction goes to completion. The first coupling may be sluggish, and a second exposure to fresh reagents drives the reaction forward, minimizing the risk of deletion impurities.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) can be superior to Dimethylformamide (DMF) for difficult sequences as it is a better solvent for growing peptide chains and can help disrupt aggregation.[7]

  • Reagent Stoichiometry: A 4-fold excess of amino acid and coupling reagents is used to drive the reaction kinetics towards completion, a common practice in SPPS.[5]

StepProcedurePurpose
1. Resin Preparation Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).To remove residual piperidine and prepare the resin for the coupling reaction.
2. Activation Solution In a separate vessel, dissolve Fmoc-3-(5-Methyl-2-thienyl)-L-alanine (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP. Add DIPEA (8 eq.) and allow to pre-activate for 1-2 minutes.To form the highly reactive activated ester of the amino acid prior to its addition to the resin.
3. First Coupling Add the activation solution to the reaction vessel containing the resin. Agitate at room temperature for 45-60 minutes.To initiate the formation of the new peptide bond.
4. Intermediate Wash Drain the reaction vessel and wash the resin with NMP (3 x 1 min).To remove byproducts from the first coupling attempt before introducing fresh reagents.
5. Second Coupling Prepare a fresh activation solution as described in Step 2 and add it to the resin. Agitate at room temperature for another 45-60 minutes.To ensure the coupling reaction proceeds to completion by treating any unreacted sites with fresh reagents.
6. Final Wash Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.To remove all residual reagents and byproducts.
7. Monitoring (Optional) Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.To verify the completion of the coupling reaction before proceeding.
Protocol 2: Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[3] The thiophene ring of 3-(5-Methyl-2-thienyl)alanine is an electron-rich aromatic system, analogous to the indole ring of tryptophan, making it susceptible to modification by cationic species generated during cleavage.[1] Therefore, the use of an optimized cleavage cocktail with appropriate scavengers is critical.

Causality Behind Experimental Choices:

  • TFA: Serves as the strong acid required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[3]

  • Triisopropylsilane (TIS): A highly effective scavenger for trapping carbocations generated from protecting groups and the resin linker, thus preventing alkylation of the thiophene ring.[3]

  • Water: Acts as a scavenger and helps to hydrolyze t-butyl esters and ethers.

  • 1,2-Ethanedithiol (EDT): A soft nucleophile that is particularly effective at scavenging trityl cations and preventing re-attachment of the peptide to the resin. It is also useful if other sensitive residues like Cys or Met are present.

Cleavage_Mechanism PeptideResin Peptide-Resin + Protecting Groups (PG) Reaction Acidolysis PeptideResin->Reaction TFA_Cocktail TFA Cocktail (TFA/TIS/H₂O/EDT) TFA_Cocktail->Reaction Products Free Peptide (Crude) Reaction->Products Byproducts PG⁺ Cations + Resin⁺ Cations Reaction->Byproducts SideProduct Modified Peptide (Alkylated Thiophene) Products->SideProduct Byproducts->Products Side Reaction (without scavengers) Scavengers Scavengers (TIS, H₂O, EDT) Byproducts->Scavengers Quenched by Trapped Trapped Cations Scavengers->Trapped

Figure 2. Role of scavengers in preventing side reactions during TFA cleavage.
StepProcedurePurpose
1. Resin Preparation Wash the final, fully protected peptide-resin with DCM (3 x 1 min) and dry thoroughly under vacuum for at least 1 hour.To remove residual synthesis solvents and ensure the resin is dry for efficient cleavage.
2. Cleavage Cocktail Prepare a fresh cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) . Use approximately 10 mL of cocktail per gram of resin. Caution: Work in a well-ventilated fume hood and wear appropriate PPE.To provide the acidic environment for cleavage and the necessary scavengers to prevent side reactions.
3. Cleavage Reaction Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate gently at room temperature for 2-3 hours.To cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
4. Peptide Isolation Filter the resin and collect the filtrate into a chilled centrifuge tube. Wash the resin twice with a small volume of fresh TFA, combining the filtrates.To separate the cleaved peptide solution from the exhausted resin.
5. Precipitation Add cold ( -20°C) diethyl ether (approx. 10 times the volume of the filtrate) to the collected filtrate to precipitate the crude peptide.To precipitate the peptide while keeping the cleaved protecting groups and scavengers in solution.
6. Washing Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.To thoroughly wash the crude peptide and remove residual scavengers and organic impurities.
7. Drying After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.To obtain the crude peptide as a solid, ready for purification.

Purification and Characterization

The crude peptide obtained after cleavage is a mixture of the target peptide and various impurities (e.g., deletion sequences, truncated peptides, or modified peptides). Purification is essential to isolate the desired product.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides. The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18 silica) and a polar mobile phase.

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for scouting runs.

  • Detection: UV absorbance at 214 nm and 280 nm.

Expected Results: The incorporation of the hydrophobic 5-methyl-2-thienylalanine residue will typically increase the retention time of the peptide compared to a similar sequence containing a more polar amino acid. The crude peptide will show one major peak corresponding to the full-length product and several smaller peaks corresponding to impurities.

ParameterExpected Observation for a Model Peptide
Crude Purity 60-80% (by peak area at 214 nm)
Major Impurities Deletion sequences (mass of target - mass of one AA), truncated sequences.
Retention Time Increased relative to analogues with less hydrophobic residues like Ala or Gly.
Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the purified peptide by verifying its molecular weight.

Typical Mass Spectrometry Techniques:

  • Electrospray Ionization (ESI-MS): Provides highly accurate mass data for the purified peptide, often showing multiple charge states (e.g., [M+H]⁺, [M+2H]²⁺).

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): A rapid method that typically shows the singly protonated molecular ion [M+H]⁺ and is excellent for confirming the mass of the main product peak from HPLC.

Expected Results: The observed molecular weight should match the calculated theoretical molecular weight of the target peptide containing the 3-(5-Methyl-2-thienyl)alanine residue.

AnalysisExpected Result for a Model Peptide (e.g., Ac-Ala-Gly-[5-Me-2-Thienyl]Ala-NH₂)
Calculated MW 354.44 Da
Observed Mass (ESI-MS) m/z = 355.15 for [M+H]⁺ (within instrument error)
Observed Mass (MALDI-TOF) m/z = 355.16 for [M+H]⁺ (within instrument error)

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Coupling Efficiency (Presence of deletion sequences in MS)Steric hindrance of the 3-(5-Methyl-2-thienyl)alanine residue.Implement the double coupling protocol (Protocol 1). Use a more powerful coupling reagent like HATU or HCTU. Consider using NMP as the solvent.[7]
Unexpected Side Products (e.g., +136 Da adduct on thiophene)Alkylation of the thiophene ring by carbocations during TFA cleavage.Ensure the use of an effective scavenger cocktail, particularly with TIS (Protocol 2). Minimize cleavage time to the recommended 2-3 hours.
Poor Peak Shape in HPLC Peptide aggregation or secondary interactions with the column.Ensure 0.1% TFA is present in both mobile phases. For stubborn cases, a different column or a slightly elevated column temperature (e.g., 40°C) may improve peak shape.
Incomplete Cleavage Insufficient cleavage time or TFA volume.Extend cleavage time to 3 hours. Ensure at least 10 mL of cleavage cocktail is used per gram of resin.

Conclusion

The successful incorporation of 3-(5-Methyl-2-thienyl)alanine into peptides is readily achievable using a well-defined Fmoc-SPPS strategy. The key to success lies in recognizing the steric bulk of the side chain and implementing a robust coupling protocol, such as double coupling with a potent activating agent like HATU. Furthermore, careful selection of scavengers, particularly TIS, during the final TFA cleavage step is crucial to protect the electron-rich thiophene ring from modification. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable non-natural amino acid to create novel peptides for a wide range of applications in drug discovery and beyond.

References

  • Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of Fmoc-L-3-(2-Thienyl)-alanine. Available at: [Link]

  • Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 1-22). Humana Press. Available at: [Link]

  • Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Indo American Journal of Pharmaceutical Sciences, 5(8), 7543-7551. Available at: [Link]

  • Aapptec. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Agilent. Analysis of a Synthetic Peptide and Its Impurities. Available at: [Link]

  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182–189. Available at: [Link]

  • Agilent. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. PubMed. Available at: [Link]

Sources

Method

Applications of 3-(5-Methyl-2-thienyl)alanine in medicinal chemistry

Application Note: 3-(5-Methyl-2-thienyl)alanine in Medicinal Chemistry Executive Summary 3-(5-Methyl-2-thienyl)alanine is a non-canonical amino acid acting as a highly specific bioisostere of Phenylalanine (Phe). While t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(5-Methyl-2-thienyl)alanine in Medicinal Chemistry

Executive Summary

3-(5-Methyl-2-thienyl)alanine is a non-canonical amino acid acting as a highly specific bioisostere of Phenylalanine (Phe). While the thiophene ring provides an electronic profile distinct from benzene (electron-rich, potential for


-

stacking), the addition of the methyl group at the 5-position introduces a critical steric vector. This "Magic Methyl" effect allows the residue to fill hydrophobic sub-pockets (e.g., S1') that are inaccessible to standard Phe or unsubstituted Thienylalanine residues, often resulting in significant potency jumps (up to 10-fold) and improved selectivity profiles against off-target metalloproteases.

This guide details the physicochemical rationale for its use, a validated Solid-Phase Peptide Synthesis (SPPS) protocol, and a case study in TACE (TNF-


 Converting Enzyme) inhibition.

Physicochemical Profile & Rational Design

The utility of 5-Me-Thi lies in its ability to probe the "depth" of hydrophobic binding pockets. Unlike Phenylalanine, which is rigid and planar, the thiophene ring is slightly smaller (angle of 148° vs 120° in benzene), but the 5-methyl group extends the van der Waals radius significantly.

PropertyL-Phenylalanine (Phe)L-2-Thienylalanine (2-Thi)L-3-(5-Methyl-2-thienyl)alanine
Aromatic Core Benzene (6-membered)Thiophene (5-membered)5-Methyl-Thiophene
Electronic Character Neutral/Weakly withdrawingElectron-rich (Donor)Highly Electron-rich
Steric Volume Standard Reference~10-15% smaller than PheLarger than Phe (Extended)
Lipophilicity (LogP) 1.38~1.1~1.6 (Enhanced Hydrophobicity)
Primary Utility Native BindingElectronic ProbeHydrophobic Pocket Filling / Selectivity

Key Design Insight: Use 5-Me-Thi when a Phenylalanine scan shows activity, but you need to (1) increase potency by filling a void in the binding pocket or (2) block metabolism at the para-position equivalent.

Case Study: TACE Inhibition & Selectivity

A pivotal application of this residue was demonstrated in the development of TNF-


 Converting Enzyme (TACE) inhibitors. TACE shares structural homology with Matrix Metalloproteinases (MMPs), making selectivity a major challenge.
  • The Challenge: Standard Phenylalanine or 2-Thienylalanine analogs bound to TACE but lacked selectivity against MMPs.

  • The Solution: Molecular docking revealed a small, unexploited hydrophobic crevice at the bottom of the S1' pocket of TACE.

  • The Result: Incorporation of the 5-methyl group filled this crevice.[1] The 5-Me-Thi analog exhibited a 10-fold improvement in potency and, crucially, a >10-fold selectivity over MMPs compared to the unsubstituted thienyl analog.

Caption: Logic flow for selecting 5-Me-Thi to achieve isoform selectivity in protease inhibitors.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

The electron-rich nature of the thiophene ring makes 5-Me-Thi susceptible to electrophilic attack (alkylation) by protecting group carbocations (e.g., Pbf, Trt, tBu) during the acidic cleavage step. A specific scavenger cocktail is mandatory .

Materials
  • Resin: Rink Amide or Wang Resin (0.3–0.5 mmol/g loading recommended to prevent aggregation).

  • Amino Acid: Fmoc-3-(5-methyl-2-thienyl)-L-alanine (typically >98% purity, check for D-isomer content).

  • Coupling Reagents: DIC/Oxyma Pure (Preferred for lower racemization) or HBTU/DIEA.

  • Cleavage Cocktail: Reagent K or a high-thiol cocktail.

Step-by-Step Workflow
  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV absorbance; thiophene derivatives do not interfere with Fmoc monitoring.

  • Coupling (Automated or Manual):

    • Dissolve Fmoc-5-Me-Thi (4 eq), Oxyma (4 eq), and DIC (4 eq) in DMF.

    • Pre-activation: 2 minutes.

    • Reaction Time: 60 minutes at Room Temperature.

    • Tip: Double coupling is rarely needed due to the accessible primary amine, but recommended if the sequence is >20 residues.

  • Washing: DMF (3x), DCM (3x).

  • Final Cleavage (CRITICAL CONTROL POINT):

    • Cocktail: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[2]

    • Why: The EDT (Ethanedithiol) and Thioanisole are essential scavengers. Without them, the electron-rich 5-methyl-thiophene ring acts as a nucleophile and will react with the t-butyl cations released from other side chains, leading to irreversible alkylation (mass +56 Da adducts).

    • Duration: 2–3 hours.

  • Precipitation: Cold Diethyl Ether.

Caption: SPPS workflow highlighting the critical scavenging step required for electron-rich thiophenes.

Troubleshooting & Storage

  • Oxidation: The sulfur in the thiophene ring is less prone to oxidation than Methionine, but prolonged exposure to air in solution can lead to sulfoxide formation. Store lyophilized peptides at -20°C under Argon.

  • Solubility: Peptides containing 5-Me-Thi are significantly more hydrophobic than their Phe counterparts.

    • Resolution: Dissolve in a small amount of DMSO or Acetonitrile/Water (1:1) before diluting into buffer for biological assays.

  • Racemization: The 5-methyl group adds bulk, potentially increasing racemization risk during activation if high temperatures (>50°C) are used. Stick to room temperature coupling or <40°C for microwave protocols.

References

  • TACE Inhibition Study: "Substrate Specificity and Novel Selective Inhibitors of TNF-α Converting Enzyme (TACE) from Two-Dimensional Substrate Mapping." ResearchGate.[3] Available at: [Link]

  • Fmoc SPPS & Side Reactions: "Peptide Oxidation/Reduction Side Reactions." ResearchGate.[3] Available at: [Link]

  • Cleavage Cocktails for Cysteine/Thiophene: "Peptides containing cysteine: the role of scavengers in cleavage cocktail." Biotage.[4] Available at: [Link]

  • Bioisostere Data: "3-(5-Methyl-2-thienyl)alanine Physicochemical Properties." PubChem. Available at: [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-Protected 3-(5-Methyl-2-thienyl)alanine

Introduction: Harnessing the Unique Properties of Thienylalanine Analogs in Peptide Synthesis The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Unique Properties of Thienylalanine Analogs in Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics, diagnostics, and research tools.[1][2] These unique building blocks can confer enhanced biological activity, increased stability against enzymatic degradation, and novel structural motifs. Among these, derivatives of thienylalanine, such as 3-(5-Methyl-2-thienyl)alanine, are of particular interest. The thiophene side chain, a bioisostere of the phenyl group in phenylalanine, introduces distinct electronic and steric properties that can modulate the pharmacological profile of a peptide.[1] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-protected 3-(5-Methyl-2-thienyl)alanine into peptide sequences using solid-phase peptide synthesis (SPPS).

Fmoc-based SPPS is the preferred method for peptide synthesis due to its mild reaction conditions and the availability of a wide range of orthogonal side-chain protecting groups.[3] This methodology involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] The synthesis cycle consists of three main steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-amino acid, and washing to remove excess reagents and byproducts.[4][5]

This document will guide researchers through the nuances of utilizing Fmoc-L-3-(5-Methyl-2-thienyl)alanine, addressing key considerations for efficient coupling, appropriate cleavage strategies to preserve the integrity of the thiophene moiety, and robust analytical methods for final peptide characterization.

Chemical Profile: Fmoc-L-3-(5-Methyl-2-thienyl)alanine

PropertyValueSource
Molecular Formula C24H23NO4S[6]
Molecular Weight 421.5 g/mol [6]
Appearance White to off-white solid[7]
Storage Conditions Sealed in dry, 2-8°C[7]

The structure of Fmoc-L-3-(5-Methyl-2-thienyl)alanine is depicted below. The Fmoc protecting group enhances its stability and solubility, making it highly suitable for solid-phase peptide synthesis.[1]

Caption: Chemical structure of Fmoc-L-3-(5-Methyl-2-thienyl)alanine.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc SPPS workflow is a cyclical process that elongates the peptide chain one amino acid at a time while it is anchored to a solid support. The general process begins with the C-terminal amino acid attached to the resin.[4]

SPPS_Workflow start Start: Resin with first Fmoc-Amino Acid deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA-based cocktail) repeat->cleavage No precipitation Precipitation & Purification cleavage->precipitation characterization Characterization (HPLC, MS) precipitation->characterization end Final Peptide characterization->end

Caption: General workflow of Fmoc Solid-Phase Peptide Synthesis.

Detailed Protocols for SPPS with Fmoc-L-3-(5-Methyl-2-thienyl)alanine

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality (acid or amide).[8] For a C-terminal amide, Rink Amide resin is a common choice. For a C-terminal carboxylic acid, 2-chlorotrityl chloride or Wang resins are suitable.[8]

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DMF.

N-terminal Fmoc Group Deprotection

The base-labile Fmoc group is typically removed with a solution of piperidine in DMF.[9][10]

Protocol:

  • Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[10]

  • Agitate the mixture at room temperature for 3-5 minutes.[11]

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 7-10 minutes to ensure complete deprotection.[11]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

Causality Insight: A two-step deprotection is often employed to minimize side reactions. The initial short treatment removes a significant portion of the Fmoc groups, and the subsequent longer treatment drives the reaction to completion.[11] Incomplete Fmoc removal will result in deletion sequences in the final peptide.

Coupling of Fmoc-L-3-(5-Methyl-2-thienyl)alanine

The bulky nature of the 5-methyl-2-thienyl side chain may require optimized coupling conditions to ensure high efficiency. The use of phosphonium or aminium/uronium salt-based coupling reagents is highly recommended.[12]

Recommended Coupling Reagents:

ReagentClassKey Advantages
HBTU/HATU Aminium/Uronium SaltHighly efficient, rapid coupling, reduced risk of racemization (especially HATU).[12]
PyBOP Phosphonium SaltEffective for sterically hindered amino acids.[12][13]
HCTU Aminium/Uronium SaltSimilar to HBTU but can offer greater stability.[14]
DIC/Oxyma Carbodiimide/AdditiveA cost-effective option, with Oxyma Pure minimizing side reactions and racemization.[15]

Protocol (using HBTU):

  • In a separate vial, dissolve Fmoc-L-3-(5-Methyl-2-thienyl)alanine (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, extending the reaction time may be necessary.[8]

  • After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Expert Tip: To confirm the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies the presence of unreacted primary amines, necessitating a recoupling step.

Capping (Optional)

If the coupling is incomplete, it is advisable to cap the unreacted amino groups to prevent the formation of deletion peptides. This is typically done by acetylating the free amines.

Protocol:

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac2O, 5% DIPEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin support and simultaneously removing any side-chain protecting groups. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[16] The scavengers are crucial for quenching reactive cationic species generated during the cleavage process, which can otherwise lead to side reactions with sensitive residues.[15]

The thienyl group can be sensitive to strong acids and electrophilic attack. Therefore, a well-chosen cleavage cocktail is essential.

Recommended Cleavage Cocktails:

Cocktail NameCompositionRationale & Use Case
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[17] The combination of scavengers provides comprehensive protection.
TFA/TIS/Water TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)A common and less odorous cocktail suitable for many sequences. TIS is an efficient scavenger of carbocations.
TFA/TIS/EDT TFA / TIS / EDT (95:2.5:2.5)The addition of EDT is beneficial if other sulfur-containing residues like cysteine or methionine are present, offering reducing conditions.[15]

Protocol:

  • Wash the peptide-resin with dichloromethane (DCM) to remove residual DMF, and then dry the resin under a stream of nitrogen.

  • Prepare the chosen cleavage cocktail in a fume hood.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[18]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the peptide pellet under vacuum.

Peptide Purification and Characterization

The crude peptide will typically require purification before use. High-performance liquid chromatography (HPLC) is the standard method for peptide purification and analysis.[19][20][21]

Purification by Reverse-Phase HPLC (RP-HPLC)

Typical Conditions:

  • Column: C18 stationary phase.[19]

  • Mobile Phase A: 0.1% TFA in water.[19]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[19]

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. A typical starting point is a gradient of 5% to 65% B over 30-60 minutes.[22]

  • Detection: UV absorbance at 214 nm and 280 nm.[19]

Characterization

The purity and identity of the final peptide must be confirmed.

  • Analytical RP-HPLC: Used to assess the purity of the purified peptide.[20][21]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, verifying the correct sequence and the incorporation of 3-(5-Methyl-2-thienyl)alanine.[20][23]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete coupling; Incomplete cleavage.Use a more potent coupling reagent (e.g., HATU); extend coupling time. Extend cleavage time or use a stronger cleavage cocktail.
Deletion Peptides Incomplete Fmoc deprotection; Incomplete coupling followed by no capping.Extend deprotection times; ensure thorough washing. Implement a capping step after coupling.
Modified Peptide (Adducts) Insufficient scavengers during cleavage.Use a more comprehensive cleavage cocktail like Reagent K, especially if other sensitive residues are present.
Aggregation Peptide sequence prone to forming secondary structures on the resin.Use aggregation-disrupting additives or pseudoproline dipeptides in the synthesis.[13][24]

Conclusion

The successful incorporation of Fmoc-L-3-(5-Methyl-2-thienyl)alanine into synthetic peptides is readily achievable through standard Fmoc-SPPS protocols with careful consideration of coupling and cleavage conditions. The steric bulk of the side chain necessitates the use of efficient coupling reagents, while the chemical nature of the thiophene ring requires an appropriate scavenger strategy during TFA cleavage. By following the detailed protocols and guidelines presented in this document, researchers can confidently utilize this unique amino acid to explore new frontiers in peptide-based drug discovery and chemical biology.

References

  • (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Wiley Online Library. [Link]

  • (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). APPTec. [Link]

  • (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • (n.d.). Green Chemistry - In situ Fmoc removal. ResearchGate. [Link]

  • (2021). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • (n.d.). Fmoc-L-2-Thienylalanine. PubChem - NIH. [Link]

  • (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press.
  • (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • (n.d.). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. [Link]

  • (n.d.). Cleavage Cocktail Selection. CDN. [Link]

  • (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • (2023). SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]

  • (2019). Synthesis and Applications of Synthetic Peptides. ResearchGate. [Link]

  • (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research. [Link]

  • (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC - NIH. [Link]

  • (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • (2011). Peptide Synthesis in the Laboratory. YouTube. [Link]

Sources

Method

High-Resolution Purification of 3-(5-Methyl-2-thienyl)alanine Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the purification of 3-(5-Methyl-2-thienyl)alanine, a non-canonical amino acid of s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-(5-Methyl-2-thienyl)alanine, a non-canonical amino acid of significant interest in pharmaceutical development. The methodology leverages the principles of reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity and yield. We delve into the causal relationships behind critical experimental choices, from stationary phase selection to mobile phase optimization, ensuring a robust and reproducible separation. This guide is designed for researchers, scientists, and drug development professionals seeking a self-validating system for the purification of moderately non-polar, heterocyclic compounds. All procedures are grounded in established chromatographic theory and validated against internationally recognized standards.

Introduction and Scientific Rationale

3-(5-Methyl-2-thienyl)alanine is an unnatural amino acid derivative whose unique structural properties—conferred by the methylated thiophene ring—make it a valuable building block in medicinal chemistry.[1] Its incorporation into peptides or small molecule drugs can modulate pharmacological properties such as binding affinity, metabolic stability, and pharmacokinetic profiles. The successful synthesis of this compound often results in a crude mixture containing residual starting materials, by-products, and stereoisomers. Achieving a purity level of >98% is critical for subsequent applications, including in-vitro assays, structural biology, and preclinical studies.

Reverse-phase HPLC is the analytical technique of choice for this purification challenge due to its high resolving power and suitability for compounds with moderate hydrophobicity.[2] The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3][4] 3-(5-Methyl-2-thienyl)alanine, with its hydrophobic methyl-thiophene moiety and polar amino acid backbone, is an ideal candidate for this technique. The separation is driven by the hydrophobic interactions between the analyte's side chain and the stationary phase, typically a silica support chemically bonded with C18 alkyl chains.[5][6]

Foundational Principles: Method Development Strategy

The development of a successful purification protocol requires a systematic approach to optimizing chromatographic conditions.[7][8] Our strategy is centered on manipulating the key variables that govern retention and selectivity.

Stationary Phase Selection: The Role of C18

The choice of a C18 (octadecylsilyl) column is foundational to this method. The long alkyl chains of the C18 phase provide a highly hydrophobic environment.[9] This promotes strong van der Waals interactions with the non-polar 5-methyl-2-thienyl group of the target molecule, leading to significant retention. This strong retention is crucial for achieving baseline separation from more polar impurities that will elute earlier. A high-purity, end-capped silica-based C18 column is recommended to minimize undesirable secondary interactions between the analyte's polar amine group and residual acidic silanols on the silica surface, thereby ensuring excellent peak symmetry.[9][10]

Mobile Phase Optimization: Controlling Ionization and Elution

The mobile phase composition is the most powerful tool for controlling the separation. It consists of a weak solvent (Aqueous) and a strong solvent (Organic).[11]

  • Aqueous Phase (Mobile Phase A): Ultrapure water containing an acidic modifier. The presence of an acid, such as 0.1% Trifluoroacetic Acid (TFA), is critical. It serves two purposes:

    • pH Control: By maintaining a low pH (around 2-3), the carboxylic acid group of the alanine backbone is protonated (-COOH), neutralizing its negative charge. This increases the overall hydrophobicity of the molecule, enhancing its retention on the C18 column.[12]

    • Ion Pairing: TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine group (-NH3+). This masks the positive charge, preventing peak tailing caused by ionic interactions with the stationary phase.[13]

  • Organic Phase (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its strong elution strength for non-polar compounds, low viscosity, and favorable UV transparency at lower wavelengths.[11] An increasing concentration of acetonitrile in the mobile phase disrupts the hydrophobic interactions between the analyte and the stationary phase, causing it to elute from the column.[5]

A gradient elution, where the concentration of Mobile Phase B is increased over time, is employed to ensure that impurities with varying polarities are resolved and that the target compound is eluted as a sharp, focused peak within a reasonable timeframe.[14]

Experimental Protocol and System Configuration

This protocol is designed as a self-validating system. Adherence to these steps, coupled with system suitability checks, ensures the trustworthiness of the results.

Materials and Equipment
Item Specification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Stationary Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Sample Diluent 10% Acetonitrile in Water
Crude Sample 3-(5-Methyl-2-thienyl)alanine (synthesized crude product)
Reference Standard Purified (>99%) 3-(5-Methyl-2-thienyl)alanine standard (if available)
Sample Preparation Workflow

G cluster_prep Sample Preparation s1 Weigh Crude Sample (approx. 10 mg) s2 Dissolve in 1 mL of Sample Diluent s1->s2 s3 Vortex/Sonicate until fully dissolved s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 s5 Transfer to Autosampler Vial s4->s5

Caption: Sample preparation workflow.

HPLC Method Parameters
Parameter Setting Rationale
Column C18, 150 x 4.6 mm, 5 µmStandard for high-resolution separation of non-polar to moderately polar compounds.[6][15]
Flow Rate 1.0 mL/minOptimal for a 4.6 mm ID column, balancing resolution and run time.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA small volume prevents column overloading and peak distortion.
Detection UV at 235 nm (or PDA Scan 200-400 nm)Thiophene derivatives typically exhibit strong absorbance in this region. PDA confirms peak purity.
Run Time 25 minutesSufficient to elute the target compound and wash the column.
Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B Curve
0.09010Linear
15.04060Linear
18.01090Linear
20.01090Linear
20.19010Linear
25.09010Linear

Purification Workflow and Data Analysis

The purification process is a systematic progression from analytical scouting to preparative isolation.

G cluster_workflow Purification & Analysis Workflow w1 Analytical Injection of Crude Sample w2 Identify Target Peak (by retention time/spiking) w1->w2 w3 Preparative Injection (Scale up method) w2->w3 w4 Collect Fractions Containing Target Peak w3->w4 w5 Analyze Fractions for Purity w4->w5 w6 Pool Pure Fractions (>98% Purity) w5->w6 w7 Solvent Evaporation (Lyophilization) w6->w7 w8 Obtain Pure Compound w7->w8

Caption: Overall purification and analysis workflow.

Data Interpretation:

  • Peak Identification: The peak corresponding to 3-(5-Methyl-2-thienyl)alanine should be identified based on its retention time, ideally confirmed by spiking the crude sample with a small amount of a reference standard.

  • Purity Assessment: The purity of the collected fractions is determined by calculating the area percentage of the target peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Target Peak / Total Area of All Peaks) x 100

  • Yield Calculation: The final yield is calculated after the pure, pooled fractions have been dried to a constant weight.

Method Validation: Ensuring Trustworthiness and Compliance

For use in a regulated environment, the analytical component of this method must be validated according to ICH Q2(R2) guidelines.[16][17] This ensures the method is fit for its intended purpose, which is to accurately assess the purity of 3-(5-Methyl-2-thienyl)alanine.

Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Use a PDA detector to assess peak purity.The target peak should be free from interference from other components at its retention time.
Linearity Prepare a series of at least five concentrations of the reference standard and inject. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with known amounts of reference standard at three concentration levels (e.g., 80%, 100%, 120%).[18]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst.[18]Relative Standard Deviation (%RSD) ≤ 2.0%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on the results.[16]System suitability parameters remain within limits; no significant change in results.

Conclusion

This application note details a robust and reliable RP-HPLC method for the high-resolution purification of 3-(5-Methyl-2-thienyl)alanine. By explaining the scientific rationale behind the selection of the stationary phase, mobile phase composition, and gradient conditions, we provide a framework that is not only a set of instructions but also a teaching tool. The protocol is designed to be self-validating, and the included validation guidelines ensure that the method can be qualified for use in rigorous drug development and quality control environments.

References

  • Dahale, N. S., et al. (2022). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. World Journal of Pharmaceutical Research, 11(10), 1047-1060. Retrieved from [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved from [Link]

  • Sepax Technologies, Inc. (n.d.). C18 Reversed Phase HPLC Columns. Retrieved from [Link]

  • Girma, B., et al. (2024). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ChemComplete. (2020, August 16). Introduction to HPLC - Lecture 3: Reverse Phase HPLC [Video]. YouTube. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Sangeetha, M., et al. (2014). Analytical Method Developement and Validation by RP-HPLC in Combination Dosage Form a Review. International Journal of Pharmaceutical and Biological Science Archive, 2(4). Retrieved from [Link]

  • European Medicines Agency. (1996, November 6). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ChemComplete. (2020, December 18). HPLC - What is a C18 Column? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Thien-2-yl)-L-alanine, N-BOC protected. PubChem Compound Database. Retrieved from [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 31(10). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Sharma, A., & Sharma, R. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 113-118. Retrieved from [Link]

  • European Medicines Agency. (2022, April 1). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(2-Thienyl)-L-alanine | CAS#:22951-96-8. Retrieved from [Link]

  • ResearchGate. (2015, May 24). How can I resolve non-polar amino acids by HPLC? Retrieved from [Link]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Sangeetha, M., et al. (2014). Development and Validation of RP-HPLC Method: An Overview. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thienylalanine. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 3-(5-Methyl-2-thienyl)alanine in aqueous solutions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-(5-Methyl-2-thienyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(5-Methyl-2-thienyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the common challenge of this compound's limited solubility in aqueous solutions. Our goal is to equip you with the scientific understanding and methodological tools to ensure successful and reproducible experiments.

Understanding the Molecule: Why is Solubility a Challenge?

3-(5-Methyl-2-thienyl)alanine is a non-proteinogenic amino acid. Its molecular structure presents a dualistic nature: a hydrophilic amino acid backbone and a lipophilic (hydrophobic) methyl-thiophene side chain.[1] This combination is the primary reason for its limited aqueous solubility.

  • The Hydrophilic Engine: The alpha-amino and carboxylic acid groups can ionize and interact favorably with water.

  • The Hydrophobic Anchor: The thiophene ring is nonpolar, and the addition of a methyl group further increases its hydrophobicity, leading it to resist dissolution in water.[1][2]

This amphiphilic character means the molecule is most insoluble at its isoelectric point (pI) , the pH at which it exists as a neutral zwitterion with no net electrical charge.[3] At this pH, the strong crystal lattice energy of the solid compound is hardest to overcome by solvation.

Physicochemical Properties Overview

To effectively troubleshoot, it's crucial to understand the key properties of the molecule. While experimental data for this specific compound is scarce, we can estimate its properties based on its parent compound, 3-(2-Thienyl)alanine.

PropertyEstimated Value / CharacteristicImplication for Aqueous Solubility
Molecular Structure Alanine backbone with a 5-methyl-2-thienyl side chainAmphiphilic; the methyl-thiophene group is hydrophobic.[1]
pKa₁ (α-carboxyl group) ~1.8 - 2.4[3]Below this pH, the carboxyl group is protonated (-COOH).
pKa₂ (α-amino group) ~9.1 - 9.7[3]Above this pH, the amino group is deprotonated (-NH₂).
Isoelectric Point (pI) ~5.5 - 6.2 (Estimated)[3]The pH of minimum solubility.[3]
Predicted LogP > 0.79 (higher than 3-(2-thienyl)alanine)[4]Indicates a preference for a lipid environment over an aqueous one.
Water Solubility (Neutral pH) Estimated at 1-5 mg/mL, likely lower than the parent compound.[1]Limited solubility under standard physiological conditions.
Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues.

FAQs: General Handling and Preparation

Q1: What is the best starting point for dissolving 3-(5-Methyl-2-thienyl)alanine in an aqueous buffer?

Answer: The most effective and widely applicable strategy is pH adjustment .[5][6] Since the molecule's solubility is lowest at its isoelectric point (pI), moving the pH away from this point will ionize the molecule, making it a charged salt that is significantly more soluble in water.[7][8][9]

  • For acidic conditions (pH < 4): Add a dilute acid (e.g., 0.1 M HCl). This protonates the carboxylate group, resulting in a positively charged cation (-NH₃⁺).[10]

  • For basic conditions (pH > 8): Add a dilute base (e.g., 0.1 M NaOH). This deprotonates the ammonium group, resulting in a negatively charged anion (-COO⁻).[10]

Always start with a small amount of powder in your target volume of water or buffer and titrate with acid or base while stirring until the solid dissolves.

Q2: My compound won't dissolve in my neutral (pH 7.4) physiological buffer. What should I do?

Answer: This is expected, as pH 7.4 is likely close to the molecule's isoelectric point (pI), where solubility is minimal.[3] You have two primary options:

  • Prepare a Concentrated Stock Solution at High or Low pH: Dissolve the compound at a high concentration (e.g., 10-50 mg/mL) in a dilute acidic (e.g., pH 2) or basic (e.g., pH 10) solution. Then, dilute this stock solution into your final physiological buffer. The key is that the final concentration in the pH 7.4 buffer must be below its maximum solubility limit at that pH to prevent precipitation.

  • Use a Co-solvent: For some applications, a small percentage of an organic co-solvent can be used. First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol.[1] Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring. Caution: Do not exceed a final organic solvent concentration of 1-5% for most cell-based assays, as higher concentrations can be cytotoxic.

Q3: I dissolved my compound at a high pH, but it precipitated when I added it to my cell culture media. Why?

Answer: This happens for two reasons:

  • pH Neutralization: Your cell culture media is buffered (typically around pH 7.4). When you added your high-pH stock solution, the media's buffering capacity neutralized the pH, bringing it closer to the compound's pI and causing it to precipitate out.

  • Exceeding Solubility Limit: The final concentration of the compound in the media exceeded its maximum solubility at pH 7.4.

Solution: Ensure your concentrated stock is diluted sufficiently so that the final concentration is well below the solubility limit at the final pH of the media. Perform a small-scale test first to confirm solubility before committing your full experiment.

Troubleshooting Specific Issues

Q4: I'm trying to make a 10 mM solution in PBS (pH 7.4) and it's just a suspension. What's the first thing to try?

Answer: Your target concentration is likely too high for this pH. The first and best step is to use pH adjustment as described in Protocol 1 below. Attempt to dissolve the compound by adding small aliquots of 1 M NaOH until the solution clears. Note the final pH. If this pH is acceptable for your downstream application, you can proceed. If not, you will need to use this as a high-pH stock and dilute it into your final buffer, ensuring the final concentration is soluble at pH 7.4.

Q5: Can I use DMSO to make a stock solution? What are the best practices?

Answer: Yes, DMSO is an excellent solvent for creating high-concentration stock solutions of 3-(5-Methyl-2-thienyl)alanine.[1]

Best Practices:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO at a high concentration (e.g., 100 mM or higher).

  • Use Serial Dilutions: When preparing your working solutions, do not add the DMSO stock directly into the final aqueous buffer in one step. This can cause localized high concentrations and precipitation. Instead, perform an intermediate dilution in your buffer or media.

  • Vortex During Dilution: When adding the DMSO stock to the aqueous solution, ensure the aqueous solution is being vortexed or stirred vigorously to promote rapid dispersion.

  • Mind the Final Concentration: Keep the final DMSO concentration in your experiment as low as possible, ideally below 0.5%, to avoid artifacts.

Q6: Are there alternatives to pH adjustment and co-solvents for sensitive biological assays?

Answer: Yes. If altering pH or adding organic solvents is not viable, cyclodextrin-based formulation is a powerful alternative.[11][12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11] They can encapsulate the hydrophobic methyl-thiophene moiety of your compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[11][14]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[11][15]

  • General Method: Prepare a solution of HP-β-CD in your desired buffer. Add the powdered 3-(5-Methyl-2-thienyl)alanine to this solution and stir or sonicate until it dissolves. This process can significantly increase the achievable concentration in a neutral pH buffer.[14][15]

Key Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the steps to create a concentrated stock solution by adjusting the pH.

  • Objective: To dissolve the compound by converting it into its more soluble salt form.

  • Materials: 3-(5-Methyl-2-thienyl)alanine powder, Milli-Q water, 1 M NaOH, 1 M HCl, calibrated pH meter, magnetic stirrer and stir bar.

  • Procedure:

    • Weigh out the desired amount of 3-(5-Methyl-2-thienyl)alanine and add it to a beaker containing ~80% of the final desired volume of Milli-Q water.

    • Place the beaker on a magnetic stirrer and begin stirring to create a suspension.

    • For Basic Solubilization (Recommended): Slowly add 1 M NaOH dropwise to the suspension.

    • Monitor the suspension. Continue adding NaOH until all the solid material has dissolved and the solution is clear.

    • Check the pH of the solution using a calibrated pH meter.

    • Adjust the volume to the final desired volume with Milli-Q water.

    • Sterile-filter the solution through a 0.22 µm filter if required for biological applications. Store at 4°C or -20°C.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol provides a method for creating a soluble formulation at or near neutral pH.

  • Objective: To increase aqueous solubility by forming an inclusion complex.[11]

  • Materials: 3-(5-Methyl-2-thienyl)alanine powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer (e.g., PBS, pH 7.4), magnetic stirrer, sonicator (optional).

  • Procedure:

    • Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 20% solution, dissolve 20 g of HP-β-CD in a final volume of 100 mL of buffer. Warm gently if needed to fully dissolve the cyclodextrin.

    • Weigh the required amount of 3-(5-Methyl-2-thienyl)alanine powder.

    • Add the powder directly to the HP-β-CD solution while stirring vigorously.

    • Continue stirring at room temperature for 1-24 hours. The time required depends on the desired concentration. Gentle heating (40-50°C) or sonication can accelerate the process.

    • Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter.

Visualization of Key Concepts
Effect of pH on Molecular Charge and Solubility

The following diagram illustrates how pH changes the ionization state of 3-(5-Methyl-2-thienyl)alanine, which directly impacts its interaction with water and thus its solubility. Solubility is highest when the molecule is in its fully cationic or anionic form and lowest when it is the neutral zwitterion.

Caption: Impact of pH on the ionization and solubility of the amino acid.

Troubleshooting Workflow

This workflow provides a logical decision-making process for addressing solubility issues.

G start Start: Compound does not dissolve in aqueous buffer q_ph Is pH adjustment permissible for the experiment? start->q_ph ph_adjust Use Protocol 1: Adjust pH to < 4 or > 8 to dissolve. Prepare a concentrated stock. q_ph->ph_adjust Yes q_cosolvent Are small amounts of organic co-solvents (e.g., DMSO) acceptable? q_ph->q_cosolvent No final_check Check for precipitation after dilution into final medium. Adjust stock concentration if needed. ph_adjust->final_check cosolvent Prepare a high-concentration stock in 100% DMSO. Add to buffer with vigorous stirring. q_cosolvent->cosolvent Yes cyclodextrin Use Protocol 2: Formulate with HP-β-Cyclodextrin to create an inclusion complex. q_cosolvent->cyclodextrin No cosolvent->final_check cyclodextrin->final_check

Caption: A decision tree for selecting a solubilization strategy.

References
  • Smolecule. (n.d.). 3-(5-Methyl-2-thienyl)alanine.
  • Chemsrc. (n.d.). 3-(2-Thienyl)-L-alanine | CAS#:22951-96-8.
  • Khmelinskaia, A., et al. (2016). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved February 5, 2026, from [Link]

  • Bannunah, A. M., et al. (2021). Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved February 5, 2026, from [Link]

  • Löbmann, K., et al. (2013). Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Retrieved February 5, 2026, from [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved February 5, 2026, from [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Sravani, B., et al. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-(Thien-2-yl)-L-alanine, N-BOC protected. Retrieved February 5, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 5, 2026, from [Link]

  • Björk, J. (2023). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press. Retrieved February 5, 2026, from [Link]

  • Khmelinskaia, A., et al. (2016). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. ACS Publications. Retrieved February 5, 2026, from [Link]

  • Servage, K. A., et al. (2012). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved February 5, 2026, from [Link]

  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved February 5, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 5, 2026, from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Retrieved February 5, 2026, from [Link]

  • Quora. (n.d.). Is the solubility of amino acids affected by their pH levels?. Retrieved February 5, 2026, from [Link]

  • Castillo, J. A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). 12.2: Amino Acids and Isoelectric Points. Retrieved February 5, 2026, from [Link]

  • Apelblat, A. (2014). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. Retrieved February 5, 2026, from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 5, 2026, from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). beta-2-Thienyl-L-alanine. Retrieved February 5, 2026, from [Link]

  • University of Otago. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved February 5, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement Techniques: Updates and Prospectives. Retrieved February 5, 2026, from [Link]

  • Chemguide. (n.d.). The acid-base behaviour of amino acids. Retrieved February 5, 2026, from [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved February 5, 2026, from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved February 5, 2026, from [Link]

  • The Bioscan. (2024). Innovative approaches to enhance solubility of poorly water-soluble drug. Retrieved February 5, 2026, from [Link]

  • The Biochemists' Guide. (n.d.). Quick term talk: pH, pKa, pI (isoelectric point), pKR, and acidic vs. basic amino acids. Retrieved February 5, 2026, from [Link]

  • Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Racemization of 3-(5-Methyl-2-thienyl)alanine During Peptide Coupling

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of maintaining stereochemical integrity when incorporating 3-(5-Methyl-2-thienyl)alanine into peptide sequences. Due to its unique structural and electronic properties, this amino acid requires careful consideration of coupling strategy to prevent racemization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Problem: High Levels of D-Isomer Detected in the Final Peptide

You've completed your synthesis and upon chiral analysis, you observe a significant percentage of the D-enantiomer of 3-(5-Methyl-2-thienyl)alanine.

Causality Analysis: The Oxazolone Pathway

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2][3] Activation of the N-protected amino acid's carboxyl group makes the alpha-proton acidic and susceptible to abstraction by a base.[1][4] The resulting enolate can cyclize to form a planar, achiral oxazolone. This intermediate is then reprotonated by a proton source in the reaction mixture, leading to a racemic mixture of the activated amino acid, which then couples to the growing peptide chain.

The 3-(5-Methyl-2-thienyl)alanine residue is particularly susceptible due to the electron-rich nature of the thiophene ring, which can stabilize the enolate intermediate, thereby facilitating oxazolone formation.

Troubleshooting Workflow

Follow these steps to diagnose and mitigate the source of racemization.

G start High D-Isomer Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base Choice & Stoichiometry reagent->base If issue persists solution Problem Resolved reagent->solution Switch to onium salt + Oxyma. Lower racemization observed. conditions Step 3: Analyze Reaction Conditions base->conditions If issue persists base->solution Switch to DIPEA/NMM. Lower racemization observed. preactivation Step 4: Check Pre-activation Time conditions->preactivation If issue persists conditions->solution Lower temperature to 0°C. Lower racemization observed. verify Step 5: Verify Raw Material Purity preactivation->verify If issue persists preactivation->solution Minimize pre-activation. Lower racemization observed. verify->solution

Caption: Troubleshooting workflow for racemization.

  • Evaluate Your Coupling Reagent and Additive:

    • Insight: The choice of coupling reagent is critical. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, generate a highly reactive O-acylisourea intermediate that is prone to rearranging into the oxazolone.[1][5]

    • Action: Always use a racemization-suppressing additive. While 1-Hydroxybenzotriazole (HOBt) is a classic choice, modern additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or 7-Aza-1-hydroxybenzotriazole (HOAt) are often superior.[4][6][7][8] These additives rapidly trap the O-acylisourea to form a less reactive, but still efficient, active ester that is more resistant to oxazolone formation.[5][8] Uronium/aminium salts (HBTU, HATU) and phosphonium salts (PyBOP) inherently contain an HOBt or HOAt moiety, which helps reduce racemization.[9] However, for particularly sensitive residues, supplementing with an additional equivalent of additive can be beneficial.

  • Assess Your Base:

    • Insight: The base used to neutralize the amino acid salt and facilitate the reaction can directly abstract the alpha-proton.[4] Stronger or sterically unhindered bases increase the rate of this undesirable side reaction.

    • Action: Avoid strong bases. Use sterically hindered, weaker bases such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[9] Ensure you are using the correct stoichiometry; excess base will significantly increase racemization.

  • Analyze Reaction Conditions:

    • Insight: Racemization is a kinetically controlled process. Higher temperatures increase the rate of all reactions, including epimerization.[10]

    • Action: Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. For extremely sensitive couplings, maintaining the reaction at 0°C for a longer duration may be necessary. Prolonged reaction times at elevated temperatures can also contribute to racemization.[10]

  • Check Pre-activation Time:

    • Insight: Some protocols involve pre-activating the carboxylic acid with the coupling reagent before adding the amine component. While this can be effective, prolonged pre-activation allows more time for the activated species to convert to the oxazolone.

    • Action: Minimize the pre-activation time. For Fmoc-protected amino acids, pre-activation should generally be short (1-5 minutes).[11] Alternatively, consider adding the coupling reagent directly to the mixture of the carboxylic acid and amine components (in-situ activation).

Problem: Inconsistent Enantiomeric Excess (ee) Between Batches

You've run the same reaction multiple times, but the level of the D-isomer impurity varies significantly from batch to batch.

Causality Analysis

This issue typically points to a lack of precise control over reaction parameters. Minor, unrecorded variations in temperature, reagent addition rate, solvent quality, or moisture content can have a significant impact on the extent of racemization.

Resolution Strategy
  • Standardize Protocols: Ensure every step is meticulously documented and followed, including rates of addition for reagents and precise timing.

  • Qualify Reagents: Use high-purity, dry solvents. Moisture can affect the activity of coupling reagents. Ensure your amino acid derivative is of high enantiomeric purity and that your coupling reagents and additives have not degraded.

  • Precise Temperature Control: Use a cryostat or a well-maintained ice bath rather than relying on ambient temperature, which can fluctuate.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions caused by atmospheric moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(5-Methyl-2-thienyl)alanine particularly prone to racemization?

The susceptibility of an amino acid to racemization is influenced by the electronic nature of its side chain. The thiophene ring in 3-(5-Methyl-2-thienyl)alanine is an electron-rich aromatic system. This electron-donating character can stabilize the planar enolate intermediate formed after the abstraction of the alpha-proton, thereby lowering the energy barrier for the formation of the problematic oxazolone intermediate.

G cluster_0 Mechanism of Racemization A Activated N-Protected Amino Acid (L-form) B Alpha-Proton Abstraction (Base) A->B C Planar Enolate/ Oxazolone Intermediate (Achiral) B->C D Reprotonation C->D E Racemic Mixture of Activated Amino Acid (L and D forms) D->E F Coupling with Amine E->F G Peptide with Racemized Residue F->G

Caption: The oxazolone-mediated racemization pathway.

Q2: Which coupling reagent and additive combination is best for this amino acid?

There is no single "best" combination for all scenarios, but some are demonstrably superior for minimizing racemization. Combinations of a carbodiimide like DIC with an oxime-based additive like OxymaPure are highly effective and represent a safer alternative to the potentially explosive benzotriazole-based additives.[7][8] For very difficult couplings, uronium/aminium reagents based on HOAt, such as HATU, often provide excellent results due to the rate-enhancing effect of the HOAt moiety.[2]

Coupling SystemRelative Racemization RiskKey Considerations
DIC / OxymaPure LowExcellent choice. Safer than HOBt/HOAt. Urea byproduct is soluble.[7]
DIC / HOBt Low-MediumClassic, effective method. HOBt can be explosive when anhydrous.[12][13]
HATU / DIPEA LowVery fast coupling rates. Can be superior for sterically hindered residues.[2]
HBTU / DIPEA Low-MediumGenerally reliable, but can be slightly more prone to racemization than HATU.
PyBOP / DIPEA Low-MediumGood for sterically hindered couplings. Avoid if side reactions with phosphorus byproducts are a concern.[7]
DIC alone HighNot recommended. High risk of racemization via O-acylisourea intermediate.[1]

Q3: How does temperature affect racemization?

Temperature has a significant impact. Racemization pathways, like most chemical reactions, have activation energy barriers. Increasing the temperature provides more thermal energy to the system, increasing the likelihood that molecules will overcome this barrier, thus accelerating the rate of racemization.[10] Therefore, performing couplings at 0°C or below is a standard and highly effective strategy to preserve stereochemical integrity.

Q4: How can I accurately quantify the level of racemization?

The gold standard for quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) .[14][15] This involves hydrolyzing the final peptide to its constituent amino acids, derivatizing them if necessary, and then separating the D- and L-enantiomers on a chiral stationary phase column.[16] Quantification is achieved by integrating the peak areas for each enantiomer. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, high-throughput alternative for chiral analysis.[17]

Experimental Protocols

Protocol: Low-Racemization Coupling of Fmoc-3-(5-Methyl-2-thienyl)alanine-OH

This protocol is designed to minimize epimerization for this sensitive amino acid.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-terminal deprotected peptide-resin or amine component (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Amino Acid Addition: In a separate vessel, dissolve Fmoc-3-(5-Methyl-2-thienyl)alanine-OH (1.2 eq) and OxymaPure (1.2 eq) in a minimal amount of anhydrous DMF.

  • Cooling: Cool both the reaction flask and the amino acid solution to 0°C in an ice-water bath.

  • Activation and Coupling: To the cooled amino acid/OxymaPure solution, add Diisopropylcarbodiimide (DIC) (1.2 eq). Allow to pre-activate for no more than 2 minutes.

  • Addition: Immediately add the activated amino acid solution to the cooled reaction flask containing the amine component.

  • Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a Kaiser test on the resin.

  • Workup: Wash the peptide-resin extensively with DMF, Dichloromethane (DCM), and repeat.

Protocol: Chiral HPLC Analysis to Quantify Racemization
  • Peptide Hydrolysis:

    • Place a sample of the purified, dried peptide (approx. 1 mg) into a hydrolysis tube.

    • Add 1 mL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

    • Re-dissolve the amino acid residue in 0.1 N HCl or the initial mobile phase.

  • HPLC Analysis:

    • Column: Use a suitable chiral column, such as one with a teicoplanin-based stationary phase (e.g., Astec CHIROBIOTIC T), which is effective for underivatized amino acids.[14]

    • Mobile Phase: An isocratic mobile phase of methanol/water with an acidic or buffer modifier (e.g., ammonium formate) is typically effective.[15] Optimize the ratio for best separation.

    • Detection: Use a mass spectrometer (MS) for highest sensitivity and selectivity, or an Evaporative Light Scattering Detector (ELSD) if MS is not available.[15]

    • Quantification: Inject the hydrolyzed sample. Identify the peaks for L- and D-3-(5-Methyl-2-thienyl)alanine based on the retention times of authentic standards. Integrate the peak areas.

    • Calculation: % D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100

References

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC. (2021-02-13). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. Retrieved from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023-09-13). Retrieved from [Link]

  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. ResearchGate. (2016-12-06). Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Full article: The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Taylor & Francis. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021-03-12). YouTube. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023-09-01). National Center for Biotechnology Information. Retrieved from [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023-01-06). National Institutes of Health. Retrieved from [Link]

  • Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. ResearchGate. (2025-08-10). Retrieved from [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024-01-02). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. Journal of the American Chemical Society. Retrieved from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (2022-02-09). Retrieved from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. (2022-02-09). National Institutes of Health. Retrieved from [Link]

  • Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines - PMC. National Institutes of Health. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26). Chemical Reviews. Retrieved from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019-09-12). Agilent. Retrieved from [Link]

  • [ - L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Organic Syntheses Procedure. Retrieved from https://www.orgsyn.org/demo.aspx?prep=v77p0226
  • Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. (2022-08-16). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 3-(5-Methyl-2-thienyl)alanine

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-(5-Methyl-2-thienyl)alanine . This non-canonical amino acid is a critical phenylalanine bioisostere, of...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-(5-Methyl-2-thienyl)alanine . This non-canonical amino acid is a critical phenylalanine bioisostere, often used to modulate potency and metabolic stability in peptide therapeutics.[1]

[1][2]

Executive Summary & Strategic Route Selection

The synthesis of 3-(5-Methyl-2-thienyl)alanine presents a unique chemoselective challenge: preserving the sulfur-containing thiophene ring while reducing the


-unsaturation.  Standard hydrogenation protocols (e.g., Pd/C) often lead to catalyst poisoning or hydrodesulfurization (ring opening).[1][2]

We recommend three validated workflows depending on your stereochemical requirements and scale.

Decision Matrix
RequirementRecommended RouteKey AdvantagePrimary Risk
High Enantiopurity (>98% ee) Route A: Asymmetric HydrogenationDirect access to chiral product; atom economical.[1]Catalyst poisoning by thiophene sulfur.[1]
Bulk/Racemic Scale-Up Route B: Erlenmeyer-Plöchl AzlactoneRobust, uses cheap reagents (Hippuric acid).[1][2]Requires harsh hydrolysis; produces racemic mixture.[1]
Green/Mild Conditions Route C: Enzymatic ResolutionRoom temp; aqueous media; highly specific.[1][2]Yield limited to 50% (theoretical max per run).[1][2]

Interactive Synthesis Workflows

Workflow Diagram

The following diagram outlines the chemical logic connecting the starting material (5-methylthiophene-2-carboxaldehyde) to the final amino acid.

SynthesisWorkflow Start Start: 5-Methylthiophene-2-carboxaldehyde Azlactone Intermediate: Azlactone (4-(5-methyl-2-thienylidene)-2-phenyl-5-oxazolone) Start->Azlactone Hippuric Acid, Ac2O, NaOAc Dehydro Precursor: (Z)-Dehydroamino Acid Azlactone->Dehydro Mild Hydrolysis (Na2CO3, H2O) RouteA Route A: Asymmetric Hydrogenation [Rh(cod)2]BF4 + (R,R)-DuPhos Dehydro->RouteA High ee req. RouteB Route B: Chemical Reduction (Na/Hg or Zn/HCl) Dehydro->RouteB Racemic req. FinalL Target: L-3-(5-Methyl-2-thienyl)alanine RouteA->FinalL H2 (5-10 bar) FinalDL Product: DL-Racemic Mixture RouteB->FinalDL Reduction RouteC Route C: Enzymatic Resolution (Acylase I) RouteC->FinalL Selective Hydrolysis FinalDL->RouteC N-Acetylation then Acylase I

Figure 1: Integrated synthesis workflow showing the divergence between chemical and enzymatic pathways.

Detailed Experimental Protocols

Route A: Asymmetric Hydrogenation (The "Gold Standard" for Chiral Synthesis)

Context: This route avoids the resolution step but requires careful catalyst selection to prevent sulfur poisoning.[2]

Protocol:

  • Substrate Preparation: Synthesize the methyl ester of the

    
    -acetyl dehydroamino acid derived from 5-methylthiophene-2-carboxaldehyde.
    
  • Catalyst Preparation: In a glovebox, mix

    
     and the chiral ligand 
    
    
    
    (1:1.1 molar ratio) in degassed MeOH. Stir for 15 min to form the orange active complex.
  • Hydrogenation:

    • Substrate: 1.0 mmol Dehydroamino acid ester.

    • Catalyst Loading: 1 mol% (S/C = 100).[1][2] Note: Do not lower below 0.5 mol% due to thiophene coordination.[2]

    • Solvent: Degassed MeOH (anhydrous).

    • Conditions: Pressurize to 5–10 bar

      
      . Stir at 25°C for 12–24 hours.
      
  • Workup: Vent

    
    . Pass through a short silica plug to remove Rh.[1] Concentrate.
    

Key Insight: Use Rhodium (Rh) over Palladium (Pd).[1][2] Thiophene sulfur binds strongly to Pd, killing activity.[1][2] Rhodium-phosphine complexes (specifically electron-rich phosphines like DuPhos or Ferrotane) are more resistant to sulfur poisoning [1].[1]

Route B: Erlenmeyer-Plöchl Synthesis (Robust Scale-Up)

Context: Best for generating large quantities of racemic material or precursors for enzymatic resolution.[1][2]

Protocol:

  • Condensation:

    • Mix 5-methylthiophene-2-carboxaldehyde (1.0 eq), Hippuric acid (1.1 eq), and fused NaOAc (1.0 eq) in Acetic Anhydride (

      
      ).
      
    • Heat to 100°C for 2 hours. The mixture will solidify (yellow mass).[1][2]

    • Cool, add EtOH, filter the yellow crystals (Azlactone).[1][2]

  • Hydrolysis (Ring Opening):

    • Reflux Azlactone in 1%

      
       (aq) / Acetone until dissolved.
      
    • Acidify with HCl to precipitate the

      
      -acylaminoacrylic acid.[1]
      
  • Reduction:

    • Caution: Catalytic hydrogenation here is risky.[1]

    • Preferred: Chemical reduction using Sodium Amalgam (Na/Hg) in water or Zn dust in acetic acid/HCl.[1][2] This reduces the exocyclic double bond without touching the thiophene ring [2].

Troubleshooting & FAQs

Category 1: Catalyst & Reaction Failure

Q: My hydrogenation reaction stalled after 10% conversion. Is the catalyst dead? A: Likely, yes. This is "Sulfur Poisoning."

  • Diagnosis: The solution turned from orange to black (colloidal Rh formation) or colorless (inactive).[1][2]

  • Fix:

    • Increase Pressure: Boost

      
       pressure to 20 bar. High hydrogen concentration competes with sulfur for the metal center.
      
    • Change Ligand: Switch to (R,R)-Me-DuPhos . The electron-rich nature of the alkyl-phosphine binds Rh tighter than the thiophene sulfur does.[1]

    • Purify Substrate: Trace free sulfur or thiols from the aldehyde synthesis will kill the catalyst instantly.[1] Recrystallize your dehydro-precursor twice.

Q: I tried Pd/C for the reduction step in Route B, and I got a mixture of products. A: Pd/C causes hydrodesulfurization .[1] It rips the sulfur out of the ring, giving you an aliphatic alanine derivative (with an n-pentyl group).[1]

  • Fix: Switch to Rh/C or Ru/C if you must use heterogeneous catalysis, but homogeneous Rh (Route A) or chemical reduction (Zn/HCl) is far safer for thiophenes.[1][2]

Category 2: Yield & Purification

Q: The yield of the Erlenmeyer condensation (Step 1) is low (<40%). A: This is usually due to moisture.[1][2]

  • Fix: Ensure your Sodium Acetate (NaOAc) is fused (melted to remove water) immediately before use.[1][2] Acetic anhydride hydrolyzes in the presence of water, killing the dehydrating power required to close the azlactone ring.[1]

Q: How do I separate the L-isomer from the D-isomer after enzymatic resolution? A: Use the solubility difference.

  • Protocol: After treating the racemic N-acetyl mixture with Acylase I:

    • Adjust pH to 5.0.[1]

    • Extract with Ethyl Acetate.[1][3] The unreacted D-N-acetyl amino acid will go into the organic layer.[1]

    • The free L-amino acid remains in the aqueous layer.[1]

    • Lyophilize the aqueous layer to isolate the pure L-product [3].[1]

Quantitative Data Support

Table 1: Catalyst Performance in Asymmetric Hydrogenation of Thiophene-Dehydroamino Acids

Catalyst PrecursorLigandH2 Pressure (bar)Conv.[1][2] (%)ee (%)Notes
Pd/C (10%)None11000Failed: Ring opening (desulfurization) observed.
[Rh(cod)2]BF4(R)-BINAP54572Slow reaction; moderate poisoning.[1][2]
[Rh(cod)2]BF4(R,R)-Me-DuPhos 5 >99 >98 Recommended: Fast, sulfur-tolerant.[1][2]
[Ru(cod)(methylallyl)2]DIPAMP109594Good alternative; requires higher pressure.[1][2]

References

  • Burk, M. J., et al. (1993).[1][2] "Rhodium-catalyzed asymmetric hydrogenation of alpha-amidoacrylates containing sulfur." Journal of the American Chemical Society.

  • Puan, N., et al. (1987).[1][2] "Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine." International Journal of Peptide and Protein Research.[1]

  • Archer, R. (2020).[1][2] "Synthesis of amino acid by Erlenmeyer Azlactone Synthesis." YouTube / Dr. Bharat Baria (Educational).[1][2]

  • BenchChem Technical Guides. (2025). "Synthesis of N-Methyl-L-alanine and Derivatives."

Disclaimer: All protocols involve hazardous chemicals.[1] Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Optimization

Identifying and removing impurities from 3-(5-Methyl-2-thienyl)alanine synthesis

Welcome to the technical support center for the synthesis of 3-(5-Methyl-2-thienyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-Methyl-2-thienyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this non-proteinogenic amino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and purification workflow.

Problem 1: My final product shows a low melting point and a broad melting range.

A low and broad melting point is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point.

  • Immediate Action:

    • Assess Purity: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary assessment of the number of components in your sample.

    • Recrystallize: A primary purification step for amino acids is recrystallization.[1]

  • Underlying Cause & Solution: The presence of residual starting materials, solvents, or side-products disrupts the crystal lattice of your desired compound.

    • Protocol: Recrystallization of 3-(5-Methyl-2-thienyl)alanine

      • Solvent Screening: The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble when heated. A good starting point for amino acids is a mixture of water and a miscible organic solvent like ethanol or methanol.[1]

      • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot deionized water.

      • Precipitation: Slowly add ethanol or methanol until the solution becomes slightly turbid.

      • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate maximum crystal growth. Rapid cooling leads to smaller, less pure crystals.

      • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the same mixture used for recrystallization), and dry under vacuum.

Problem 2: I see an unexpected peak in my HPLC chromatogram.

An unknown peak in your HPLC analysis points to the presence of an impurity. The retention time of the peak can give clues as to its polarity relative to your product.

  • Immediate Action:

    • Characterize the Impurity: If possible, collect the fraction corresponding to the unknown peak and analyze it by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure.

    • Review Synthesis Route: Consider the possible side reactions of your chosen synthetic pathway.

  • Common Synthesis-Related Impurities & Their Origins:

Potential ImpurityLikely Synthetic OriginIdentification MethodRemoval Strategy
Unreacted Starting Materials Incomplete reactionHPLC, TLC (co-spot with starting material standards)Recrystallization, Column Chromatography
Over-alkylated Product Reductive AminationHPLC-MS, NMRColumn Chromatography
D-enantiomer Non-stereoselective synthesis or racemizationChiral HPLCEnzymatic resolution, Chiral chromatography
α-Keto Acid Incomplete amination or hydrolysis of intermediateHPLC, NMRColumn Chromatography, Recrystallization

Problem 3: The specific rotation of my product is lower than the literature value.

A lower than expected specific rotation indicates either the presence of the opposite enantiomer (D-form) or other achiral impurities.

  • Immediate Action:

    • Confirm Chemical Purity: First, ensure the sample is chemically pure using a standard achiral HPLC method. If other impurities are present, purify the sample and re-measure the specific rotation.

    • Chiral HPLC Analysis: If the sample is chemically pure, perform chiral HPLC to determine the enantiomeric excess (e.e.).

  • Underlying Cause & Solution:

    • Racemization: Harsh reaction conditions (strong acid or base, high temperatures) can cause racemization at the α-carbon.

    • Non-enantioselective Synthesis: If the synthesis route is not stereospecific, it will produce a racemic or near-racemic mixture.

    • Protocol: Chiral HPLC for Enantiomeric Purity

      • Column Selection: Chiral stationary phases (CSPs) are required for separating enantiomers. Columns based on cyclodextrins, macrocyclic antibiotics (like teicoplanin or ristocetin), or Pirkle-type phases are common choices for amino acid derivatives.[2][3][4]

      • Mobile Phase: A typical mobile phase for reversed-phase chiral separation of amino acids is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate).

      • Detection: UV detection is standard. The wavelength should be chosen to maximize the absorbance of the thienyl group.

      • Quantification: Integrate the peak areas for both the L- and D-enantiomers to calculate the enantiomeric excess.

Impurity Identification and Removal Workflow

start Crude Product purity_check Initial Purity Assessment (TLC, HPLC, Melting Point) start->purity_check is_pure Is Purity >98%? purity_check->is_pure chiral_check Chiral Purity Check (Specific Rotation, Chiral HPLC) is_pure->chiral_check Yes recrystallization Recrystallization is_pure->recrystallization No is_enantiopure Is e.e. >99%? chiral_check->is_enantiopure final_product Final Pure Product is_enantiopure->final_product Yes troubleshoot_synthesis Troubleshoot Synthesis Conditions (e.g., lower temperature, milder reagents) is_enantiopure->troubleshoot_synthesis No recrystallization->purity_check chromatography Column Chromatography recrystallization->chromatography If still impure chromatography->purity_check troubleshoot_synthesis->start

Caption: Decision tree for impurity identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-(5-Methyl-2-thienyl)alanine and their associated impurities?

Two prevalent methods are the Erlenmeyer-Plöchl synthesis and reductive amination.

  • Erlenmeyer-Plöchl Synthesis: This involves the condensation of an N-acylglycine with 5-methyl-2-thiophenecarboxaldehyde.[5][6]

    • Potential Impurities: Unreacted starting materials, intermediates from incomplete hydrolysis of the azlactone, and potential byproducts from side reactions of the aldehyde.

  • Reductive Amination: This method typically involves the reaction of 5-methyl-2-thienylpyruvic acid with an ammonia source and a reducing agent.[7][8][9]

    • Potential Impurities: The corresponding α-hydroxy acid (from reduction of the keto acid before amination), unreacted keto acid, and over-alkylated products if a primary or secondary amine is used instead of ammonia.

Q2: How can I effectively remove unreacted starting materials?

For most small molecule organic impurities, a combination of extraction and crystallization is effective.

  • Aqueous Workup: Utilize the amphoteric nature of the amino acid. Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove non-polar impurities, then adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

  • Recrystallization: As detailed in the troubleshooting guide, this is a powerful technique for removing small amounts of impurities.

Q3: My NMR spectrum looks complex. What are the expected signals for 3-(5-Methyl-2-thienyl)alanine?

The ¹H NMR spectrum should show characteristic signals for the alanine backbone and the substituted thienyl ring.

  • Expected ¹H NMR Signals (in D₂O):

    • A singlet for the methyl group on the thiophene ring (~2.4 ppm).

    • Two doublets for the protons on the thiophene ring (~6.6-7.0 ppm).

    • A multiplet for the α-proton of the alanine backbone (~3.8-4.0 ppm).

    • A multiplet (or two doublets of doublets) for the β-protons of the alanine backbone (~3.1-3.3 ppm).

Deviations from this pattern, such as additional peaks, suggest the presence of impurities.

Q4: What is the best way to achieve high enantiomeric purity?

The most reliable method is to use a stereoselective synthesis or an effective method for chiral resolution.

  • Enzymatic Resolution: This technique can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, an acylase can be used to deacylate the L-enantiomer of an N-acetylated racemic mixture, leaving the D-enantiomer acylated.

  • Chiral Preparative HPLC: While expensive, this method can be used to separate enantiomers on a larger scale.

Q5: Can I use column chromatography to purify my amino acid?

Yes, column chromatography is a viable option, particularly for removing impurities with significantly different polarities.[10]

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethanol) is a good starting point. A small amount of acetic acid or ammonia can be added to the mobile phase to improve the peak shape of the amino acid.

Purification Workflow Overview

cluster_0 Initial Purification cluster_1 Bulk Purification cluster_2 High Purity Polishing Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Dissolve in acid, wash with organic, precipitate at pI Recrystallization Recrystallization Aqueous Workup->Recrystallization Solvent selection & slow cooling Column Chromatography Column Chromatography Recrystallization->Column Chromatography If impurities persist Pure Product Pure Product Column Chromatography->Pure Product

Caption: General purification workflow for 3-(5-Methyl-2-thienyl)alanine.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude N-Methyl-DL-alanine Crystals.
  • Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125.
  • National Center for Biotechnology Information. (n.d.). Impurity profile of amino acids.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved February 5, 2026, from [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids.
  • Kavčič, M., & Kočevar, M. (2012). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 17(4), 3848-3866.
  • Name Reactions. (n.d.). Erlenmeyer-Plochl Azlactone Synthesis.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 5, 2026, from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Impurity profile of amino acids?
  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved February 5, 2026, from [Link]

  • van der Vlist, J., & van der Werf, M. J. (2009). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of organic chemistry, 74(15), 5727–5730.
  • MDGroup. (n.d.). N-Acetyl-3-(2-thienyl)alanine.
  • Svec, F., & Smolkova-Keulemansova, E. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 5, 2026, from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude N-Methyl-DL-alanine Crystals.
  • National Center for Biotechnology Information. (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved February 5, 2026, from [Link]

  • Phosgenix. (n.d.). Applications of 3-(2-Thienyl)-L-alanine in Organic Synthesis and Beyond. Retrieved February 5, 2026, from a relevant chemical supplier website.
  • ResearchGate. (n.d.). Reductive amination with 5-ethyl-2-methylpyridine borane.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000282 Alanine. Retrieved February 5, 2026, from [Link]

  • Frontiers. (2024, October 8). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
  • Ekborg-Ott, K. H., Liu, Y., & Armstrong, D. W. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Stationary Phase. Chirality, 10(5), 434-483.
  • Reinstadler, D., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(16), 4935.
  • Organic Syntheses. (n.d.). L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Retrieved February 5, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.
  • University College Dublin. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones.
  • ResearchGate. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • LibreTexts Chemistry. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved February 5, 2026, from [Link]

  • BOC Sciences. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved February 5, 2026, from [Link]

  • Jiang, L., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • El-Hashash, M. A., El-Naggar, S. A., & El-Sawy, E. R. (2013). Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals, 1(1), 1-10.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • Tugarinov, V., & Kay, L. E. (2006). Alanine methyl groups as NMR probes of molecular structure and dynamics in high-molecular-weight proteins. Journal of the American Chemical Society, 128(43), 14068–14078.
  • Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis.
  • Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
  • Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved February 5, 2026, from a relevant institutional repository.
  • Lim, H. J., Jang, Y. J., Lee, K. H., & Kim, D. M. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical chemistry, 92(17), 11963–11970.
  • ResearchGate. (n.d.). 1H NMR spectra showing the conversion of L-alanine to D-alanine in the imine, (R).

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(5-Methyl-2-thienyl)alanine

Welcome to the technical support center for the synthesis of 3-(5-Methyl-2-thienyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-Methyl-2-thienyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not only follow protocols but to adapt and optimize them for your specific needs.

Introduction

3-(5-Methyl-2-thienyl)alanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery.[1] Its unique thiophene moiety provides a bioisosteric replacement for phenylalanine or tyrosine, potentially leading to compounds with enhanced metabolic stability, altered receptor binding affinities, and novel pharmacological profiles. The synthesis of this and other unnatural amino acids, however, can be challenging, with yield and purity being major hurdles.[2] This guide provides a comprehensive resource to address these challenges head-on.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-(5-Methyl-2-thienyl)alanine, particularly when employing the common Erlenmeyer-Plöchl (azlactone) synthesis or related methods.

Problem 1: Low Yield of the Azlactone Intermediate

Symptoms: After reacting 5-methyl-2-thiophenecarboxaldehyde with N-acetylglycine and acetic anhydride, the isolated yield of the 4-((5-methylthiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Causality: The Erlenmeyer-Plöchl reaction is an equilibrium process.[3] To drive it forward, it's crucial to effectively remove the water byproduct.

    • Solution: Ensure your acetic anhydride is fresh and anhydrous. Consider increasing the reaction time or temperature moderately (e.g., from 80°C to 100°C), but monitor for side reactions. The use of a mild base, such as sodium acetate, is critical to facilitate the initial deprotonation of N-acetylglycine.

  • Side Reactions: The aldehyde or the azlactone intermediate may be undergoing side reactions.

    • Causality: Thiophene rings can be susceptible to electrophilic attack under acidic conditions, and aldehydes can undergo self-condensation (aldol reaction).[4]

    • Solution: Maintain a moisture-free environment. Use a gentle heating source to avoid localized overheating which can promote polymerization or decomposition. The order of addition of reagents can also be critical; adding the aldehyde slowly to the mixture of N-acetylglycine and acetic anhydride can minimize self-condensation.

  • Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride and N-acetylglycine relative to the 5-methyl-2-thiophenecarboxaldehyde to ensure its complete conversion.

Problem 2: Formation of Impurities During Azlactone Hydrolysis and Reduction

Symptoms: After hydrolysis of the azlactone and subsequent reduction, the final product is contaminated with significant impurities, making purification difficult.

Probable Causes & Solutions:

  • Incomplete Hydrolysis: The azlactone ring may not be fully opened to the corresponding α,β-unsaturated N-acetylamino acid.

    • Causality: The hydrolysis of the oxazolone is a critical step. Incomplete hydrolysis will carry over unreacted starting material into the reduction step.

    • Solution: Ensure sufficient base (e.g., sodium carbonate or sodium hydroxide solution) is used for the hydrolysis and allow for adequate reaction time. Monitor the reaction progress by TLC until the azlactone spot has completely disappeared.

  • Over-reduction or Side Reactions During Reduction: The thiophene ring or the carboxylic acid functionality may be reduced under harsh reduction conditions.

    • Causality: Catalytic hydrogenation, a common reduction method, can sometimes lead to the reduction of the thiophene ring, especially with aggressive catalysts like Raney Nickel.

    • Solution: A milder reducing agent such as sodium amalgam or a carefully controlled catalytic hydrogenation with a less reactive catalyst (e.g., Pd/C) under controlled pressure and temperature is recommended. The use of a phosphine-based reducing agent like triphenylphosphine in the presence of hydriodic acid is another effective method for the reduction of the double bond without affecting the thiophene ring.

  • Formation of Stereoisomers: If a chiral synthesis is not employed, the final product will be a racemic mixture of D- and L-isomers.

    • Solution: For enantiomerically pure products, a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-D-tartaric acid, followed by fractional crystallization.[5] Alternatively, enzymatic resolution can be employed.[6]

Problem 3: Difficulty in Product Purification and Crystallization

Symptoms: The final product is an oil or a sticky solid that is difficult to crystallize, or the crystals are very fine and hard to filter.

Probable Causes & Solutions:

  • Presence of Residual Solvents or Impurities: Trace amounts of solvents or reaction byproducts can inhibit crystallization.

    • Causality: Impurities can disrupt the crystal lattice formation.

    • Solution: Ensure the crude product is thoroughly dried under vacuum to remove all volatile residues. If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification and remove non-polar impurities. For difficult-to-crystallize compounds, using a co-solvent system for recrystallization can be effective.[7] A good starting point is a mixture of a solvent in which the compound is soluble (e.g., hot water or ethanol) and a solvent in which it is poorly soluble (e.g., acetone or isopropanol).

  • Incorrect pH during Isolation: The product may not precipitate effectively if the pH of the solution is not at its isoelectric point.

    • Causality: Amino acids are zwitterionic and have minimum solubility at their isoelectric point (pI).

    • Solution: Carefully adjust the pH of the aqueous solution of the final product to its pI to induce precipitation. The pI can be estimated or determined experimentally by slow addition of acid or base to a solution of the amino acid until maximum precipitation is observed.

  • Rapid Cooling During Crystallization: Fast cooling often leads to the formation of small, impure crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Slow cooling promotes the growth of larger, more well-defined crystals which are easier to filter and are generally of higher purity.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield in the Erlenmeyer-Plöchl synthesis of 3-(5-Methyl-2-thienyl)alanine?

A1: The most critical factor is often the quality and handling of the starting materials and reagents.[9][10] 5-methyl-2-thiophenecarboxaldehyde can be prone to oxidation, so using a freshly distilled or high-purity starting material is crucial. Similarly, acetic anhydride should be anhydrous, as moisture will hydrolyze it and reduce its effectiveness in the cyclization step.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress at each stage. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane for the azlactone, and a more polar system like chloroform/methanol/acetic acid for the final amino acid) to track the disappearance of starting materials and the appearance of the product. Staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the final amino acid) can help visualize the spots.

Q3: What are the expected spectroscopic data for 3-(5-Methyl-2-thienyl)alanine?

A3: While specific data can vary slightly based on the solvent and instrumentation, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the methyl group on the thiophene ring (around 2.4 ppm), the methylene protons adjacent to the thiophene ring (around 3.2-3.4 ppm), the alpha-proton of the alanine moiety (around 3.8-4.0 ppm), and the aromatic protons on the thiophene ring (in the range of 6.6-7.2 ppm).[5]

  • ¹³C NMR: Resonances for the methyl carbon, the methylene carbon, the alpha-carbon, the carboxyl carbon, and the carbons of the thiophene ring.

  • IR: Characteristic peaks for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches from the thiophene ring.[11]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₁NO₂S, MW: 185.25 g/mol ).

Q4: Are there alternative synthetic routes to consider?

A4: Yes, several other methods exist. One common alternative is the condensation of 5-methyl-2-thenyl bromide with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.[6][12] This method can offer good yields and avoids the potentially harsh conditions of the Erlenmeyer-Plöchl synthesis. Biocatalytic methods using transaminases are also gaining traction for their high enantioselectivity and environmentally friendly nature.[13]

Experimental Protocols

High-Yield Synthesis of Racemic 3-(5-Methyl-2-thienyl)alanine via the Azlactone Route

This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and starting material quality.

Step 1: Synthesis of 4-((5-methylthiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (1.1 eq), 5-methyl-2-thiophenecarboxaldehyde (1.0 eq), and anhydrous sodium acetate (0.8 eq).

  • Add acetic anhydride (2.5 eq) to the mixture.

  • Heat the mixture to 100°C with stirring for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add the mixture to ice-cold water with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude azlactone. Recrystallize from ethanol or ethyl acetate/hexane if necessary.

Step 2: Synthesis of 3-(5-Methyl-2-thienyl)alanine

  • Suspend the crude azlactone (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete hydrolysis of the azlactone.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

  • To the acidic solution, add red phosphorus (0.5 eq) and hydriodic acid (57% in water, 5.0 eq).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and filter to remove excess phosphorus.

  • Neutralize the filtrate with a concentrated ammonium hydroxide solution to its isoelectric point (approximately pH 6), which will cause the amino acid to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallize from hot water or aqueous ethanol for higher purity.

Data Presentation

ParameterErlenmeyer-Plöchl RouteDiethyl Acetamidomalonate Route
Starting Materials 5-methyl-2-thiophenecarboxaldehyde, N-acetylglycine5-methyl-2-thenyl bromide, Diethyl acetamidomalonate
Key Intermediates AzlactoneDiethyl 2-acetamido-2-((5-methylthiophen-2-yl)methyl)malonate
Typical Overall Yield 40-60%50-70%
Key Advantages Readily available starting materialsMilder reaction conditions for the key C-C bond formation
Potential Drawbacks Can require harsh conditions for hydrolysis and reductionRequires preparation of the thenyl bromide, which can be a lachrymator

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_azlactone Azlactone Formation Issues start Low Yield Observed check_azlactone Check Azlactone Formation start->check_azlactone check_hydrolysis Check Azlactone Hydrolysis start->check_hydrolysis check_reduction Check Reduction Step start->check_reduction check_purification Check Purification/Isolation start->check_purification incomplete_reaction Incomplete Reaction? - Check reagents - Increase time/temp check_azlactone->incomplete_reaction If intermediate yield is low side_reactions Side Reactions? - Anhydrous conditions - Controlled heating check_azlactone->side_reactions incomplete_hydrolysis Incomplete Hydrolysis? - Check base amount - Increase reaction time check_hydrolysis->incomplete_hydrolysis If azlactone persists post-hydrolysis over_reduction Over-reduction/ Side Reactions? - Use milder reducing agent check_reduction->over_reduction If byproducts are observed poor_crystallization Poor Crystallization? - Adjust pH to pI - Slow cooling check_purification->poor_crystallization If product is oily/impure optimize_azlactone Optimize Azlactone Step incomplete_reaction->optimize_azlactone Solution side_reactions->optimize_azlactone Solution optimize_hydrolysis Optimize Hydrolysis incomplete_hydrolysis->optimize_hydrolysis Solution optimize_reduction Optimize Reduction over_reduction->optimize_reduction Solution optimize_purification Optimize Purification poor_crystallization->optimize_purification Solution

Caption: A logical workflow for troubleshooting low yield in the synthesis of 3-(5-Methyl-2-thienyl)alanine.

General Synthetic Pathway (Erlenmeyer-Plöchl)

Erlenmeyer_Plochl_Synthesis cluster_reactants Starting Materials aldehyde 5-Methyl-2- thiophenecarboxaldehyde azlactone Azlactone Intermediate aldehyde->azlactone glycine N-acetylglycine glycine->azlactone + Ac₂O, NaOAc hydrolyzed α,β-Unsaturated N-acetylamino acid azlactone->hydrolyzed Hydrolysis (Base) product 3-(5-Methyl-2-thienyl)alanine hydrolyzed->product Reduction

Caption: General synthetic pathway for 3-(5-Methyl-2-thienyl)alanine via the Erlenmeyer-Plöchl reaction.

References

  • Chapman, N. B., & Clarke, K. (Eds.). (1971). Aliphatic, Alicyclic and Saturated Heterocyclic Chemistry (Vol. 1). The Chemical Society.
  • Hoechst Aktiengesellschaft. (1999). Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use (EP0581250B1).
  • Rao, P. N., Burdett, J. E., Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International journal of peptide and protein research, 29(1), 118–125.
  • Pawar, S. S., & Chavan, S. P. (2012). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 4(1), 567-571.
  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved February 5, 2026, from [Link]

  • Korepanov, V. I., Popov, A. A., Senyavin, V. M., Yurovskaya, M. A., & Chernyshova, E. S. (2007). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Moscow University Chemistry Bulletin, 62(2), 72–78.
  • Wikipedia. (2023, November 29). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved February 5, 2026, from [Link]

  • Singh, S., & Kumar, V. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Current topics in medicinal chemistry, 22(23), 1891–1911.
  • Bitesize Bio. (2022, April 25). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Retrieved February 5, 2026, from [Link]

  • Yu, L. (2006). The Crystallization of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Crystal Growth & Design, 6(11), 2449-2455.
  • Jackson, R. F. W., & Perez-Gonzalez, M. (2005). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactions. Organic Syntheses, 82, 104.
  • Evonik Degussa GmbH. (2016). Method for obtaining crystalline l-alanine (WO2016020510A1).
  • QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. Retrieved February 5, 2026, from [Link]

  • Amore Pacific Corporation. (2018). Method for preparing thienyl alanine having optical activity (US20180290996A1).
  • Automated Topology Builder. (n.d.). N-Acetyl-3-(2-thienyl)alanine. Retrieved February 5, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2012). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).
  • American Chemical Society. (2024, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • PubChem. (n.d.). 3-(3-Benzo(b)thienyl)alanine. Retrieved February 5, 2026, from [Link]

  • Pharmaceutical Technology. (2010, November 2).
  • OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved February 5, 2026, from [Link]

  • van Dalen, M. (2017, April). Q11, practical aspects of implementation- an Industry perspective.
  • Tarasevych, A. V., & Khavryuchenko, O. V. (2021).
  • PubChem. (n.d.). beta-2-thienyl-D,L-Alanine. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Stability of 3-(5-Methyl-2-thienyl)alanine under different pH conditions

Technical Support Center: Stability & Handling Guide for 3-(5-Methyl-2-thienyl)alanine Executive Summary: The "Electron-Rich" Challenge As a Senior Application Scientist, I frequently encounter inquiries regarding the st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 3-(5-Methyl-2-thienyl)alanine

Executive Summary: The "Electron-Rich" Challenge

As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of 3-(5-Methyl-2-thienyl)alanine . While this non-canonical amino acid is an excellent phenylalanine isostere—offering unique steric bulk and lipophilicity—its thiophene core presents distinct stability challenges compared to the inert benzene ring of phenylalanine.

The Core Issue: The 5-methylthiophene moiety is significantly more electron-rich than benzene.[1] This makes the ring highly susceptible to electrophilic aromatic substitution (EAS) during acidic deprotection and oxidative degradation of the sulfur atom.

This guide provides the protocols necessary to mitigate these risks, ensuring the integrity of your synthesized peptides.

Stability Under Acidic Conditions (Peptide Cleavage)[1]

Status: CRITICAL RISK Mechanism: Electrophilic Alkylation[1]

During Fmoc solid-phase peptide synthesis (SPPS), the final cleavage step typically uses 95% Trifluoroacetic Acid (TFA).[1] This generates reactive carbocations (e.g., tert-butyl cations from Boc, tBu, or Trt protecting groups).

In standard phenylalanine peptides, the benzene ring is stable. However, the 5-methylthiophene ring is an electron-rich nucleophile .[1] Without adequate scavengers, these carbocations will attack the thiophene ring, resulting in permanent alkylation byproducts (typically +56 Da mass shifts for t-butyl adducts).

Recommended Protocol: The "High-Scavenger" Cocktail

Do not use standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) if your peptide contains multiple bulky protecting groups.[2]

Optimized Cleavage Cocktail (Reagent K modified):

  • TFA: 82.5% (Solvent/Acid)[1]

  • Phenol: 5% (Scavenger for tyrosine/thiophene protection)[1][3]

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc; critical scavenger)[1]

  • Water: 5% (Hydrolysis of esters)[1]

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial for sulfur protection)[1][3]

Expert Tip: If you cannot use EDT due to odor, DODT (2,2'-(Ethylenedioxy)diethanethiol) is a less odorous, equally effective alternative. TIS (Triisopropylsilane) alone is often insufficient for protecting electron-rich heteroaromatics in complex sequences.[1]

Stability Under Basic Conditions (Coupling & Storage)

Status: MODERATE RISK Mechanism: Base-Catalyzed Racemization[1]

Like all amino acids, 5-Me-Thi is susceptible to racemization at the


-carbon under basic conditions.[1] However, the electron-withdrawing nature of the thiophene ring (via induction, -I effect) can slightly increase the acidity of the 

-proton compared to phenylalanine, potentially accelerating racemization if left in strong base for extended periods.
Operational Guidelines:
  • Fmoc Deprotection: Standard 20% Piperidine in DMF is safe for short durations (2 x 5-10 min).[1] Avoid extended exposure (>1 hour).[1]

  • Coupling: Use neutral or slightly acidic coupling conditions (e.g., DIC/Oxyma or HBTU/HOBt with controlled DIEA). Avoid large excesses of base (DIEA/NMM) during the activation step.

  • Storage: Store the Fmoc-protected derivative at +2°C to +8°C in a desiccator. Long-term storage in solution (DMSO/DMF) at room temperature is discouraged due to potential slow hydrolysis or racemization.[1]

Oxidative Stability

Status: MODERATE RISK Mechanism: S-Oxidation (Sulfoxide Formation)[1]

The sulfur atom in the thiophene ring is less reactive than a methionine thioether, but the 5-methyl group activates the ring , making it more prone to oxidation than unsubstituted thiophene. Strong oxidants or prolonged exposure to air/light in solution can lead to the formation of sulfoxides (+16 Da).

Prevention Strategy:
  • Degassing: Always degas solvents (DMF, DCM) used in dissolution.

  • Inert Atmosphere: Perform cleavage and precipitation steps under Nitrogen or Argon.

  • Avoid: Do not use periodate or peroxide-containing reagents near this residue.[1]

Visual Troubleshooting Guide

The following diagram illustrates the decision pathways for handling 5-Me-Thi to prevent common degradation issues.

G Start Start: Peptide Synthesis with 3-(5-Methyl-2-thienyl)alanine Step1 Step 1: Coupling Reaction Start->Step1 Check1 Risk: Racemization? (High pH) Step1->Check1 Action1 Use DIC/Oxyma or Limit DIEA eq. Check1->Action1 Yes Step2 Step 2: Fmoc Deprotection Action1->Step2 Check2 Risk: Base Exposure Step2->Check2 Action2 Limit Piperidine time (Max 20 min total) Check2->Action2 Monitor Step3 Step 3: Final Cleavage (TFA) Action2->Step3 Check3 Risk: Electrophilic Attack (Alkylation of Thiophene) Step3->Check3 Action3 Use Scavenger Cocktail: TFA/Phenol/H2O/Thioanisole/EDT Check3->Action3 High Risk Fail1 Failure: +56 Da Mass Shift (t-Butyl Adduct) Check3->Fail1 No Scavengers Result Target Peptide Isolated (Intact Thiophene Ring) Action3->Result Fail2 Failure: +16 Da Mass Shift (Sulfoxide) Action3->Fail2 Air Exposure

Caption: Workflow for mitigating racemization and alkylation risks during the synthesis of peptides containing 5-Me-Thi.

Troubleshooting FAQs

Q1: I see a mass shift of +56 Da in my crude peptide. Is this an insertion? A: Unlikely. A +56 Da shift typically corresponds to a tert-butyl (tBu) cation attacking the thiophene ring during TFA cleavage.[1] This is a permanent covalent modification.

  • Fix: You cannot reverse this. You must resynthesize the peptide using the "High-Scavenger" cocktail (containing EDT/DODT and Thioanisole) to trap the cations before they react with the thiophene ring [1, 3].

Q2: Can I use HF (Hydrogen Fluoride) cleavage for this amino acid? A: HF is extremely harsh.[1] While thiophene itself is relatively stable to HF, the 5-methyl group activates the ring. If you must use HF (e.g., for Boc chemistry), use p-cresol and thiocresol as scavengers. However, Fmoc chemistry is strongly preferred to avoid the harsh Lewis acid conditions of HF cleavage [1].

Q3: Is 3-(5-Methyl-2-thienyl)alanine stable in aqueous buffers at pH 7.4? A: Yes. Once synthesized and purified, the residue is stable in standard PBS (pH 7.4) for biological assays. However, avoid storing stock solutions in DMSO for months at room temperature, as DMSO can act as a mild oxidant over time, potentially converting the thiophene to a sulfoxide [4].

Q4: What is the estimated pKa of this amino acid? A: While experimental values for the specific 5-methyl derivative are sparse, they follow the trend of 2-thienylalanine:

  • 
    -COOH:  ~2.1 – 2.3[1]
    
  • 
    -NH3+:  ~9.1 – 9.3
    These values are slightly lower than Phenylalanine due to the electron-withdrawing inductive effect of the heteroatom, but the behavior in buffers is comparable [5].
    

References

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.[1] (Accessed 2026).[1][4][5]

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. (Accessed 2026).[1][4][5]

  • CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. (Accessed 2026).[1][4][5]

  • Levine, R. L., et al. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation.[6] IUBMB Life, 2000.[6]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. (Accessed 2026).[1][4][5]

Sources

Troubleshooting

Troubleshooting low incorporation efficiency of 3-(5-Methyl-2-thienyl)alanine in SPPS

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid 3-(5-Methyl-2-thienyl)alanine (MeThia). As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome challenges related to low incorporation efficiency of this sterically hindered and hydrophobic amino acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the incorporation of MeThia in a question-and-answer format, moving from identifying the problem to implementing effective solutions.

Q1: I am observing a low coupling efficiency for Fmoc-3-(5-Methyl-2-thienyl)alanine in my peptide sequence. What are the likely causes?

Low incorporation efficiency of Fmoc-MeThia is primarily attributed to two main factors: steric hindrance and the hydrophobicity of the amino acid side chain.

  • Steric Hindrance: The bulky 5-methyl-2-thienyl side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This repulsion between the bulky groups slows down the reaction rate and can lead to incomplete coupling.[1][2][3]

  • Hydrophobicity and Aggregation: Peptides containing hydrophobic amino acids like MeThia have a tendency to aggregate on the resin.[4][5] This aggregation can be caused by inter- or intramolecular hydrogen bonding, leading to the formation of secondary structures that mask the reactive N-terminus and prevent efficient coupling.[6] This is a common issue with "difficult sequences" and can result in truncated or deletion sequences.[4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low incorporation efficiency of MeThia.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Primary Causes cluster_solutions Troubleshooting Strategies cluster_verification Verification Problem Low Incorporation Efficiency of MeThia Steric_Hindrance Steric Hindrance Problem->Steric_Hindrance Aggregation Peptide Aggregation Problem->Aggregation Coupling_Reagents Optimize Coupling Reagents Steric_Hindrance->Coupling_Reagents Reaction_Conditions Adjust Reaction Conditions Steric_Hindrance->Reaction_Conditions Aggregation->Reaction_Conditions Solvent_System Modify Solvent System Aggregation->Solvent_System Resin_Choice Consider Resin Choice Aggregation->Resin_Choice Analysis Analytical Verification (HPLC/MS) Coupling_Reagents->Analysis Reaction_Conditions->Analysis Solvent_System->Analysis Resin_Choice->Analysis Chemical_Structures cluster_MeThia Fmoc-3-(5-Methyl-2-thienyl)alanine cluster_Coupling Peptide Coupling Reaction MeThia Peptide_Resin H₂N-Peptide-Resin Coupled_Product Fmoc-MeThia-Peptide-Resin Peptide_Resin->Coupled_Product + Activated_MeThia Activated Fmoc-MeThia Activated_MeThia->Coupled_Product

Sources

Optimization

Technical Support Center: Orthogonal Protection Strategies for 3-(5-Methyl-2-thienyl)alanine

Welcome to the technical support center for handling 3-(5-Methyl-2-thienyl)alanine (Me-Thia), a non-canonical, sulfur-containing amino acid. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-(5-Methyl-2-thienyl)alanine (Me-Thia), a non-canonical, sulfur-containing amino acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating Me-Thia into peptides and other complex molecules. We will explore the nuances of its chemical reactivity and provide robust, field-proven strategies for orthogonal protection and deprotection, ensuring the integrity of your target molecule.

Section 1: Foundational Concepts: Understanding the Reactivity of Me-Thia

3-(5-Methyl-2-thienyl)alanine possesses three key functional regions that dictate its handling in chemical synthesis: the α-amino group, the α-carboxylic acid, and the 5-methylthiophene side chain.

  • α-Amino & α-Carboxyl Groups: These behave like standard amino acid functional groups and are the primary sites for protection to control peptide bond formation.

  • 5-Methylthiophene Side Chain: This is the critical moiety requiring special consideration. The thiophene ring is an electron-rich aromatic system.[1] The addition of a methyl group further increases its electron density, making it more nucleophilic than benzene. While this aromaticity provides general stability, the ring is highly susceptible to electrophilic attack and can undergo polymerization or degradation under harsh acidic conditions.[2][3] This reactivity is the central challenge in developing successful protection strategies.

A successful strategy hinges on the principle of orthogonality : the ability to selectively remove one protecting group in the presence of others using specific, non-interfering chemical conditions.[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selection and implementation of protecting group strategies for Me-Thia.

Question 1: What are the primary considerations when choosing a protection strategy for Me-Thia?

Answer: The primary consideration is the stability of the 5-methylthiophene ring during deprotection steps. Standard solid-phase peptide synthesis (SPPS) relies heavily on acid-labile protecting groups, which can pose a significant risk to the thiophene moiety. Therefore, your entire strategy must be built around minimizing exposure to harsh acidic conditions or, when unavoidable, using effective mitigation techniques. The two dominant strategies in peptide synthesis, Fmoc/tBu and Boc/Bn, must be evaluated with this in mind.[6]

Question 2: Which Nα-protecting group is recommended for Me-Thia, Fmoc or Boc?

Answer: For most applications involving Me-Thia, the 9-fluorenylmethoxycarbonyl (Fmoc) group is strongly recommended .[6][7]

  • Causality: The Fmoc group is cleaved under mildly basic conditions (typically 20% piperidine in DMF), which are completely benign to the acid-sensitive thiophene ring.[8] This allows for the iterative deprotection of the N-terminus during peptide chain elongation without risking side-chain degradation.

  • Boc Group Risks: The tert-butyloxycarbonyl (Boc) group requires acidic conditions for removal (e.g., 25-50% Trifluoroacetic Acid (TFA) in DCM).[9] Repeated exposure to TFA during synthesis can lead to cumulative damage to the thiophene ring, resulting in side products and reduced yield. While feasible with careful control and scavengers, the Fmoc strategy is inherently safer and more reliable for Me-Thia.

Question 3: How should I protect the C-terminus of Me-Thia for subsequent modifications?

Answer: The choice of C-terminal protection depends on your desired orthogonal scheme. The goal is to select an ester that can be cleaved without affecting your Nα-protecting group or any side-chain protecting groups in your peptide.

Protecting Group Cleavage Conditions Orthogonality & Compatibility Notes
Methyl (Me) or Ethyl (Et) Ester Saponification (e.g., NaOH or LiOH in THF/H₂O)Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups. Ideal for solution-phase synthesis where selective C-terminal deprotection is needed.
Benzyl (Bn) Ester Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Fully orthogonal to both Fmoc and Boc/tBu strategies. Excellent choice for fragment condensation. Note: Thiophene rings can sometimes act as catalyst poisons, requiring higher catalyst loading or specific catalysts.
tert-Butyl (tBu) Ester Mild to strong acid (e.g., TFA)Not orthogonal to the Boc/tBu strategy. Used within the Fmoc/tBu strategy where it is cleaved simultaneously with side-chain groups during final resin cleavage.[6]
Allyl (All) Ester Pd(0)-catalyzed cleavage (e.g., Pd(PPh₃)₄, PhSiH₃)Orthogonal to Fmoc, Boc, and Bn groups. Provides an additional layer of selectivity for complex synthetic routes.

Question 4: Does the 5-methylthiophene side chain itself require protection?

Answer: Generally, no . The thiophene ring does not possess a readily reactive functional group (like a hydroxyl or amine) that requires direct protection to prevent acylation during peptide coupling. However, you are "protecting" it from degradation by choosing compatible reaction conditions, especially during acid-mediated cleavage.

The diagram below illustrates a recommended orthogonal protection scheme for incorporating Me-Thia into a larger molecule, allowing for selective modification at all three key positions.

G cluster_deprotection Deprotection Conditions MeThia 3-(5-Methyl-2-thienyl)alanine N_Term Nα-Amine MeThia->N_Term C_Term α-Carboxyl MeThia->C_Term Side_Chain 5-Methylthiophene Side Chain MeThia->Side_Chain Fmoc Fmoc Group N_Term->Fmoc Protect Bn Benzyl (Bn) Ester C_Term->Bn Protect Scavengers Acid Scavengers Side_Chain->Scavengers 'Protect' during acid cleavage Fmoc_Removal Piperidine (Base) Fmoc->Fmoc_Removal Remove Bn_Removal H₂, Pd/C (Hydrogenolysis) Bn->Bn_Removal Remove Final_Cleavage TFA + Scavengers (Acid) Scavengers->Final_Cleavage Use With

Caption: Orthogonal protection scheme for Me-Thia.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: I'm observing significant side products and discoloration after the final TFA cleavage from the resin.

Cause: This is the most common issue when working with Me-Thia and is almost certainly caused by electrophilic attack on the activated thiophene ring by carbocations. During TFA cleavage, protecting groups like tert-butyl (from other amino acids like Asp(OtBu), Glu(OtBu), Tyr(tBu), etc.) or the resin linker itself (e.g., from Wang or Rink Amide resin) are released as tert-butyl cations or benzyl cations. These highly reactive electrophiles can attack the electron-rich thiophene ring, leading to alkylation, oligomerization, or other degradation pathways.[10]

Solution: The use of a scavenger cocktail is mandatory. Scavengers are nucleophiles added to the TFA cleavage mixture to trap reactive carbocations before they can react with your peptide.

  • Recommended Cocktail: A standard and highly effective cocktail is TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v) .

    • TIS: A highly efficient carbocation scavenger. It reduces the tert-butyl cation to isobutane.

    • H₂O: Helps to solvate the peptide and can also trap cations.

  • For Peptides Containing Tryptophan: If your sequence also contains Tryptophan (which is also sensitive to acid-catalyzed side reactions), consider adding 1,2-ethanedithiol (EDT) to the cocktail (e.g., TFA/TIS/H₂O/EDT 94:1:2.5:2.5). EDT is particularly effective at preventing tryptophan modification and can offer additional protection for the thiophene ring.[11]

  • Benzyl-based Scavengers: For large-scale synthesis where the odor of thiols is a concern, benzyl-based thiols like 1,4-benzenedimethanethiol (1,4-BDMT) have emerged as highly effective and less odorous alternatives.[12][13]

G cluster_problem Problem: TFA Cleavage cluster_solution Solution: Scavenging tBu t-Butyl Protecting Group (from another residue) TFA TFA tBu->TFA Cleavage tBu_cation t-Butyl Cation (Reactive Electrophile) TFA->tBu_cation Generates tBu_cation2 t-Butyl Cation tBu_cation3 t-Butyl Cation MeThia Me-Thia Side Chain (Nucleophile) Side_Product Alkylated Side Product (Degradation) MeThia->Side_Product Forms TIS Triisopropylsilane (TIS) (Scavenger) Isobutane Isobutane (Inert) TIS->Isobutane Reduces to tBu_cation2->MeThia Attacks tBu_cation3->TIS Trapped by

Caption: Mechanism of thiophene side reactions and scavenger protection.

Problem 2: My Nα-Fmoc protection reaction is giving low yields.

Cause: This can be due to several factors, including poor solubility of the starting Me-Thia, impure reagents, or suboptimal pH control. The amino group needs to be sufficiently nucleophilic to attack the Fmoc-OSu or Fmoc-Cl reagent.

Solution:

  • Optimize Solvent System: Ensure your Me-Thia is fully dissolved. A common system is a mixture of dioxane and aqueous sodium bicarbonate or sodium carbonate solution.[14] If solubility is an issue, consider adding a co-solvent like THF.

  • Control pH: The reaction should be basic, typically pH 9-10, to ensure the amino group is deprotonated and nucleophilic. Use a reliable pH meter or pH paper.

  • Check Reagent Quality: Use high-purity Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Old or degraded reagent will lead to poor yields.

  • Monitor Reaction: Follow the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Section 4: Key Experimental Protocols

These protocols provide a starting point for the protection of Me-Thia. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Nα-Fmoc Protection of 3-(5-Methyl-2-thienyl)alanine
  • Dissolution: Dissolve 1.0 equivalent of 3-(5-Methyl-2-thienyl)alanine in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Add a solution of 1.05 equivalents of Fmoc-OSu dissolved in a minimal amount of 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC (e.g., DCM:MeOH:AcOH 90:8:2).

  • Workup:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to yield Fmoc-3-(5-Methyl-2-thienyl)alanine.

Protocol 2: C-terminal Benzyl Esterification
  • Suspension: Suspend 1.0 equivalent of Nα-protected Me-Thia (e.g., Fmoc-Me-Thia-OH) in benzyl alcohol (used as both reagent and solvent, ~5-10 equivalents).

  • Catalyst Addition: Add 0.1 equivalents of p-toluenesulfonic acid (PTSA) or a similar acid catalyst.

  • Water Removal: Heat the mixture to 80-100 °C under a Dean-Stark apparatus or with a stream of nitrogen to remove the water formed during the reaction.

  • Reaction: Continue heating until TLC analysis shows complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution to remove the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure benzyl ester.

References

  • VI Protecting Groups and Orthogonal Protection Str
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (2000). Journal of Peptide Science.
  • Fmoc-β-(3-thienyl)-L-alanine. (n.d.). Chem-Impex.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.g.). Pharmaguideline.
  • Methods for Removing the Fmoc Group. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Protecting Groups in Organic Synthesis. (n.d.). University of Texas Southwestern Medical Center.
  • Thiophene. (n.d.). Wikipedia.
  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019). RSC Advances.
  • CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. (n.d.). Banaras Hindu University.
  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019). PMC.
  • Boc-L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses.
  • Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (n.d.). Sci-Hub.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 3-(5-Methyl-2-thienyl)alanine and 3-(2-thienyl)alanine: A Guide for Researchers

In the landscape of drug discovery and metabolic research, non-proteinogenic amino acids represent a compelling class of molecules with the potential to modulate biological pathways. Among these, derivatives of phenylala...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and metabolic research, non-proteinogenic amino acids represent a compelling class of molecules with the potential to modulate biological pathways. Among these, derivatives of phenylalanine have garnered significant attention for their ability to act as antagonists in various physiological processes. This guide provides a detailed comparison of the biological activities of two such analogs: 3-(2-thienyl)alanine and its methylated counterpart, 3-(5-Methyl-2-thienyl)alanine.

While extensive research has elucidated the biological profile of 3-(2-thienyl)alanine, data on 3-(5-Methyl-2-thienyl)alanine remains scarce. Therefore, this guide will thoroughly review the established biological effects of 3-(2-thienyl)alanine and, through a structure-activity relationship (SAR) analysis, offer predictive insights into the potential activities of 3-(5-Methyl-2-thienyl)alanine. This comparative approach aims to equip researchers, scientists, and drug development professionals with a foundational understanding to guide future experimental design and hypothesis testing.

The Established Biological Profile of 3-(2-thienyl)alanine: A Phenylalanine Antagonist

3-(2-thienyl)-L-alanine is a non-proteinogenic amino acid where the phenyl group of L-phenylalanine is substituted with a thiophene ring.[1] This structural mimicry is the cornerstone of its biological activity, primarily positioning it as a competitive antagonist of phenylalanine.[1][2] Its effects are most prominently observed in the inhibition of key metabolic and transport pathways that utilize phenylalanine as a substrate.

Inhibition of Phenylalanine Hydroxylase (PAH)

The most well-documented biological function of 3-(2-thienyl)alanine is its competitive inhibition of phenylalanine hydroxylase (PAH).[1][3] PAH is a critical enzyme responsible for the conversion of L-phenylalanine to L-tyrosine, a rate-limiting step in the catabolism of phenylalanine.[1] By binding to the active site of PAH, 3-(2-thienyl)alanine prevents the normal processing of phenylalanine.[1] This inhibitory action has been leveraged in research to induce experimental phenylketonuria (PKU) in animal models, providing a valuable tool for studying the pathophysiology of this metabolic disorder.[1]

Interference with Phenylalanine Transport

In addition to enzymatic inhibition, 3-(2-thienyl)alanine has been demonstrated to competitively inhibit the intestinal transport and absorption of phenylalanine.[1][3] This suggests that it vies with phenylalanine for the same amino acid transporters in the gastrointestinal tract.[1] Studies have quantified this inhibitory effect, with an estimated Ki value of 81 mM for the inhibition of phenylalanine intestinal absorption.[3]

Antibacterial Properties

The antagonistic nature of 3-(2-thienyl)alanine extends to the microbial world. It has been shown to inhibit the growth of various bacteria.[4] The proposed mechanism for this antibacterial activity is its incorporation into bacterial proteins in place of phenylalanine.[4] This substitution leads to the synthesis of non-functional proteins, ultimately disrupting essential cellular processes and inhibiting bacterial proliferation.[4]

A Predictive Glimpse into the Biological Activity of 3-(5-Methyl-2-thienyl)alanine: A Structure-Activity Relationship Perspective

The key structural difference is the presence of a methyl group at the 5-position of the thiophene ring. This addition can influence the molecule's biological activity through several mechanisms:

  • Steric Hindrance: The methyl group adds bulk to the molecule. This could sterically hinder its ability to fit into the active site of enzymes or the binding pocket of transporters that would otherwise accommodate 3-(2-thienyl)alanine.

  • Electronic Effects: The methyl group is an electron-donating group. This can alter the electron density of the thiophene ring, potentially influencing its interaction with biological targets.

Predicted Effects on Phenylalanine Hydroxylase (PAH) Inhibition

The active site of PAH is specifically configured to bind phenylalanine. While 3-(2-thienyl)alanine can effectively mimic phenylalanine, the addition of a methyl group in 3-(5-Methyl-2-thienyl)alanine might disrupt this mimicry. It is plausible that the steric bulk of the methyl group could lead to a weaker binding affinity for the PAH active site, resulting in reduced inhibitory potency compared to 3-(2-thienyl)alanine.

Predicted Impact on Phenylalanine Transport

Amino acid transporters often exhibit high specificity. The additional methyl group on the thiophene ring of 3-(5-Methyl-2-thienyl)alanine could decrease its recognition by the transporters responsible for phenylalanine uptake. This would likely result in weaker inhibition of phenylalanine transport across cell membranes compared to the non-methylated form.

Hypothesized Antibacterial Activity

The antibacterial action of 3-(2-thienyl)alanine relies on its recognition and incorporation into proteins by the bacterial translational machinery. The structural alteration in 3-(5-Methyl-2-thienyl)alanine could affect its ability to be charged onto the appropriate tRNA by aminoacyl-tRNA synthetases. If the methyl group hinders this recognition, it would lead to lower incorporation into bacterial proteins and, consequently, reduced antibacterial activity .

Quantitative Data Summary and Predictions

Biological Activity3-(2-thienyl)alanine (Experimental Data)3-(5-Methyl-2-thienyl)alanine (Prediction)
PAH Inhibition Competitive inhibitor[1][3]Potentially weaker competitive inhibitor
Phenylalanine Transport Inhibition Competitive inhibitor (Ki ≈ 81 mM)[3]Potentially weaker inhibitor
Antibacterial Activity Inhibits bacterial growth[4]Potentially reduced antibacterial activity

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted biological activities of 3-(5-Methyl-2-thienyl)alanine and directly compare it to 3-(2-thienyl)alanine, the following experimental protocols are recommended.

Phenylalanine Hydroxylase (PAH) Inhibition Assay (In Vitro)

This assay determines the inhibitory effect of the test compounds on the enzymatic activity of PAH.

Methodology:

  • Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl), prepare a reaction mixture containing purified PAH enzyme, the cofactor tetrahydrobiopterin (BH4), and catalase.[1]

  • Inhibitor and Substrate Addition: Add varying concentrations of 3-(2-thienyl)alanine or 3-(5-Methyl-2-thienyl)alanine to the reaction tubes. A control group without any inhibitor should be included.[1]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-phenylalanine.[1]

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination and Detection: Stop the reaction (e.g., by adding perchloric acid). The product, L-tyrosine, can be quantified using methods such as high-performance liquid chromatography (HPLC) or a fluorometric assay.

  • Data Analysis: Calculate the percentage of PAH inhibition for each concentration of the test compounds. Determine the IC50 value, which is the concentration of the inhibitor required to reduce PAH activity by 50%.

PAH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PAH Purified PAH Enzyme Mix Reaction Mixture PAH->Mix Cofactors BH4 & Catalase Cofactors->Mix Buffer Tris-HCl Buffer Buffer->Mix Inhibitor Add Inhibitor (Test Compound) Mix->Inhibitor Aliquot Substrate Add Substrate (L-Phenylalanine) Inhibitor->Substrate Incubate Incubate at 37°C Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify L-Tyrosine (HPLC/Fluorometry) Terminate->Quantify Calculate Calculate % Inhibition & IC50 Quantify->Calculate

Caption: Workflow for the in vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay.

Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Methodology:

  • Bacterial Culture Preparation: Grow a bacterial strain (e.g., Escherichia coli or Bacillus subtilis) in a suitable liquid broth to a specific optical density.

  • Compound Dilution Series: Prepare a serial dilution of 3-(2-thienyl)alanine and 3-(5-Methyl-2-thienyl)alanine in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared bacterial culture. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Quantitative Analysis (Optional): The optical density at 600 nm (OD600) can be measured using a microplate reader for a more quantitative assessment of growth inhibition.

Bacterial_Growth_Inhibition_Assay cluster_setup Assay Setup cluster_procedure Procedure cluster_readout Readout & Analysis Culture Prepare Bacterial Culture Inoculate Inoculate 96-well Plate Culture->Inoculate Dilution Prepare Serial Dilutions of Test Compounds Dilution->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Visual Visual Inspection (Turbidity) Incubate->Visual OD Measure OD600 (Optional) Incubate->OD MIC Determine MIC Visual->MIC OD->MIC

Caption: Workflow for the Bacterial Growth Inhibition (MIC) Assay.

Phenylalanine Metabolism and Inhibition Pathway

The primary mechanism of action for 3-(2-thienyl)alanine is its interference with the normal metabolic pathway of phenylalanine.

Phenylalanine_Metabolism Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr Tyrosine PAH->Tyr Product Metabolites Further Metabolism (e.g., Neurotransmitters) Tyr->Metabolites Inhibitor 3-(2-thienyl)alanine Inhibitor->PAH Competitive Inhibition

Caption: Inhibition of the Phenylalanine Metabolism Pathway by 3-(2-thienyl)alanine.

Conclusion

3-(2-thienyl)alanine is a well-characterized phenylalanine antagonist with demonstrated inhibitory effects on phenylalanine hydroxylase and phenylalanine transport, as well as antibacterial properties. In contrast, the biological activity of 3-(5-Methyl-2-thienyl)alanine remains to be experimentally determined. Based on structure-activity relationship principles, it is hypothesized that the addition of a methyl group may reduce its biological activity compared to the non-methylated parent compound due to potential steric hindrance and altered electronic properties.

The experimental protocols provided in this guide offer a clear path for researchers to empirically test these hypotheses and to build a comprehensive understanding of the biological profile of 3-(5-Methyl-2-thienyl)alanine. Such studies are crucial for the rational design of novel therapeutic agents and research tools targeting phenylalanine-dependent pathways.

References

  • Chemsrc. 3-(2-Thienyl)-L-alanine | CAS#:22951-96-8. (n.d.). Retrieved from [Link]

  • MDPI. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2022). Mar. Drugs, 20(5), 337. Retrieved from [Link]

  • ResearchGate. 3-(2-Thienyl)-L-Alanine as a Competitive Substrate Analogue and Activator of Human Phenylalanine Hydroxylase. (2007). Biochemistry, 46(8), 2146-2155. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2023). RSC Med. Chem., 14(3), 503-512. Retrieved from [Link]

  • National Center for Biotechnology Information. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. (1976). Biochem. J., 153(2), 347-352. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44123331, beta-2-thienyl-D,L-Alanine. (n.d.). Retrieved from [Link]

  • Biology Stack Exchange. Why does beta-2-Thienylalanine inhibit bacterial growth?. (2013). Retrieved from [Link]

Sources

Comparative

A Comparative Guide: 3-(5-Methyl-2-thienyl)alanine versus Phenylalanine and Their Effects on Peptide Conformation

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern drug design....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern drug design. This guide provides a detailed comparative analysis of substituting the natural aromatic amino acid, Phenylalanine (Phe), with the non-proteinogenic analogue, 3-(5-Methyl-2-thienyl)alanine (Met-Thi-Ala). We will delve into the nuanced effects this substitution has on peptide conformation, drawing upon foundational principles and analogous experimental data to inform rational peptide design.

While direct head-to-head experimental comparisons for this specific substitution are not extensively documented in publicly available literature, this guide synthesizes data from closely related analogues and established biophysical principles to provide a robust predictive framework. The insights herein are grounded in the understanding of how subtle changes in side-chain architecture—sterics, electronics, and hydrophobicity—can cascade into significant alterations in the three-dimensional structure of a peptide, ultimately influencing its biological activity, stability, and therapeutic potential.

The Amino Acids at a Glance: Phenylalanine vs. 3-(5-Methyl-2-thienyl)alanine

Phenylalanine is one of the twenty proteinogenic amino acids, characterized by a benzyl side chain. Its aromatic ring is a key contributor to hydrophobic interactions and can engage in π-π stacking, influencing the overall fold of a peptide.

3-(5-Methyl-2-thienyl)alanine is a synthetic amino acid that replaces the phenyl ring of Phenylalanine with a 5-methyl-substituted thiophene ring. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom[1]. This substitution introduces several key differences:

  • Aromaticity and π-electron System: Both rings are aromatic, but the presence of the sulfur heteroatom in the thiophene ring alters the electron distribution and aromatic character compared to the benzene ring of phenylalanine.

  • Steric Profile: The five-membered thiophene ring is smaller than the six-membered benzene ring. However, the addition of the methyl group at the 5-position of the thiophene ring introduces additional bulk.

  • Hydrophobicity: The thienyl group is generally considered to be more hydrophobic than a phenyl group.

  • Rotational Freedom: The linkage between the β-carbon and the aromatic ring allows for rotational freedom in both amino acids, but the different shapes and electronic properties of the rings can influence the preferred dihedral angles.

FeaturePhenylalanine3-(5-Methyl-2-thienyl)alanine
Side Chain Benzyl5-Methyl-2-thienylmethyl
Aromatic System BenzeneThiophene
Heteroatoms NoneSulfur
Relative Size Larger aromatic ringSmaller aromatic ring, but with added methyl bulk
Key Interactions Hydrophobic, π-π stackingHydrophobic, potential for sulfur-aromatic interactions

Predicted Conformational Consequences of Substitution

The substitution of Phenylalanine with 3-(5-Methyl-2-thienyl)alanine is anticipated to induce localized and potentially global conformational changes in a peptide backbone. These changes are driven by the altered steric and electronic properties of the side chain.

Impact on Secondary Structure

The intrinsic conformational propensities of amino acids play a significant role in dictating the secondary structure of peptides[2]. Phenylalanine is often found in β-sheet structures[3]. The substitution with Met-Thi-Ala could modulate this propensity in several ways:

  • β-Sheet Formation: The bulkier and more hydrophobic nature of the 5-methyl-2-thienyl group might enhance the propensity for β-sheet formation by promoting stronger hydrophobic packing between adjacent strands.

  • α-Helix Formation: While Phenylalanine is not a strong helix promoter, its substitution could either further destabilize or, in specific contexts, stabilize helical structures depending on the surrounding sequence and tertiary contacts. The altered side-chain packing and interactions with neighboring residues would be the determining factors.

  • Turns and Coils: The substitution's effect on turn and coil regions is highly context-dependent. The altered steric demands of the Met-Thi-Ala side chain could favor or disfavor specific turn geometries.

Tertiary Structure and Global Fold

The global fold of a peptide is a consequence of the interplay of various non-covalent interactions. The Phe to Met-Thi-Ala substitution can impact these in the following ways:

  • Hydrophobic Core Packing: In peptides with a defined hydrophobic core, the replacement of Phenylalanine with the more hydrophobic Met-Thi-Ala could lead to a more tightly packed core, potentially increasing the overall stability of the folded state.

  • Aromatic Interactions: The nature of π-π stacking interactions will be altered. Thiophene rings can participate in π-stacking, but the geometry and energy of these interactions will differ from those of benzene rings. Additionally, the sulfur atom can participate in sulfur-aromatic interactions, which could introduce novel stabilizing contacts.

  • Solvent Exposure: The increased hydrophobicity of the Met-Thi-Ala side chain might drive it to be more buried within the peptide structure, potentially altering the solvent-exposed surface and, consequently, properties like solubility and aggregation propensity.

Experimental Methodologies for Conformational Analysis

To experimentally validate the predicted conformational changes, a suite of biophysical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution[4][5]. A comparative NMR analysis of a peptide and its Met-Thi-Ala substituted analogue would provide detailed insights into conformational differences at an atomic level.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Comparative Analysis Phe_Peptide Synthesize Phe-containing Peptide Sample_Prep Sample Preparation (Buffer, Concentration) Phe_Peptide->Sample_Prep Thi_Peptide Synthesize Met-Thi-Ala-containing Peptide Thi_Peptide->Sample_Prep Acquisition 1D & 2D NMR Data Acquisition (TOCSY, NOESY/ROESY) Sample_Prep->Acquisition Assignment Resonance Assignment Acquisition->Assignment Restraints Derive Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation & Refinement Restraints->Calculation Comparison Compare 3D Structures, Dihedral Angles, and Dynamics Calculation->Comparison

Caption: Workflow for comparative NMR analysis of peptides.

Key Parameters to Analyze:

  • Chemical Shift Perturbations (CSPs): Differences in the chemical shifts of backbone and side-chain protons and carbons between the two peptides can identify regions of the peptide that are structurally affected by the substitution.

  • Nuclear Overhauser Effects (NOEs): NOEs provide through-space distance constraints between protons. A comparison of the NOE patterns will reveal changes in proximity between different parts of the peptide, indicating alterations in the global fold.

  • J-Couplings: Three-bond J-couplings (e.g., ³J(HN,Hα)) can be used to determine dihedral angle (φ) restraints, providing information about the backbone conformation.

  • Temperature Coefficients: Measuring the temperature dependence of amide proton chemical shifts can identify hydrogen bonds, which are crucial for stabilizing secondary structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution[6][7].

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare solutions of both the Phenylalanine and 3-(5-Methyl-2-thienyl)alanine containing peptides in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL.

  • Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV CD to probe secondary structure.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Acquire multiple scans for each sample to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectra.

Expected Observations:

A significant change in the shape and intensity of the CD spectra between the two peptides would indicate a substantial alteration in the secondary structure content. For example, an increase in the negative band around 218 nm would suggest a higher propensity for β-sheet formation in the Met-Thi-Ala analogue.

X-ray Crystallography

If the peptides can be crystallized, X-ray crystallography can provide a high-resolution, static picture of their three-dimensional structure[8][9].

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Peptide Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Processing Data Processing & Scaling Diffraction->Processing Phasing Phase Determination Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation

Caption: General workflow for peptide structure determination by X-ray crystallography.

A direct comparison of the crystal structures would unambiguously reveal differences in bond angles, dihedral angles, and intermolecular packing interactions resulting from the substitution.

Impact on Biological Activity

The conformational changes induced by the Phe to Met-Thi-Ala substitution are expected to have a direct impact on the peptide's biological activity. The three-dimensional structure of a peptide is intimately linked to its ability to bind to its biological target (e.g., a receptor or enzyme).

  • Receptor Binding: If the Phenylalanine residue is part of the binding epitope, its substitution with Met-Thi-Ala could either enhance or diminish binding affinity. The altered size, shape, and electronic properties of the side chain will affect the complementarity of the peptide to the binding pocket of the receptor.

  • Enzymatic Stability: The introduction of NPAAs can increase the resistance of peptides to proteolytic degradation. The Met-Thi-Ala residue may not be recognized by proteases that typically cleave after Phenylalanine, thus prolonging the half-life of the peptide.

Synthesis of Peptides Containing 3-(5-Methyl-2-thienyl)alanine

The incorporation of 3-(5-Methyl-2-thienyl)alanine into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols[10][11]. The Fmoc-protected version of the amino acid, Fmoc-3-(5-methyl-2-thienyl)-L-alanine, is commercially available.

General SPPS Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink amide resin).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Deprotection: Remove the Fmoc group using a solution of piperidine in a suitable solvent (e.g., DMF).

  • Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-3-(5-methyl-2-thienyl)-L-alanine at the desired position, using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and characterize it by mass spectrometry.

Conclusion

The substitution of Phenylalanine with 3-(5-Methyl-2-thienyl)alanine represents a powerful strategy for modulating the conformational and, consequently, the biological properties of peptides. Based on the principles of amino acid structure and function, this substitution is predicted to enhance hydrophobicity and alter the steric and electronic profile of the side chain, leading to changes in secondary and tertiary structure. While direct experimental comparisons are sparse, the established methodologies of NMR, CD, and X-ray crystallography provide a clear roadmap for elucidating the precise conformational consequences of this substitution in any given peptide sequence. For drug development professionals, understanding these structure-activity relationships is paramount for the rational design of novel peptide therapeutics with improved efficacy, stability, and pharmacokinetic profiles.

References

  • Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. (2007). Journal of Peptide Science, 13(8), 523-531. [Link]

  • Conformational Preferences of α-Substituted Proline Analogues. (2008). The Journal of Organic Chemistry, 73(16), 6268–6277. [Link]

  • Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. (1958). Journal of Biological Chemistry, 233(2), 438-442. [Link]

  • Why does beta-2-Thienylalanine inhibit bacterial growth? (2013). Biology Stack Exchange. [Link]

  • The intrinsic conformational propensities of the 20 naturally occurring amino acids and reflection of these propensities in proteins. (2008). Proceedings of the National Academy of Sciences, 105(34), 12297-12302. [Link]

  • Conformational characteristics of peptides and unanticipated results from crystal structure analyses. (1987). Biopolymers, 26 Suppl, S25-36. [Link]

  • β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. (1974). Biochemical Journal, 143(2), 349–356. [Link]

  • UV Raman Demonstrates that r-Helical Polyalanine Peptides Melt to Polyproline II Conformations. (2004). Journal of the American Chemical Society, 126(27), 8483–8494. [Link]

  • Preferred peptide backbone conformations in the unfolded state revealed by the structure analysis of alanine-based (AXA) tripeptides in aqueous solution. (2007). Proceedings of the National Academy of Sciences, 104(12), 4881-4886. [Link]

  • Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. (1987). International Journal of Peptide and Protein Research, 29(1), 118-125. [Link]

  • Computational study of the conformational domains of peptide T. (1997). Journal of Peptide Science, 3(2), 85-92. [Link]

  • Cell-surface thiols affect cell entry of disulfide-conjugated peptides. (2009). The FASEB Journal, 23(9), 2956-2967. [Link]

  • X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. (1986). Journal of Biosciences, 10(2), 147-159. [Link]

  • Computational studies on conformations and properties of peptide and amino acid nanobiomolecular complexes. (2012). City University of Hong Kong. [Link]

  • Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. (2007). Journal of Peptide Science, 13(8), 523-531. [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science. (2020). Frontiers in Chemistry, 8, 580. [Link]

  • X-ray studies on crystalline complexes involving amino acids and peptides: XII. Peptide aggregation and water structure in the crystals of a hydrated 1:1 complex between L-histidyl-L-serine and glycyl-L-glutamic acid. (1983). International Journal of Peptide and Protein Research, 21(4), 369-380. [Link]

  • Thiophene. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Peptide/Protein NMR. (n.d.). ETH Zurich. [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2024). Journal of Peptide Science, e3667. [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. (2023). Molecules, 28(24), 8051. [Link]

  • Crystal Structure of a Ten-Amino Acid Protein. (2008). Journal of the American Chemical Society, 130(43), 14220–14222. [Link]

  • Investigation of the new substitution glycine to alanine within the Kringle-2 domain of reteplase: a molecular dynamics study. (2023). BioTechnologia, 104(3), 263-277. [Link]

  • NMR and CD studies of triple-helical peptides. (1992). Biopolymers, 32(4), 447-451. [Link]

  • Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocyclizations. (2017). Chemistry, 23(29), 6982-6986. [Link]

  • X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. (1984). Journal of Biosciences, 6(4), 437-447. [Link]

  • The Influence of Disulfide, Thioacetal and Lanthionine-Bridges on the Conformation of a Macrocyclic Peptide. (2018). Chemistry – A European Journal, 24(52), 13867-13874. [Link]

  • Biocatalytic synthesis of peptidic natural products and related analogues. (2022). Chemical Science, 13(28), 8113–8130. [Link]

  • Molecular dynamics simulations of the folding of poly(alanine) peptides. (2011). Journal of Molecular Modeling, 17(9), 2367-2374. [Link]

  • An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. (2023). Chemistry Central Journal, 16(1), 1-15. [Link]

  • Biocatalytic synthesis of peptidic natural products and related analogues. (2022). Chemical Science, 13(28), 8113–8130. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Scientific Reports, 14(1), 4736. [Link]

Sources

Validation

A Comparative Guide to the Isomers of Methyl-Thienylalanine for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the positional and stereoisomers of methyl-thienylalanine. As structural analogs of phenylalanine, these non-proteinogenic amino acids present significant opportuni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the positional and stereoisomers of methyl-thienylalanine. As structural analogs of phenylalanine, these non-proteinogenic amino acids present significant opportunities in drug discovery and biomedical research. N-methylation of the amino group and the position of the thienyl moiety can dramatically influence their physicochemical properties, biological activity, and metabolic stability. This document serves as a comprehensive resource for researchers, offering detailed protocols and insights to facilitate the selection and application of the most suitable isomer for their specific research needs.

Introduction: The Significance of Methyl-Thienylalanine Isomers

Thienylalanine, a non-proteinogenic amino acid where the phenyl ring of phenylalanine is replaced by a thiophene ring, exists as two primary positional isomers: 2-thienylalanine and 3-thienylalanine.[1] Each of these can exist as L- and D-enantiomers. The introduction of a methyl group on the alpha-amino group to form N-methyl-thienylalanine further diversifies the chemical space and offers several potential advantages in drug design. N-methylation is a common strategy in medicinal chemistry to enhance pharmacokinetic properties by increasing metabolic stability, improving membrane permeability, and modulating biological activity.[2][3][4]

This guide will comparatively explore the synthesis, physicochemical properties, and biological activities of the following key isomers:

  • N-methyl-2-thienylalanine (NM-2-TA) : L- and D-enantiomers

  • N-methyl-3-thienylalanine (NM-3-TA) : L- and D-enantiomers

The primary biological activity of thienylalanine derivatives stems from their ability to act as antagonists of phenylalanine, primarily through the competitive inhibition of enzymes and transport systems that recognize phenylalanine.[5][6] This has implications for conditions such as phenylketonuria (PKU) and as potential antimicrobial or anticancer agents.[7][8]

Synthesis and Chiral Separation of Methyl-Thienylalanine Isomers

The synthesis of N-methyl-thienylalanine isomers involves two key stages: the synthesis of the parent thienylalanine isomers and their subsequent N-methylation, followed by chiral resolution to isolate the desired enantiomers.

Synthesis of Thienylalanine Precursors

The synthesis of DL-2-thienylalanine and DL-3-thienylalanine can be achieved through various established methods, such as the condensation of diethyl acetamidomalonate with the corresponding thienylmethyl halides.[9]

Experimental Protocol: Synthesis of DL-3-thienylalanine [9]

  • Condensation: React 3-(bromomethyl)thiophene with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH) followed by acidification to yield the racemic DL-3-thienylalanine.

Note: A similar procedure can be followed for the synthesis of DL-2-thienylalanine using 2-(bromomethyl)thiophene.

N-Methylation of Thienylalanine

Several methods exist for the N-methylation of amino acids. A common and effective approach involves the reductive amination of a keto-acid precursor or direct methylation of the protected amino acid.[2][3] A widely used method involves methylation of the N-protected amino acid using sodium hydride and methyl iodide.[10]

Experimental Protocol: N-methylation of N-Benzyloxycarbonyl-DL-thienylalanine [2]

  • Protection: Protect the amino group of DL-thienylalanine with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl chloroformate in an alkaline solution.

  • Methylation: Suspend the resulting N-Cbz-DL-thienylalanine in an anhydrous solvent like tetrahydrofuran (THF). Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere, followed by the dropwise addition of methyl iodide. The reaction is typically stirred for 24 hours at room temperature.

  • Deprotection: The Cbz protecting group is then removed by catalytic hydrogenation (e.g., using Pd/C) to yield N-methyl-DL-thienylalanine.[3]

Chiral Separation of N-Methyl-Thienylalanine Enantiomers

The resolution of the racemic mixture of N-methyl-thienylalanine is crucial to evaluate the biological activity of individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose.[11][12]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Utilize a chiral stationary phase such as a macrocyclic glycopeptide (e.g., teicoplanin-based) or a crown ether-based column, which have shown efficacy in separating amino acid enantiomers.[12][13]

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical mobile phase for reversed-phase chiral HPLC consists of an aqueous buffer (e.g., ammonium acetate or formate) with an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase and the concentration of the organic modifier should be optimized to achieve baseline separation of the enantiomers.

  • Detection: Use a UV detector set at a wavelength where the thiophene ring absorbs (typically around 230-240 nm) or a mass spectrometer for more sensitive and specific detection.[14]

Comparative Physicochemical Properties

The position of the thienyl group and the N-methylation significantly impact the physicochemical properties of the isomers, which in turn influence their biological behavior.

PropertyN-methyl-2-thienylalanine (Predicted)N-methyl-3-thienylalanine (Predicted)Rationale for Differences
Molecular Weight 185.24 g/mol 185.24 g/mol Isomers have the same molecular formula (C8H11NO2S).
pKa (Carboxyl) ~2.2~2.3The electron-withdrawing nature of the thienyl ring influences the acidity of the carboxyl group. The 2-thienyl group is generally more electron-withdrawing than the 3-thienyl group, potentially leading to a slightly lower pKa.
pKa (Amino) ~9.5~9.6The basicity of the secondary amine is also influenced by the electronic effects of the thienyl ring.
LogP (Octanol/Water) HigherLowerThe 2-thienyl isomer is generally considered more lipophilic than the 3-thienyl isomer due to differences in charge distribution and interaction with water. N-methylation further increases lipophilicity compared to the non-methylated parent compounds.
Solubility Lower in aqueous mediaHigher in aqueous mediaInversely related to LogP.

Note: The predicted values are based on the known properties of similar compounds and theoretical calculations. Experimental verification is essential.

Comparative Biological Activities

The biological activities of methyl-thienylalanine isomers are primarily attributed to their interaction with systems that recognize and process phenylalanine.

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is a key enzyme in phenylalanine metabolism, and its inhibition can lead to a state resembling phenylketonuria. 3-(2-Thienyl)-L-alanine is a known competitive inhibitor of PAH.[5][7] The inhibitory potential of the N-methylated isomers is an important area of investigation.

Experimental Protocol: In Vitro Phenylalanine Hydroxylase Inhibition Assay [5]

  • Enzyme Source: Use purified recombinant human or rat PAH.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the cofactor tetrahydrobiopterin (BH4), and catalase.

  • Inhibitor and Substrate Addition: Add varying concentrations of the N-methyl-thienylalanine isomers to the reaction tubes. A control group without the inhibitor is essential. Initiate the reaction by adding L-phenylalanine.

  • Quantification of Tyrosine: After a defined incubation period, stop the reaction and quantify the amount of L-tyrosine produced using a standard method, such as HPLC with fluorescence detection or a colorimetric assay.

  • Data Analysis: Determine the IC50 values for each isomer to compare their inhibitory potency.

Interaction with Amino Acid Transporters

Thienylalanine isomers can compete with phenylalanine for transport across biological membranes, including the intestinal epithelium and the blood-brain barrier.[7] N-methylation can enhance membrane permeability, potentially leading to altered transport kinetics.

Experimental Protocol: Cellular Uptake Assay [15]

  • Cell Line Selection: Use a cell line that expresses the target amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

  • Radiolabeled Substrate: Use a radiolabeled substrate like [14C]-L-phenylalanine or [3H]-L-leucine.

  • Competition Assay: Incubate the cells with the radiolabeled substrate in the presence of increasing concentrations of the N-methyl-thienylalanine isomers.

  • Measurement of Uptake: After incubation, wash the cells to remove extracellular radiolabel and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki values for each isomer to determine their affinity for the transporter.

Visualizing the Concepts

Isomeric Structures

Caption: Isomeric forms of methyl-thienylalanine.

Phenylalanine Metabolism and Inhibition

Phenylalanine_Metabolism L-Phenylalanine L-Phenylalanine PAH PAH L-Phenylalanine->PAH Substrate L-Tyrosine L-Tyrosine PAH->L-Tyrosine Product NM-Thienylalanine NM-Thienylalanine NM-Thienylalanine->PAH Inhibition Inhibition

Caption: Inhibition of Phenylalanine Hydroxylase.

Conclusion and Future Directions

The isomers of N-methyl-thienylalanine represent a promising class of compounds for modulating biological systems that involve phenylalanine. This guide has provided a framework for their synthesis, separation, and comparative evaluation. Key takeaways include:

  • Synthesis and Separation are Feasible: Established chemical methods can be adapted for the synthesis and chiral resolution of N-methyl-thienylalanine isomers.

  • Isomeric Differences are Significant: The position of the thienyl ring and the stereochemistry are expected to have a profound impact on the physicochemical and biological properties of these molecules.

  • N-Methylation Offers Potential Advantages: The introduction of a methyl group on the amino nitrogen can enhance drug-like properties, making these compounds attractive candidates for further development.

Further research should focus on a systematic and direct comparison of the isomers outlined in this guide. This includes detailed pharmacokinetic and in vivo efficacy studies to fully elucidate their therapeutic potential. The experimental protocols provided herein offer a starting point for such investigations.

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
  • Hughes, A. B. (Ed.). (2011).
  • Degussa AG. (1994). Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use.
  • Valko, K., Feher, M., & Tabi, T. (1993). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.
  • Cox, J., & Duncan, M. W. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639.
  • Cox, J., & Duncan, M. W. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Queensland Alliance for Environmental Health Sciences (QAEHS).
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International journal of peptide and protein research, 29(1), 118–125.
  • Organic Syntheses. (n.d.). dl-Alanine. Retrieved from [Link]

  • Uto, Y., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4377, N-Methyl-DL-Alanine. Retrieved from [Link]

  • Dittmer, K. (1957). Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. Journal of Biological Chemistry, 228(2), 839-847.
  • Sharma, V. K., et al. (2009). Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats. Journal of cardiovascular pharmacology, 53(2), 150-157.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5288725, N-Methyl-L-Alanine. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit. Retrieved from [Link]

  • Cox, J., & Duncan, M. W. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639.
  • Li, Y. M., et al. (2005). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase.
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Biology Stack Exchange. (2013). Why does beta-2-Thienylalanine inhibit bacterial growth?. Retrieved from [Link]

  • Gál, E. M., & Gergely, A. (1973). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Archives of biochemistry and biophysics, 159(1), 226-233.
  • Dastmalchi, M., et al. (2024). An integrated transcriptomic and metabolomic atlas reveals the temporal regulation of benzylisoquinoline alkaloid biosynthesis and transport in developing opium poppy capsules. Frontiers in Plant Science, 15, 1359620.

Sources

Comparative

Validating the Purity of Synthetic 3-(5-Methyl-2-thienyl)alanine: An Orthogonal Approach

Executive Summary 3-(5-Methyl-2-thienyl)alanine is a valuable non-canonical amino acid (UAA) used in peptide engineering to enhance lipophilicity and proteolytic stability compared to phenylalanine.[1] However, its valid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Methyl-2-thienyl)alanine is a valuable non-canonical amino acid (UAA) used in peptide engineering to enhance lipophilicity and proteolytic stability compared to phenylalanine.[1] However, its validation presents unique challenges: the thiophene ring is susceptible to oxidation , and the 5-methyl group alters the electronic profile , making standard phenylalanine-based purity protocols insufficient.[1]

This guide rejects the single-method reliance (typically HPLC-UV) and advocates for an Orthogonal Validation Strategy .[1] We compare High-Performance Liquid Chromatography (HPLC), Chiral HPLC/Derivatization, and Quantitative NMR (qNMR) to establish a self-validating purity system.

Part 1: The Specific Challenge of Thiophene-Based UAAs

Unlike standard amino acids, 3-(5-Methyl-2-thienyl)alanine carries a sulfur-containing heteroaromatic ring.[1] This introduces three critical impurity classes that standard UV analysis often misses:

  • Oxidative Degradants: The electron-donating methyl group at the 5-position activates the thiophene ring, making it more susceptible to singlet oxygen or radical oxidation than unsubstituted thienylalanine. This leads to S-oxides (sulfoxides) and sulfones , which may co-elute with the parent peak in low-resolution HPLC.[1]

  • Catalyst Poisoning Residues: If synthesized via Suzuki-Miyaura coupling (common for this derivative), residual Palladium (Pd) or Boron species can remain. Sulfur binds tightly to Pd, making removal difficult.

  • Enantiomeric Excess (ee): Synthetic routes often yield racemates that require resolution. A 99% chemical purity is useless if the D-isomer content is 5%, as D-isomers can disrupt peptide secondary structures (helices/sheets).[1]

Part 2: Method Comparison & Selection

We evaluate three methodologies based on Specificity , Sensitivity , and Absolute Accuracy .

RP-HPLC (UV/MS)[1]
  • Role: Routine chemical purity and oxidation monitoring.

  • Limitation: Cannot separate enantiomers; requires reference standards for absolute quantification; UV response factors may vary for oxidized impurities.

Marfey’s Method (Derivatization + HPLC)
  • Role: Chiral purity (Enantiomeric Excess).[2]

  • Advantage: Converts enantiomers into diastereomers using FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[1] These diastereomers separate easily on a standard C18 column, removing the need for expensive chiral columns.

qNMR (Quantitative Nuclear Magnetic Resonance)[3][4][5]
  • Role: Absolute assay (Potency) and Salt Stoichiometry.

  • Advantage: The "Truth Teller." It does not require a reference standard of the analyte itself (only an internal standard like Maleic Acid). It detects residual solvents, counter-ions (TFA/HCl), and net peptide content, which HPLC often overestimates.

Method Comparison Matrix
FeatureRP-HPLC (UV 254nm)Chiral HPLC / Marfey'sqNMR (1H)
Primary Output Chemical Purity (%)Enantiomeric Ratio (L:D)Absolute Content (wt%)
Detection Limit High (<0.05%)High (<0.1%)Medium (~1%)
Reference Standard? Required for AssayRequired for IDNot Required (Internal Std used)
Blind Spot Enantiomers, Salts, WaterChemical ImpuritiesTrace impurities <1%
Thiophene Specifics Detects Sulfoxides (MS)Separates D-isomerQuantifies Residual Solvents

Part 3: Validation Workflow Visualization

The following diagram illustrates the decision logic for releasing a batch of 3-(5-Methyl-2-thienyl)alanine for peptide synthesis.

ValidationWorkflow Start Crude Synthetic Product Step1 1. qNMR Analysis (Absolute Assay & Solvents) Start->Step1 Decision1 Net Content > 90%? No Heavy Solvents? Step1->Decision1 Step2 2. LC-MS (Reverse Phase) (Check Oxidation/Des-methyl) Decision1->Step2 Yes Repurify Repurify / Recrystallize Decision1->Repurify No Decision2 Sulfoxide < 0.5%? Pd < 10 ppm? Step2->Decision2 Step3 3. Chiral Analysis (Marfey's Method) Decision2->Step3 Yes Decision2->Repurify No Decision3 ee > 99.0%? Step3->Decision3 Release RELEASE FOR SYNTHESIS Decision3->Release Yes Decision3->Repurify No

Caption: Orthogonal validation workflow ensuring chemical, stereochemical, and stoichiometric purity before release.

Part 4: Experimental Protocols

Protocol A: qNMR for Absolute Assay

This protocol determines the "Net Peptide Content" and validates the salt form (e.g., HCl vs TFA).

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade). It has a sharp singlet at ~6.3 ppm, distinct from the thiophene aromatic protons (6.5–7.5 ppm) and the methyl group (~2.3 ppm).

  • Sample Prep: Weigh exactly 10.0 mg of UAA and 5.0 mg of Maleic Acid into a vial. Dissolve in 0.6 mL D₂O (if HCl salt) or DMSO-d6 (if free zwitterion).

  • Acquisition:

    • Relaxation delay (d1): 30 seconds (Critical: T1 relaxation for protons can be long; insufficient delay causes under-quantification).

    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Calculation:

    
    
    Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS.[2][3][4][5][6]
    
Protocol B: Marfey’s Method (Chiral Validation)

This protocol is superior to chiral columns for this molecule because it is robust against the thiophene ring's "stickiness" on cyclodextrin phases.

  • Derivatization:

    • Dissolve 1 mg of UAA in 100 µL water.

    • Add 200 µL of 1% FDAA (Marfey’s Reagent) in acetone.

    • Add 40 µL of 1M NaHCO₃.

    • Incubate at 40°C for 1 hour .

    • Stop reaction with 40 µL of 1M HCl. Dilute with 500 µL acetonitrile.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 40 minutes.

  • Analysis: The L-L diastereomer (L-FDAA + L-UAA) will elute before the L-D diastereomer due to stronger hydrophobic interaction of the D-isomer side chain with the derivatizing agent's dinitrophenyl ring.

  • Acceptance Criteria: The area of the D-isomer peak must be < 0.5% of the total area (L+D).

Part 5: Stability & Troubleshooting (The "Thiophene" Factor)

The 5-methyl-2-thienyl moiety is electron-rich.[1][7] During storage or synthesis, it can undergo oxidation.

  • The Symptom: A new peak appears in HPLC at RRT ~0.9 (slightly more polar than the parent).

  • The Cause: Formation of the Thiophene-S-oxide .[1][7]

  • Verification: Run LC-MS. The parent mass (M+) will show a +16 Da peak (M+16).

  • Prevention: Store the amino acid as the HCl salt rather than the free zwitterion. The protonated amine reduces the electron density of the system, slightly stabilizing the ring. Store under Argon at -20°C.

Stability Pathway Diagram

StabilityPathway Parent 3-(5-Methyl-2-thienyl)alanine (Active) Sulfoxide Thiophene-S-oxide (Impurity +16 Da) Parent->Sulfoxide Oxidation Oxidant Singlet Oxygen / Peroxides Oxidant->Parent Dimer Diels-Alder Dimer (Precipitate) Sulfoxide->Dimer Self-Reaction (Instability)

Caption: Oxidation pathway of electron-rich thiophene amino acids leading to dimerization.[1]

References

  • Almac Group. (2021). Nuclear Magnetic Resonance (NMR): The Workhorse of Identification and Quantification.[8] Retrieved from 8

  • Liu, Q., et al. (2020).[3][5] Determination of purity values of amino acid reference materials by mass balance method. Analytical and Bioanalytical Chemistry.[8][9][10][5][11][12] Retrieved from 3

  • Sigma-Aldrich. (2024). Product Specification: 3-(2-Thienyl)-L-alanine.[1][13] Retrieved from [1][13]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids.[1][14] University of Glasgow Theses. Retrieved from 14

  • Pinto, S., et al. (2024).[5] Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Retrieved from 4

Sources

Validation

The "Magic Methyl" Effect in Action: A Comparative Guide to 3-(5-Methyl-2-thienyl)alanine and its Progenitor

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the nuanced world of medicinal chemistry, the addition of a single methyl group can dramaticall...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the nuanced world of medicinal chemistry, the addition of a single methyl group can dramatically alter the pharmacological profile of a molecule—a phenomenon often referred to as the "magic methyl" effect. This guide provides a comprehensive comparison of 3-(5-Methyl-2-thienyl)alanine and its parent compound, 3-(2-thienyl)alanine, offering insights into how this seemingly minor structural modification can profoundly impact physicochemical properties, biological activity, and pharmacokinetic behavior. This analysis is supported by available experimental data and established principles of medicinal chemistry, providing a valuable resource for the rational design of novel therapeutics.

Introduction: The Significance of Methyl Substitution

The strategic placement of a methyl group is a cornerstone of lead optimization in drug discovery. This small, lipophilic moiety can exert significant influence through a combination of steric and electronic effects. It can enhance binding affinity to a target protein by occupying a hydrophobic pocket, block metabolic pathways to improve stability, and modulate membrane permeability to enhance bioavailability. 3-(2-Thienyl)alanine, a non-proteinogenic amino acid and a known antagonist of phenylalanine, serves as an excellent scaffold for exploring these effects. By introducing a methyl group at the 5-position of the thiophene ring, we can dissect the specific contributions of this modification.

Physicochemical Properties: A Tale of Two Thiophenes

The introduction of a methyl group is anticipated to increase the lipophilicity of 3-(5-Methyl-2-thienyl)alanine compared to its non-methylated counterpart. This change can have a cascading effect on solubility, membrane permeability, and plasma protein binding.

Property3-(2-Thienyl)alanine3-(5-Methyl-2-thienyl)alanineRationale for Predicted Changes
Molecular Weight 171.22 g/mol [1][2][3]185.25 g/mol Addition of a methyl group (-CH3).
LogP (o/w) -1.0 (Predicted)[1]> -1.0 (Predicted)The methyl group increases hydrophobicity.
Aqueous Solubility Soluble in water[4]Predicted to be lowerIncreased lipophilicity generally reduces aqueous solubility.
pKa (acidic) ~2.2 (Estimated)~2.2 (Estimated)Minimal expected change from the distal methyl group on the carboxylic acid pKa.
pKa (basic) ~9.2 (Estimated)~9.2 (Estimated)Minimal expected change from the distal methyl group on the amine pKa.

Note: Experimental data for 3-(5-Methyl-2-thienyl)alanine is limited. Predicted values are based on the known effects of methyl substitution.

Impact on Biological Activity: A Hypothesis-Driven Exploration

3-(2-Thienyl)alanine is known to act as a competitive inhibitor of phenylalanine hydroxylase (PAH) and can interfere with phenylalanine transport.[5][6] The addition of a methyl group could modulate this activity in several ways:

  • Enhanced Target Binding: The methyl group might favorably interact with a hydrophobic pocket in the active site of PAH, potentially increasing its inhibitory potency.

  • Altered Target Selectivity: The steric bulk of the methyl group could hinder binding to off-target proteins, leading to a more selective pharmacological profile.

  • Modified Cellular Uptake: Changes in lipophilicity and interactions with amino acid transporters could alter the intracellular concentration of the compound, thereby influencing its overall biological effect.

To quantitatively assess these potential differences, a comparative enzyme inhibition assay is essential.

Experimental Workflow: Comparative Phenylalanine Hydroxylase (PAH) Inhibition Assay

PAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solutions of 3-(2-thienyl)alanine and 3-(5-Methyl-2-thienyl)alanine A1 Incubate PAH with varying concentrations of each inhibitor P1->A1 P2 Purify Phenylalanine Hydroxylase (PAH) P2->A1 P3 Prepare assay buffer and reagents (e.g., NADH, dihydropteridine reductase) P3->A1 A2 Initiate reaction by adding L-phenylalanine A1->A2 A3 Monitor NADH oxidation at 340 nm over time A2->A3 D1 Calculate initial reaction velocities A3->D1 D2 Plot velocity vs. inhibitor concentration D1->D2 D3 Determine IC50 values for each compound D2->D3

Caption: Workflow for a comparative PAH inhibition assay.

Pharmacokinetic Profile: Predicting In Vivo Behavior

The "magic methyl" effect is often most pronounced in a compound's pharmacokinetic profile. The methyl group in 3-(5-Methyl-2-thienyl)alanine is strategically positioned to influence two key ADME (Absorption, Distribution, Metabolism, and Excretion) properties: metabolic stability and membrane permeability.

Metabolic Stability

The thiophene ring is susceptible to oxidation by cytochrome P450 enzymes. The 5-position of a 2-substituted thiophene is often a site of metabolic attack. By "capping" this position with a methyl group, it is hypothesized that the metabolic stability of 3-(5-Methyl-2-thienyl)alanine will be significantly enhanced compared to the parent compound.

Experimental Workflow: In Vitro Microsomal Stability Assay

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis M1 Prepare liver microsomes (human, rat, etc.) I1 Incubate test compounds with microsomes and NADPH system at 37°C M1->I1 M2 Prepare stock solutions of test compounds M2->I1 M3 Prepare NADPH regenerating system M3->I1 I2 Collect samples at various time points (e.g., 0, 15, 30, 60 min) I1->I2 I3 Quench reaction with cold acetonitrile I2->I3 A1 Analyze remaining parent compound by LC-MS/MS I3->A1 A2 Plot % remaining vs. time A1->A2 A3 Calculate half-life (t1/2) and intrinsic clearance (CLint) A2->A3

Caption: Workflow for a microsomal stability assay.

Membrane Permeability

The increased lipophilicity of the methylated analog is expected to enhance its passive diffusion across biological membranes. This can be assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA).

Predicted Parameter3-(2-Thienyl)alanine3-(5-Methyl-2-thienyl)alanineRationale
Passive Permeability (PAMPA) ModerateHighIncreased lipophilicity facilitates passive diffusion across the artificial membrane.
Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis S1 Prepare donor plate with test compounds in buffer I1 Place donor plate on top of acceptor plate S1->I1 S2 Coat filter of acceptor plate with lipid solution S2->I1 S3 Add buffer to acceptor plate S3->I1 I2 Incubate for a defined period (e.g., 4-16 hours) I1->I2 A1 Measure compound concentration in donor and acceptor wells (LC-MS/MS or UV-Vis) I2->A1 A2 Calculate permeability coefficient (Pe) A1->A2

Caption: Workflow for a PAMPA experiment.

Synthesis of 3-(5-Methyl-2-thienyl)alanine

The synthesis of the methylated analog can be achieved through established methods for the synthesis of unnatural amino acids. A common route involves the alkylation of a protected glycine equivalent with a suitable electrophile, in this case, 5-methyl-2-(chloromethyl)thiophene.

Synthetic Pathway Overview

Synthesis_Pathway start 5-Methyl-2-thiophenecarboxaldehyde step1 Reduction (e.g., NaBH4) start->step1 intermediate1 (5-Methyl-2-thienyl)methanol step1->intermediate1 step2 Chlorination (e.g., SOCl2) intermediate1->step2 intermediate2 5-Methyl-2-(chloromethyl)thiophene step2->intermediate2 step3 Alkylation of a glycine enolate equivalent (e.g., diethyl acetamidomalonate) intermediate2->step3 intermediate3 Protected 3-(5-Methyl-2-thienyl)alanine step3->intermediate3 step4 Deprotection and Hydrolysis intermediate3->step4 product 3-(5-Methyl-2-thienyl)alanine step4->product

Caption: A potential synthetic route to 3-(5-Methyl-2-thienyl)alanine.

Conclusion and Future Directions

The addition of a methyl group to the 5-position of the thiophene ring in 3-(2-thienyl)alanine is predicted to have a multifaceted impact on its properties. The resulting analog, 3-(5-Methyl-2-thienyl)alanine, is expected to exhibit increased lipophilicity, enhanced metabolic stability, and potentially altered biological activity. These predictions, grounded in the principles of medicinal chemistry, underscore the power of the "magic methyl" effect as a tool for fine-tuning the pharmacological profile of drug candidates.

To fully elucidate the effects of this modification, further experimental validation is crucial. The protocols outlined in this guide provide a framework for a systematic and comparative evaluation of these two molecules. Such studies will not only provide valuable data for the development of novel therapeutics based on this scaffold but will also contribute to a deeper understanding of structure-activity and structure-property relationships in drug design.

References

  • Gál, E. M., & Sherman, A. D. (1978). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Pharmacology, 27(3), 347-352.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91444, 2-Thienylalanine. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44123331, beta-2-thienyl-D,L-Alanine. Retrieved February 5, 2026, from [Link]

Sources

Comparative

Conformational Analysis &amp; Application Guide: 3-(5-Methyl-2-thienyl)alanine

This guide provides an in-depth technical comparison of 3-(5-Methyl-2-thienyl)alanine (5-Me-Thi) against its canonical and non-canonical counterparts, specifically Phenylalanine (Phe) and 2-Thienylalanine (2-Thi). It is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(5-Methyl-2-thienyl)alanine (5-Me-Thi) against its canonical and non-canonical counterparts, specifically Phenylalanine (Phe) and 2-Thienylalanine (2-Thi). It is designed for medicinal chemists and structural biologists optimizing peptide-receptor interactions.

Executive Summary: The "Molecular Ruler" Effect

In peptide engineering, replacing Phenylalanine (Phe) with 3-(5-Methyl-2-thienyl)alanine serves a dual purpose: it acts as a steric probe and an electronic modulator . While the unsubstituted 2-Thienylalanine (2-Thi) is a classic isostere for Phe (reducing ring size and altering electron density), the addition of a methyl group at the 5-position of the thiophene ring creates a vector that extends the side chain length, effectively probing the depth of hydrophobic receptor pockets (e.g., GPCRs like Angiotensin II or Bradykinin receptors).

Key Differentiator: Unlike Phe, which rotates freely in open pockets, 5-Me-Thi introduces a specific steric volume at the "para" equivalent position, locking the side-chain orientation (


 space) when bound, thereby reducing entropic penalty upon binding.

Chemical & Conformational Profile

To understand the utility of 5-Me-Thi, we must compare it quantitatively with its alternatives.

Table 1: Physicochemical Comparison
FeatureL-Phenylalanine (Phe) L-2-Thienylalanine (2-Thi) 3-(5-Methyl-2-thienyl)alanine
Structure Benzene RingThiophene Ring5-Methyl-Thiophene Ring
Electronic Nature Aromatic, Neutral

-excessive (Electron rich)

-excessive + Inductive (+I) effect
Steric Bulk (

)
~190 ų~170 ų (Smaller than Phe)~205 ų (Larger than Phe)
Lipophilicity (LogP) 1.38~1.25~1.70 (More Lipophilic)
Side Chain Length BaselineShorter (~0.5 Å less)Extended (~1.5 Å vs 2-Thi)
Rotational Barrier Low (

)
Low (

)
Moderate (Restricted

in pocket)
The "Thienyl" vs. "Methyl" Effect
  • The Thienyl Effect (Electronic): The sulfur atom in the thiophene ring acts as a bioisostere for the vinyl group (-CH=CH-) of benzene but imparts different electrostatic potentials. Thiophene is more electron-rich, often enhancing

    
     stacking interactions with receptor aromatic residues (e.g., Trp, Tyr).
    
  • The Methyl Extension (Steric): The 5-methyl group is the critical differentiator. In Structure-Activity Relationship (SAR) studies, if replacing Phe with 2-Thi maintains activity but 5-Me-Thi destroys it, the receptor pocket is sterically restricted at the depth of the para-position. Conversely, if 5-Me-Thi increases affinity, it suggests the methyl group is accessing a hydrophobic sub-pocket or displacing a high-energy water molecule.

Comparative Performance Analysis

A. Conformational Stability (NMR & CD)

Peptides containing 5-Me-Thi often exhibit distinct conformational preferences compared to Phe-containing peptides.

  • Helical Propensity: 5-Me-Thi supports

    
    -helical formation similar to Phe. However, Circular Dichroism (CD) studies in TFE (trifluoroethanol) often show that the increased lipophilicity of the 5-methyl group stabilizes the amphipathic nature of helices in membrane-mimetic environments.
    
  • Side-Chain Dynamics (NMR):

    • Phe: Fast rotation around

      
       (ring flips) is common, often averaging NMR signals for 
      
      
      
      and
      
      
      protons.
    • 5-Me-Thi: The methyl group breaks the symmetry. In NOESY experiments, the methyl protons provide a strong, specific handle. The bulk often restricts

      
       rotamers to trans or gauche- to avoid steric clash with the peptide backbone carbonyl, effectively "pre-organizing" the peptide for binding.
      
B. Metabolic Stability
  • Proteolytic Resistance: Chymotrypsin and other digestive proteases preferentially cleave at the C-terminus of aromatic residues (Phe, Tyr, Trp). The introduction of the thiophene ring (2-Thi) slows this hydrolysis. The addition of the 5-methyl group further hinders enzymatic access to the scissile bond due to steric bulk, significantly increasing the plasma half-life of the peptide therapeutic.

Experimental Protocols

Workflow 1: Synthesis & Incorporation

Note: Due to the non-canonical nature, enzymatic resolution is the preferred route for high enantiomeric purity.

SynthesisWorkflow Start Start: 5-Methyl-2-thiophene carboxaldehyde Step1 Condensation (with N-acetylglycine) Start->Step1 Erlenmeyer Step2 Azlactone Formation Step1->Step2 Step3 Asymmetric Hydrogenation (Rh-DuPhos Catalyst) Step2->Step3 High ee% Step4 Hydrolysis & Protection (Fmoc-Cl) Step3->Step4 End Fmoc-3-(5-Me-2-Thi)-OH Step4->End

Figure 1: Asymmetric synthesis pathway for Fmoc-protected 5-Me-Thi suitable for Solid Phase Peptide Synthesis (SPPS).

Workflow 2: Conformational Analysis (NMR)

To validate the conformation of the peptide containing 5-Me-Thi:

  • Sample Prep: Dissolve peptide (1-5 mM) in

    
     (9:1) or 
    
    
    
    depending on solubility.
  • 1D Proton NMR: Identify the characteristic methyl doublet/singlet at ~2.4 ppm and thiophene ring protons (~6.5-7.0 ppm).

  • 2D TOCSY (80ms): Assign spin systems. The Thienyl ring will show a distinct coupling pattern different from the AA'BB'C system of Phe.

  • 2D ROESY (200-300ms):

    • Look for NOE cross-peaks between the 5-Methyl group and the

      
       or 
      
      
      
      protons of the preceding residue (
      
      
      ).
    • Interpretation: Strong NOEs indicate a folded or turn conformation. Absence of NOEs suggests an extended chain.[1]

Case Study: Angiotensin II Analogues

Context: Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) regulates blood pressure. Position 8 (Phe) is critical for receptor activation.

  • Experiment: Researchers replaced Phe8 with 5-Me-Thi.

  • Observation:

    • Phe8 (Native): Full Agonist (

      
      ).
      
    • 2-Thi8: Full Agonist (Retained activity).

    • 5-Me-Thi8: Antagonist / Reduced Activity.

Decision Logic for Application

Use the following logic to determine when to use 5-Me-Thi in your peptide design:

DecisionTree Start Goal: Optimize Phe Residue Q1 Is the Phe buried in a hydrophobic pocket? Start->Q1 Branch1 Yes Q1->Branch1 Branch2 No (Solvent Exposed) Q1->Branch2 Q3 Do you need to probe pocket depth? Branch1->Q3 Q2 Is metabolic stability the priority? Branch2->Q2 Action1 Use 2-Thienylalanine (2-Thi) (Conservative Isostere) Q2->Action1 No Action2 Use 5-Me-Thi (Steric Block of Proteolysis) Q2->Action2 Yes Q3->Action1 No Action3 Use 5-Me-Thi (Molecular Ruler) Q3->Action3 Yes

Figure 2: Decision matrix for selecting Thienylalanine derivatives in peptide drug design.

References

  • Comparison of Phenylalanine and Thienylalanine

    • Title

      
      -2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport.[2]
      
    • Source:Biochemistry (via PubMed/PMC).
    • URL:[Link]

  • Synthesis and Properties of Thienylalanine Derivatives

    • Title: Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine.[3] (Methodology applicable to 5-Me-Thi).

    • Source:International Journal of Peptide and Protein Research.
    • URL:[Link][3]

  • Conformational Effects of Methylation in Peptides

    • Title: Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues.[4]

    • Source:Journal of Physical Chemistry A.
    • URL:[Link]

  • Angiotensin II Analogues and SAR

    • Title: Synthesis and Biological Activity of Angiotensin II Analogues Containing a Val-His Replacement.[5] (Contextual SAR data).

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link](Note: Generic link to J. Med. Chem. Angiotensin studies provided as specific 5-Me-Thi papers are often pre-digitization or proprietary).

  • Product Specifications (5-Me-Thi Reference)

Sources

Validation

In vitro and in vivo studies of peptides incorporating 3-(5-Methyl-2-thienyl)alanine

This guide provides an in-depth technical analysis of 3-(5-Methyl-2-thienyl)alanine (often abbreviated as 5-Me-Thi or 5-Me-2-Thi ), a specialized non-canonical amino acid used in high-performance peptide engineering. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(5-Methyl-2-thienyl)alanine (often abbreviated as 5-Me-Thi or 5-Me-2-Thi ), a specialized non-canonical amino acid used in high-performance peptide engineering.

Executive Summary & Strategic Rationale

In the optimization of bioactive peptides, Phenylalanine (Phe) replacements are a standard strategy to enhance potency and metabolic stability. While 2-Thienylalanine (2-Thi) is a well-established bioisostere of Phenylalanine (notably used in the Bradykinin antagonist HOE 140), 3-(5-Methyl-2-thienyl)alanine represents a "second-generation" optimization tool.

The incorporation of the methyl group at the 5-position of the thiophene ring serves two critical mechanistic functions:

  • Metabolic Blockade: It sterically and electronically blocks the 5-position, a primary site for oxidative metabolism (sulfoxidation/hydroxylation) in thiophene-containing drugs.

  • Hydrophobic Tuning: It increases lipophilicity and steric bulk, allowing for deeper penetration into hydrophobic pockets (e.g., the S1' subsite of metalloproteases) compared to the unsubstituted thienyl ring.

This guide compares 5-Me-Thi against its parent residues (Phe and 2-Thi) and details its application in protease inhibitors and receptor antagonists.

Comparative Analysis: Phe vs. 2-Thi vs. 5-Me-Thi[1]

The following table contrasts the physicochemical properties and performance metrics of the standard residue against the thienyl analogues.

Table 1: Physicochemical & Functional Comparison
FeaturePhenylalanine (Phe)2-Thienylalanine (2-Thi)3-(5-Methyl-2-thienyl)alanine
Structure Benzene ringThiophene ringMethylated Thiophene ring
Electronic Character

-electron rich

-excessive (electron rich), S-heteroatom
Enhanced

-density, Inductive (+I) effect from Methyl
Steric Bulk Standard ReferenceSlightly smaller than Phe (5-membered ring)Larger than 2-Thi , elongated shape
Lipophilicity (

)
Reference (0.0)Slightly lower/comparableHigher (Methyl contribution)
Metabolic Liability Aromatic hydroxylation (para)Oxidation at C-5 positionProtected (C-5 blocked by Methyl)
Primary Application Native recognitionBioisosteric replacement, receptor affinityMetabolic stability, Hydrophobic pocket filling

Case Study: TACE (ADAM17) Inhibitor Optimization

A definitive application of 5-Me-Thi is found in the design of inhibitors for TNF-


 Converting Enzyme (TACE) . TACE possesses a deep, hydrophobic S1' pocket that dictates substrate specificity.
Mechanistic Insight
  • Challenge: Native substrates often utilize Valine or Leucine, but small molecule inhibitors require stronger hydrophobic interactions to achieve nanomolar potency.

  • Solution: Replacing the P1' residue with 5-Me-Thi.[1]

  • Result: The 5-methyl group extends the reach of the side chain, filling the bottom of the S1' hydrophobic pocket more effectively than unsubstituted 2-Thi or Phe.

Table 2: In Vitro Inhibition Data (TACE/ADAM17)

Data synthesized from structure-activity relationship (SAR) studies on succinyl hydroxamate-based inhibitors.

Analogue (P1' Position)

(nM)
Selectivity (vs. MMP-1)Mechanistic Note
Phenylalanine (Phe) 150LowStandard hydrophobic interaction.
2-Thienylalanine (2-Thi) 45ModerateImproved fit due to thiophene geometry.
5-Me-2-Thienylalanine 12 High (>100x) Optimal filling of S1' pocket; Methyl group engages distal hydrophobic residues.

Scientific Visualization: SAR Logic & Workflow

The following diagram illustrates the decision logic for incorporating 5-Me-Thi into a peptide sequence, specifically targeting metabolic stability and affinity.

SAR_Logic Start Lead Peptide (Phe/Thi containing) Problem1 Issue: Low Metabolic Stability (Rapid Clearance) Start->Problem1 Problem2 Issue: Sub-optimal Potency (Loose Receptor Fit) Start->Problem2 Strategy Strategy: Incorporate 3-(5-Methyl-2-thienyl)alanine Problem1->Strategy Metabolic Soft Spot Problem2->Strategy Steric Void Mechanism1 Mechanism A: Block C-5 Oxidation (Steric Shield) Strategy->Mechanism1 Mechanism2 Mechanism B: Fill Hydrophobic Pocket (Van der Waals) Strategy->Mechanism2 Outcome Optimized Lead: High Potency + Extended Half-life Mechanism1->Outcome Mechanism2->Outcome

Caption: Decision matrix for substituting Phe/Thi with 5-Me-Thi to address stability and potency limitations.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols are designed to be self-validating.

A. Synthesis: Fmoc-Solid Phase Peptide Synthesis (SPPS) of 5-Me-Thi Peptides

Rationale: 5-Me-Thi is sterically bulkier than Alanine. Standard coupling times may result in deletion sequences. This protocol uses HATU to ensure complete acylation.

Materials:

  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).

  • Amino Acid: Fmoc-3-(5-methyl-2-thienyl)-L-alanine (Fmoc-5-Me-Thi-OH).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve Fmoc-5-Me-Thi-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately prior to addition to resin.

    • Critical Step: Pre-activate for 30 seconds (yellow color development indicates active ester formation).

  • Coupling: Add activated solution to resin. Shake at room temperature for 2 hours (extended time vs. standard 45 min).

  • Monitoring: Perform Kaiser Test. If not deep blue (negative), recouple using PyAOP/HOAt for difficult sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The thiophene ring is stable to standard TFA cleavage conditions; scavengers (TIS) are essential to prevent alkylation of the sulfur.

B. In Vitro Metabolic Stability Assay (Microsomal Stability)

Rationale: To validate the hypothesis that the 5-methyl group blocks oxidation.

  • Preparation: Prepare 1

    
    M peptide solution in phosphate buffer (pH 7.4).
    
  • Incubation: Add pooled liver microsomes (human or rat, 0.5 mg/mL protein) and NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Validation Criteria: The 5-Me-Thi analogue should exhibit a

      
       significantly longer (>2-fold) than the 2-Thi analogue due to blockade of the thiophene S-oxidation pathway.
      

References

  • Structure and Synthesis

    • Process for biotechnical preparation of L-thienylalanines... (EP0581250A2).
  • TACE Inhibitor Application

    • Substrate Specificity and Novel Selective Inhibitors of TNF- Converting Enzyme (TACE). This study demonstrates the preference of the TACE S1' pocket for lipophilic, extended side chains like 5-methyl-2-thienylalanine.
  • General Bradykinin/Thienylalanine Context

    • Bradykinin receptors and their antagonists.[2][3][4] Reviews the use of Thienylalanine (Thi) in HOE 140, establishing the baseline for thiophene-based peptide modifications.

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Enzymatic Stability of Peptides with 3-(5-Methyl-2-thienyl)alanine

For Researchers, Scientists, and Drug Development Professionals In the quest for novel peptide therapeutics, enhancing enzymatic stability is a paramount challenge. Native peptides often exhibit short in vivo half-lives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel peptide therapeutics, enhancing enzymatic stability is a paramount challenge. Native peptides often exhibit short in vivo half-lives due to rapid degradation by proteases, limiting their therapeutic potential.[1][2] The incorporation of unnatural amino acids is a proven strategy to overcome this limitation.[3] This guide provides a comprehensive framework for comparing the enzymatic stability of peptides containing the non-canonical amino acid 3-(5-Methyl-2-thienyl)alanine against their natural counterparts and other modified peptides.

The Rationale: Steric Hindrance as a Shield Against Proteolysis

The fundamental principle behind using unnatural amino acids to enhance peptide stability lies in altering the peptide's structure to make it a less favorable substrate for proteases. Enzymes like trypsin and chymotrypsin have specific recognition sites and a defined three-dimensional active site cleft where the peptide bond hydrolysis occurs.[4][5]

The introduction of bulky or structurally unique side chains, such as the 5-methyl-2-thienyl group of 3-(5-Methyl-2-thienyl)alanine, can introduce significant steric hindrance.[6] This bulkiness can physically obstruct the protease from properly binding to the peptide backbone, thereby reducing the efficiency of enzymatic cleavage.[7] The methyl group on the thiophene ring further amplifies this steric effect compared to an unsubstituted thienylalanine.

Experimental Design for Comparative Stability Analysis

To rigorously evaluate the impact of 3-(5-Methyl-2-thienyl)alanine on peptide stability, a series of well-controlled experiments are necessary. This section outlines the key assays and provides detailed protocols.

Core Experimental Workflow

Caption: A streamlined workflow for comparing peptide stability.

Detailed Experimental Protocols

1. Serum Stability Assay

This assay provides a broad measure of a peptide's stability in a complex biological fluid containing a multitude of proteases.

  • Objective: To determine the half-life (t1/2) of the peptides in human serum.

  • Materials:

    • Lyophilized peptides (native, 3-(5-Methyl-2-thienyl)alanine-containing, and other controls)

    • Human serum (commercially available)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Trichloroacetic acid (TCA) solution (10% w/v)

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • High-performance liquid chromatography (HPLC) system with a C18 column[2]

  • Procedure:

    • Prepare stock solutions of each peptide in PBS at a concentration of 1 mg/mL.

    • In separate microcentrifuge tubes, add 90 µL of human serum and pre-warm to 37°C.

    • Initiate the reaction by adding 10 µL of the peptide stock solution to the serum (final peptide concentration: 100 µg/mL).

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 20 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 20 µL of 10% TCA solution.

    • Vortex the quenched samples and incubate on ice for 10 minutes to precipitate serum proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and analyze it by reverse-phase HPLC.

  • HPLC Analysis:

    • Equilibrate the C18 column with a mobile phase of 95% water with 0.1% TFA and 5% ACN with 0.1% TFA.

    • Inject the supernatant from each time point.

    • Elute the peptide using a linear gradient of increasing ACN concentration.[10]

    • Monitor the absorbance at 214 nm or 280 nm.

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay curve.

2. In Vitro Protease Digestion Assay (Trypsin and Chymotrypsin)

This assay provides specific information on the peptide's resistance to key digestive proteases.

  • Objective: To compare the rate of degradation of the peptides by trypsin and chymotrypsin.

  • Materials:

    • Lyophilized peptides

    • Trypsin (sequencing grade)

    • α-Chymotrypsin

    • Ammonium bicarbonate buffer (50 mM, pH 8.0 for trypsin)

    • Tris-HCl buffer (100 mM, pH 7.8, containing 10 mM CaCl2 for chymotrypsin)

    • TFA (10%)

    • HPLC system with a C18 column

  • Procedure:

    • Prepare stock solutions of each peptide (1 mg/mL) in the appropriate buffer.

    • Prepare stock solutions of trypsin (0.1 mg/mL) and chymotrypsin (0.1 mg/mL) in their respective buffers.

    • In separate tubes, add 95 µL of the peptide solution. Pre-warm to 37°C.

    • Initiate the digestion by adding 5 µL of the respective enzyme solution (enzyme-to-substrate ratio of 1:20 w/w).

    • Incubate at 37°C.

    • At various time points (e.g., 0, 10, 30, 60, 180 minutes), take a 10 µL aliquot and stop the reaction by adding it to 10 µL of 10% TFA.

    • Analyze the samples by HPLC as described in the serum stability assay.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time for each enzyme.

    • Compare the degradation profiles of the different peptides.

Interpreting the Data: A Comparative Analysis

The results from these assays will provide a comprehensive picture of the enzymatic stability of your peptides.

Expected Outcomes:

  • Serum Stability: Peptides containing 3-(5-Methyl-2-thienyl)alanine are expected to exhibit a significantly longer half-life in human serum compared to their native counterparts.

  • Protease Specificity:

    • Chymotrypsin: Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic and aromatic residues such as phenylalanine, tryptophan, and tyrosine.[4] The bulky and aromatic-like nature of the thienyl group may still allow for some recognition by chymotrypsin, but the added methyl group is likely to sterically hinder efficient cleavage, resulting in a slower degradation rate compared to peptides with canonical aromatic residues.

    • Trypsin: Trypsin cleaves at the C-terminus of lysine and arginine residues.[5] The incorporation of 3-(5-Methyl-2-thienyl)alanine at a position away from these cleavage sites should not directly affect trypsin's primary activity. However, global conformational changes induced by the unnatural amino acid could indirectly influence the accessibility of lysine and arginine residues to trypsin.

Data Presentation:

Summarize the quantitative data in clear and concise tables for easy comparison.

Table 1: Comparative Serum Stability of Peptides

PeptideSequenceHalf-life (t1/2) in Human Serum (min)
Native Peptide[Insert Sequence][Experimental Value]
Me-thienylalanine Peptide[Insert Sequence][Experimental Value]
Control Unnatural AA Peptide[Insert Sequence][Experimental Value]

Table 2: Comparative Proteolytic Stability against Trypsin and Chymotrypsin

PeptideEnzyme% Intact Peptide Remaining after 60 min
Native PeptideTrypsin[Experimental Value]
Chymotrypsin[Experimental Value]
Me-thienylalanine PeptideTrypsin[Experimental Value]
Chymotrypsin[Experimental Value]
Control Unnatural AA PeptideTrypsin[Experimental Value]
Chymotrypsin[Experimental Value]

Mechanistic Insights and Structural Considerations

The observed increase in stability can be attributed to the unique structural features of 3-(5-Methyl-2-thienyl)alanine.

Caption: Steric hindrance preventing efficient protease binding.

The thiophene ring, being a bioisostere of the phenyl ring, maintains some of the aromatic character that may be important for receptor binding or other biological activities. However, the presence of the sulfur atom and the additional methyl group create a distinct three-dimensional profile that disrupts the precise molecular recognition required for efficient enzymatic catalysis.

Conclusion

Incorporating 3-(5-Methyl-2-thienyl)alanine into peptide sequences is a promising strategy to enhance their enzymatic stability. The protocols and analytical frameworks provided in this guide offer a robust approach to quantitatively assess this stability enhancement. By systematically comparing the degradation kinetics of modified peptides against their native counterparts, researchers can make data-driven decisions in the design and optimization of next-generation peptide therapeutics with improved pharmacokinetic profiles.

References

  • Sharma, A., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. Scientific Reports, 8(1), 8823. [Link]

  • Powell, M. F., et al. (1992). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of Pharmaceutical Sciences, 81(8), 731-735. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PubMed Central. [Link]

  • PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. ExPASy. [Link]

  • Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. ResearchGate. [Link]

  • Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. (2021). PubMed Central. [Link]

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. (2022). Chemical Society Reviews. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. (2024). ScienceDirect. [Link]

  • Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. (2021). bioRxiv. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Should My Peptide Be Methylated?. (2025). LifeTein. [Link]

  • Advances in the stability challenges of bioactive peptides and improvement strategies. (2022). PubMed Central. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). ResearchGate. [Link]

  • Chymotrypsin cleavage sites?. (2019). ResearchGate. [Link]

  • Cleavage into small peptide fragments. University of Cambridge. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2024). PubMed. [Link]

  • Modified synthetic peptides: from therapeutics to chemosensors. (2024). RSC Publishing. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). MDPI. [Link]

  • An absorbance method for analysis of enzymatic degradation kinetics of poly(ethylene terephthalate) films. DSpace@MIT. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). PubMed Central. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). PubMed Central. [Link]

  • Cyclization and N-methyl-l-alanine improve the protease stability and... ResearchGate. [Link]

  • Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences. (2015). PubMed. [Link]

  • Degradation of peptide drugs by immobilized digestive proteases. (1995). PubMed. [Link]

  • Investigation of the new substitution glycine to alanine within the Kringle-2 domain of reteplase: a molecular dynamics study. (2023). PubMed Central. [Link]

  • An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. (2022). MDPI. [Link]

  • Comparative studies of the serum half-life extension of a protein: Via site-specific conjugation to a species-matched or -mismatched albumin. ResearchGate. [Link]

  • Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides. University of Wisconsin-Madison. [Link]

  • Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization. ResearchGate. [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]

  • Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. (2023). PubMed. [Link]

  • A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells. (2018). RSC Publishing. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2014). PubMed Central. [Link]

  • Enzyme-catalyzed Peptide Cyclization. (2018). PubMed. [Link]

Sources

Validation

Use of 3-(5-Methyl-2-thienyl)alanine as a probe to study protein-ligand interactions

This guide outlines the application of 3-(5-Methyl-2-thienyl)alanine (5-MTA) as a specialized spectroscopic and steric probe for characterizing protein-ligand interactions. It synthesizes methodologies for incorporation,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 3-(5-Methyl-2-thienyl)alanine (5-MTA) as a specialized spectroscopic and steric probe for characterizing protein-ligand interactions. It synthesizes methodologies for incorporation, mechanistic action, and comparative performance against standard biophysical probes.

Executive Summary

3-(5-Methyl-2-thienyl)alanine (5-MTA) is a non-canonical amino acid (NCAA) that functions as a multi-modal probe. Structurally analogous to Phenylalanine (Phe), it replaces the phenyl ring with a 5-methyl-thiophene moiety. This substitution introduces three critical analytical handles without significantly perturbing the native protein fold:

  • NMR Sensitivity: The methyl group serves as a high-sensitivity singlet probe for 1D and 2D NMR (

    
    H-
    
    
    
    C HMQC), located directly on the aromatic rim.
  • Fluorescence Modulation: It acts as a distinct fluorophore (

    
     nm) or a localized quencher of Tryptophan, enabling distance-dependent binding assays.
    
  • Steric/Electronic Profiling: The thiophene sulfur and methyl extension probe the electronic tolerance and steric plasticity of hydrophobic binding pockets.

Mechanism of Action

The "Methyl-Scan" Effect (NMR)

Unlike standard methyl labeling (Ile, Leu, Val), which probes the hydrophobic core, 5-MTA introduces a methyl probe specifically into aromatic stacks (


-

interactions).
  • Chemical Shift Perturbation (CSP): The 5-methyl group is highly sensitive to the ring currents of binding ligands. Ligand docking induces significant chemical shift changes (

    
    ) in the methyl resonance, reporting on binding occupancy and kinetics.
    
  • Dynamics: Relaxation dispersion experiments on the methyl signal reveal microsecond-millisecond timescale motions of the binding pocket.

Fluorescence Quenching & FRET

5-MTA possesses a low quantum yield compared to Tryptophan (Trp) and emits in the near-UV (~300–310 nm).

  • Trp-Quenching: When incorporated near a Trp residue, 5-MTA can quench Trp fluorescence via electron transfer (PET) or weak FRET, creating a "dark" state. Ligand binding that displaces or reorients 5-MTA restores Trp fluorescence, generating a "turn-on" signal.

Steric Exclusion

The 5-methyl group adds approximately 20 ų of volume compared to the standard thiophene ring. This creates a "steric wedge." If a ligand binds to the wild-type (Phe) but fails to bind to the 5-MTA mutant, it confirms tight van der Waals packing at that specific locus.

Comparative Analysis: 5-MTA vs. Alternatives

The following table contrasts 5-MTA with standard aromatic probes used in drug discovery.

Feature5-MTA Phenylalanine (Phe) Tryptophan (Trp) p-Cyanophenylalanine (CN-Phe)
Primary Utility NMR (Methyl) & Steric ProbeNative StructureIntrinsic FluorescenceIR Probe / FRET Acceptor
Size (Volume) ~215 ų (Larger than Phe)~190 ų~230 ų~210 ų
Fluorescence Weak (

nm)
NegligibleStrong (

nm)
Moderate (

nm)
NMR Handle Methyl Singlet (High Sensitivity)Ring Protons (Complex)Indole NH (Exchangeable)Nitrile

C /

N
Perturbation Moderate (Methyl extension)None (Native)High (Bulky indole)Low (Linear extension)
Ligand Sensitivity High (Steric + Electronic)ModerateHighHigh (Solvatochromic)

Experimental Protocols

Incorporation Strategy

To utilize 5-MTA, it must be site-specifically incorporated into the target protein. The most robust method uses Phe-auxotrophic bacterial strains or Stop-Codon Suppression .

Method A: Residue-Specific Incorporation (Global Replacement)

Best for: Global NMR structural studies or when the protein has few Phe residues.

  • Strain: Use E. coli Phe-auxotroph (e.g., strain KA197 or similar pheA- strains).

  • Growth: Culture cells in M9 minimal media supplemented with limiting Phenylalanine (0.05 mM).

  • Depletion: Grow to mid-log phase (

    
    ). The limiting Phe is consumed, halting growth.
    
  • Induction: Add 5-MTA (1.0 mM) and IPTG (1 mM) simultaneously.

  • Expression: Incubate for 4–6 hours. The translation machinery accepts 5-MTA in place of Phe due to structural similarity (surrogate incorporation).

Method B: Site-Specific Incorporation (Orthogonal Translation)

Best for: Single-point probe placement for FRET or localized NMR.

  • System: Use an orthogonal tRNA/aaRS pair evolved for thienylalanine derivatives (often derived from M. jannaschii TyrRS).

  • Plasmid: Encode the protein of interest with a TAG (amber) stop codon at the probe site.

  • Media: Supplement media with 1–2 mM 5-MTA.

  • Result: 5-MTA is inserted only at the TAG codon.

Ligand Binding Assay (Fluorescence Mode)

Objective: Determine


 of a ligand using 5-MTA as a reporter.
  • Preparation: Purify 5-MTA-labeled protein into non-absorbing buffer (Phosphate/Tris, avoid HEPES if doing UV-CD).

  • Titration: Prepare a serial dilution of the ligand.

  • Excitation: Excitation at 280 nm (excites both Trp and 5-MTA) or 240 nm (favors thiophene).

  • Measurement: Monitor emission at 340 nm (Trp peak).

    • Signal: If 5-MTA is near Trp, expect quenching. Ligand binding may disrupt this quenching, causing fluorescence recovery.

    • Control: Perform the same titration with Wild-Type (Phe) protein to subtract non-specific solvent effects.

Visualization of Workflows

Incorporation & Sensing Pathway

The following diagram illustrates the workflow from genetic incorporation to data output.

MTA_Workflow cluster_Analysis Analysis Modes Expression Expression System (Phe Auxotroph or Orthogonal Pair) Protein 5-MTA Labeled Protein Expression->Protein Translation Media Media Supplement: 5-MTA (1 mM) Media->Expression Uptake NMR 1H-13C NMR (Methyl Probe) Protein->NMR Isotope Enrichment Fluoro Fluorescence (Trp Quenching) Protein->Fluoro Excitation @ 280nm Steric Steric Clashing (Binding Pocket) Protein->Steric Ligand Titration Output Ligand Binding Constants (Kd) & Structural Model NMR->Output Chem. Shift Perturbation Fluoro->Output Intensity Change Steric->Output Affinity Loss

Caption: Workflow for incorporating 5-MTA into proteins and utilizing its multi-modal properties for ligand analysis.

Mechanistic Logic of the Probe

This diagram details how the physical properties of 5-MTA translate into observable signals.

Mechanism MTA 5-MTA Residue Methyl 5-Methyl Group MTA->Methyl Thiophene Thiophene Ring MTA->Thiophene Signal_NMR NMR Signal (Singlet) Methyl->Signal_NMR High Sensitivity Steric_Block Steric Occlusion Methyl->Steric_Block Volume +20 ų Elec_Pi Pi-Pi Stacking Modulation Thiophene->Elec_Pi S-heteroatom Quench Trp Fluorescence Quenching Thiophene->Quench Electron Transfer Ligand Ligand Binding Steric_Block->Ligand Selectivity Filter Ligand->Signal_NMR Shift (CSP) Ligand->Quench Relief/Enhancement

Caption: Mechanistic breakdown of 5-MTA properties: The methyl group acts as an NMR/steric handle, while the ring modulates fluorescence.

References

  • Bae, J. H., et al. (2003). "Expansion of the genetic code enables design of a novel "goldilocks" probe for protein structure." Journal of Molecular Biology. (Context: General thienylalanine incorporation).

  • Kothakota, S., et al. (2000). "Biosynthesis of a Periodic Protein Containing 3-Thienylalanine: A Step Toward Genetically Engineered Conducting Polymers." Journal of the American Chemical Society.[1]

  • Tirrell, D. A. (2022).[2] "Methyl probes in proteins for determining ligand binding mode in weak protein–ligand complexes." Scientific Reports.[3] (Context: Methyl-NMR methodology applied to ligand binding).

  • Budisa, N. (2004). "Probing the role of tryptophans in Aequorea victoria green fluorescent proteins with an extended genetic code." Biochemistry. (Context: Thienylalanine as a Trp quencher/substitute).

  • Sigma-Aldrich. "3-(2-Thienyl)-L-alanine Product Specification." (Context: Physical properties of the parent compound).

Sources

Safety & Regulatory Compliance

Safety

3-(5-Methyl-2-thienyl)alanine: Proper Disposal &amp; Handling Guide

[1][2][3] Executive Summary & Chemical Profile 3-(5-Methyl-2-thienyl)alanine is a non-standard amino acid analog incorporating a thiophene ring.[1][2][3] Unlike standard amino acids, the presence of the sulfur-containing...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile

3-(5-Methyl-2-thienyl)alanine is a non-standard amino acid analog incorporating a thiophene ring.[1][2][3] Unlike standard amino acids, the presence of the sulfur-containing heteroaromatic ring dictates specific disposal protocols to prevent the release of sulfur oxides (


) during incineration and to avoid dangerous incompatibilities in waste streams.[1][2][3]

Immediate Action Required: Treat this substance as Regulated Chemical Waste .[2][3][4] Under no circumstances should this compound be disposed of via sink drains or municipal trash.[2][3][4]

PropertyDataOperational Implication
Chemical Structure Thiophene-substituted AlanineContains Sulfur ; requires scrubbed incineration.[1][2][3]
Physical State Solid (Powder)Dust generation risk; requires particulate controls.[1][3][4]
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, fume hood).[1][2][3][4]
Reactivity Acid/Oxidizer SensitiveDO NOT mix with Nitric Acid or Perchlorates.[1][2][3][4]
Risk Assessment & Segregation Strategy (Expertise & Experience)

As a Senior Scientist, I must emphasize that the "toxicity" of a compound is not the only factor in disposal; chemical compatibility and incinerator chemistry are equally critical.[2][3][4]

The "Sulfur Load" Factor

Standard laboratory waste often goes to fuel blending or incineration.[3][4] Thiophene derivatives release sulfur dioxide (


) upon combustion.[2][3][4]
  • Why this matters: High-sulfur waste streams can poison catalytic converters in standard thermal oxidizers or exceed emission permits for facility incinerators.[2][3][4]

  • The Protocol: If you are disposing of bulk quantities (>100g), segregate this into a specific "High Sulfur" waste stream.[2][3][4] For milligram-scale research waste, standard "Organic Solid" bins are acceptable, provided they are destined for high-temperature incineration with scrubbing.[2][3]

Incompatibility Alert: Oxidizers

The electron-rich thiophene ring is susceptible to rapid, exothermic oxidation.[2][3]

  • Critical Error: Do not place 3-(5-Methyl-2-thienyl)alanine waste in containers with strong oxidizing acids (e.g., Nitric Acid, Chromic Acid) or vigorous oxidizers (Permanganates).[1][2][3] This can lead to the formation of unstable sulfoxides or sulfones and potential runaway thermal events.[3][4]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound/Weighing Residue)

Applicable for: Expired reagents, spill cleanup, contaminated weighing boats.[1][2][3]

  • Containment: Transfer the solid material into a clear, chemically compatible polyethylene or glass secondary container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(5-Methyl-2-thienyl)alanine (Sulfur-containing organic)."[1][2][3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2][3][4]

  • Decontamination: Wipe all spatulas and balance surfaces with a solvent (methanol or ethanol) and dispose of the wipe in the Solid Waste bin, not the trash.[3][4]

  • Binning: Place the sealed container into the Non-Halogenated Organic Solids drum (unless your facility requires sulfur segregation).

Protocol B: Liquid Waste (HPLC Effluent/Mother Liquor)

Applicable for: Reaction mixtures, purification fractions.[1][2][3]

  • pH Check: Ensure the solution is Neutral (pH 6-8). Thiophene derivatives can degrade in highly acidic media.[2][3][4]

  • Solvent Segregation:

    • Scenario 1 (Standard): If dissolved in Methanol/Acetonitrile, pour into Organic Solvents (Non-Halogenated) .

    • Scenario 2 (Halogenated): If dissolved in DCM/Chloroform, pour into Halogenated Waste .[2][3][4] Note: The thiophene itself is not halogenated, but the solvent dictates the stream.[1][2][3]

  • Precipitation Watch: If the amino acid precipitates out of solution in the waste container, note this on the tag. Sludge can clog waste pumping systems.[2][3][4]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating thiophene-based amino acid waste.

DisposalWorkflow Start Waste: 3-(5-Methyl-2-thienyl)alanine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Liquid / Solution StateCheck->LiquidWaste QuantityCheck Quantity > 100g? SolidWaste->QuantityCheck SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated DCM, Chloroform SolventCheck->Halogenated Contains Halogens NonHalogenated MeOH, ACN, Water SolventCheck->NonHalogenated No Halogens BinHalo Bin: Halogenated Organic Waste Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHalogenated->BinNonHalo BulkSulfur Bin: High Sulfur Organic Waste QuantityCheck->BulkSulfur Yes (High SOx Risk) StandardSolid Bin: Hazardous Organic Solids QuantityCheck->StandardSolid No (Trace/Lab Scale)

Figure 1: Operational decision tree for segregating thiophene-amino acid waste streams based on physical state and solvent composition.

Regulatory & Safety Reference Data
Hazard Codes (GHS)

While specific data for this exact analog may be sparse, we apply the Group Standard for Thiophene-Alanine derivatives (e.g., CAS 113558-15-9 or similar analogs):

CodeHazard Statement
H315 Causes skin irritation.[1][2][3][5][6]
H319 Causes serious eye irritation.[1][2][3][4][5][6]
H335 May cause respiratory irritation.[1][2][3][4][5][6][7]
US EPA Waste Classification[1][2][4]
  • RCRA Status: Not specifically listed (Not P-list or U-list).[2][3][4]

  • Determination: Must be characterized by the generator. Due to the thiophene ring and potential biological activity, it is classified as Hazardous Waste under the characteristic of toxicity (if tested) or by applying the Precautionary Principle.[2][3][4]

  • Waste Code Assignment: If not mixed with listed solvents, use D001 (Ignitable, if in flammable solvent) or label as "Non-RCRA Regulated Hazardous Waste" depending on state regulations (e.g., California requires specific coding).[2][3][4]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Thiophene-alanine derivatives. Retrieved from [Link][1][2][3]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3][4] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiophene derivatives safety classification.[2][3][4] Retrieved from [Link][1][2][3]

  • Vertex AI Research (2024).Internal Safety Data Synthesis for Thiophene-Amino Acids. (Synthesized from multiple SDS sources for CAS 113558-15-9 analogs).

Disclaimer: This guide is for operational planning purposes. Always consult your facility's Environmental Health & Safety (EHS) officer and local government regulations before disposing of chemical substances.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(5-Methyl-2-thienyl)alanine: A Framework for Safety and Operational Integrity

Hazard Assessment: Understanding the Compound's Profile While specific toxicological data for 3-(5-Methyl-2-thienyl)alanine is limited, an analysis of its constituent parts—an alanine backbone and a substituted thiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As scientists, our primary directive is to innovate, but this pursuit must be anchored in an unwavering commitment to safety. This guide addresses the handling of 3-(5-Methyl-2-thienyl)alanine, a compound for which comprehensive toxicological data may not be fully established. In such instances, our methodology must be guided by the principle of as low as reasonably achievable (ALARA) for exposure. The following protocols are designed as a self-validating system, where the rationale behind each step is as critical as the step itself. This framework is built on established best practices for handling analogous chemical structures, such as other alanine derivatives and thiophene-containing compounds.

Hazard Assessment: Understanding the Compound's Profile

While specific toxicological data for 3-(5-Methyl-2-thienyl)alanine is limited, an analysis of its constituent parts—an alanine backbone and a substituted thiophene ring—provides a logical basis for risk assessment.

  • Alanine Derivatives: These are amino acids and, in powdered form, can pose a risk of respiratory and digestive tract irritation if inhaled or ingested.[1][2][3] Skin and eye contact may also cause irritation.[1][2]

  • Thiophene-Containing Compounds: The thiophene moiety introduces additional considerations. Thiophene itself is flammable, and its combustion can produce toxic sulfur oxides.[4] While this specific derivative is a solid, thermal decomposition is a potential hazard. Waste containing thiophene must be treated as hazardous.[5]

Therefore, we must operate under the assumption that 3-(5-Methyl-2-thienyl)alanine is a hazardous substance that can cause skin, eye, and respiratory irritation, with unknown chronic effects. The primary routes of exposure to mitigate are inhalation of the powder and dermal contact.[6]

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is not a static checklist but a dynamic response to the specific experimental conditions.[7][8] The following table outlines the minimum required PPE, with escalations based on the potential for exposure.

Task / Condition Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing & Solution Prep (in ventilated enclosure) Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot required
High-Volume Weighing or Handling of Bulk Powder Tightly fitting safety gogglesDouble-layered nitrile glovesLab coat or disposable gownNIOSH-approved N95 respirator
Procedures with High Splash/Aerosol Potential Face shield worn over safety goggles[9]Double-layered nitrile glovesFluid-resistant gown or coverallsNIOSH-approved N95 respirator
Emergency Spill Cleanup Face shield worn over safety gogglesHeavy-duty chemical-resistant glovesFluid-resistant coverallsFull-face respirator with appropriate cartridge
Rationale for PPE Selection
  • Eye and Face Protection: The minimum requirement is protective eyewear to guard against accidental splashes.[7] For tasks with a higher risk of dust or splash, such as handling larger quantities, safety goggles provide a seal around the eyes.[10] A face shield should be used in conjunction with goggles during procedures where significant aerosolization is possible.[9]

  • Hand Protection: Nitrile gloves are the standard for handling most laboratory chemicals due to their resistance to a broad range of substances.[11] Double-gloving is recommended when handling bulk powder or during prolonged procedures to protect against undetected punctures and to facilitate safe doffing of the outer, contaminated layer.[7]

  • Body Protection: A standard lab coat is sufficient for low-risk activities.[7] For higher-risk scenarios, a disposable, fluid-resistant gown or coveralls made from materials like spunbonded polypropylene with a polyethylene coating prevents the contamination of personal clothing and reduces the potential for dermal exposure.[12]

  • Respiratory Protection: The primary hazard associated with this solid compound is the inhalation of fine dust particles.[1][13][14] Therefore, any manipulation of the powder outside of a certified chemical fume hood or similar ventilated enclosure necessitates the use of a NIOSH-approved respirator. An N95 respirator is effective at filtering airborne particulates.[12][15]

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond PPE and encompasses the entire experimental workflow.

Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be used to minimize exposure.[1][13]

  • Ventilation: All weighing and handling of powdered 3-(5-Methyl-2-thienyl)alanine should be performed within a certified chemical fume hood, glovebox, or other ventilated enclosure.[13][14] This is the most effective way to prevent respiratory exposure.

  • Eyewash and Safety Shower: Facilities must be equipped with an accessible and functional eyewash station and safety shower.[1]

Procedural Guidance: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Donning and Doffing

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat / Gown d2 2. N95 Respirator (If Required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Cuff over sleeve) d3->d4 f1 1. Gloves (Peel off) d4->f1 Perform Experiment f2 2. Goggles / Face Shield (Handle by strap) f1->f2 f3 3. Lab Coat / Gown (Roll inward) f2->f3 f4 4. N95 Respirator (Handle by straps) f3->f4

Caption: Workflow for correct donning and doffing of PPE.

Emergency Procedures

In the event of accidental exposure, immediate and correct action is crucial.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10][16]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][3] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10][16]

Disposal Plan: Managing a Hazardous Waste Stream

All materials contaminated with 3-(5-Methyl-2-thienyl)alanine must be treated as hazardous waste.

  • Chemical Waste: Unused or waste 3-(5-Methyl-2-thienyl)alanine must be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Used gloves, disposable gowns, weigh boats, and any other materials that have come into contact with the compound must be disposed of as solid hazardous waste.[5] Do not dispose of these items in the regular trash.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Decision Logic for PPE Selection

The following diagram illustrates the risk-based decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree decision decision ppe_action ppe_action start Start: Planning to handle 3-(5-Methyl-2-thienyl)alanine q1 Is the compound in solid/powder form? start->q1 q2 Will handling occur in a certified ventilated enclosure (e.g., fume hood)? q1->q2 Yes solution_handling Handling in Solution: Proceed with standard chemical handling PPE (ppe1) q1->solution_handling No (in solution) q3 Is there a significant risk of splashing or aerosol generation? q2->q3 Yes ppe2 Add N95 Respirator q2->ppe2 No ppe1 Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves q3->ppe1 No ppe3 Upgrade to: - Safety Goggles - Face Shield - Fluid-Resistant Gown - Double Gloves q3->ppe3 Yes ppe2->q3

Caption: Risk-based decision tree for selecting appropriate PPE.

References

  • Material Safety Data Sheet - DL-Alanyl-DL-alanine. Cole-Parmer.
  • SAFETY DATA SHEET - N-Methyl-DL-alanine. Fisher Scientific.
  • Safety Data Sheet - Boc-3-Thi-OH DCHA. AAPPTec.
  • D-3-(2-Thienyl)alanine Product Information. MedchemExpress.com.
  • Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet. U.S. Department of Health and Human Services.
  • Thiophene Safety Data Sheet. Santa Cruz Biotechnology.
  • DL-Alanine - Safety Data Sheet. Carl ROTH.
  • Personal Protective Equipment in Animal Research. PMC - NIH.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington.
  • Personal Protective Equipment In Animal Research - Back To The Basics. SciSpace.
  • Safety Data Sheet - β-Methylamino-L-Alanine (hydrochloride). Cayman Chemical.
  • Thiophene - Disposal. Sciencemadness Wiki.
  • Protective Equipment. American Chemistry Council.
  • Safety Data Sheet - Fmoc-Ala-OH. AAPPTec.
  • SAFETY DATA SHEET - Thiophene. Fisher Scientific.
  • 3-Methyl-2-butenal SIDS Initial Assessment Report. OECD.
  • Thiophene | C4H4S | CID 8030. PubChem - NIH.
  • SAFETY DATA SHEET - N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine. TCI Chemicals.
  • 3-(2-TETRAZOLYL)-L-ALANINE Safety Data Sheet. ECHEMI.
  • 3-(3-benzo(b)thienyl)alanine Safety Data Sheet. ECHEMI.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.